MMH1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H29N5O3S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C26H29N5O3S/c1-8-20(32)27-18-11-9-17(10-12-18)23-22-14(2)15(3)35-25(22)31-16(4)29-30-24(31)19(28-23)13-21(33)34-26(5,6)7/h8-12,19H,1,13H2,2-7H3,(H,27,32)/t19-/m0/s1 |
InChI Key |
AEEGEVCKDJFBRN-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NC(=O)C=C)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NC(=O)C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
MMH1: A Technical Deep Dive into its Mechanism of Action as a BRD4 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MMH1 is a novel, potent, and selective monovalent molecular glue degrader of the epigenetic reader protein Bromodomain-containing protein 4 (BRD4). It operates through a sophisticated mechanism known as "template-assisted covalent modification" to recruit the CUL4-DCAF16 E3 ubiquitin ligase complex specifically to the second bromodomain (BD2) of BRD4, leading to its ubiquitination and subsequent proteasomal degradation. This targeted degradation of BRD4 results in profound downstream effects, including the suppression of the key oncogene c-MYC and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular events.
Core Mechanism of Action: Template-Assisted Covalent Modification
This compound represents a significant advancement in the field of targeted protein degradation. Unlike traditional small molecule inhibitors that merely block the function of a target protein, this compound eliminates the protein from the cellular environment. Its mechanism is a refined form of induced proximity, leveraging the cell's own protein disposal machinery.
The key steps in the mechanism of action of this compound are as follows:
-
Binding to BRD4: this compound, a derivative of the well-characterized BRD4 inhibitor JQ1, selectively binds to the second bromodomain (BD2) of BRD4.[1][2]
-
Recruitment of DCAF16: The this compound-BRD4 complex then recruits the DCAF16 substrate receptor of the CUL4 E3 ubiquitin ligase complex. This interaction is facilitated by a pre-existing structural complementarity between BRD4's BD2 and DCAF16.[1][3][4][5]
-
Template-Assisted Covalent Modification: The BRD4(BD2)-MMH1-DCAF16 ternary complex acts as a structural template. This unique conformation optimally orients the electrophilic warhead of this compound towards a specific cysteine residue (Cys58) on DCAF16.[1][3][5] This "template-assisted" mechanism significantly enhances the covalent modification of DCAF16 by this compound.[1][3][4][5]
-
Ubiquitination and Degradation: The now covalently-linked and stabilized ternary complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
This covalent nature of the interaction leads to a sustained and efficient degradation of BRD4.
Signaling Pathways and Cellular Effects
The targeted degradation of BRD4 by this compound has profound consequences on cellular signaling and function, primarily through the disruption of transcriptional programs regulated by BRD4.
Downstream Signaling Pathways
The primary downstream effect of BRD4 degradation is the suppression of key oncogenic and pro-survival signaling pathways:
-
c-MYC Suppression: BRD4 is a critical co-activator for the transcription of the c-MYC oncogene. By evicting BRD4 from the c-MYC promoter and enhancer regions, this compound leads to a rapid and robust downregulation of c-MYC mRNA and protein levels.
-
Induction of Apoptosis: The degradation of BRD4 triggers apoptosis through multiple arms of the intrinsic and extrinsic pathways. This includes the downregulation of anti-apoptotic proteins of the BCL-2 family and the activation of caspases.
The following diagram illustrates the core mechanism of this compound and its impact on downstream signaling.
References
- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Template-assisted covalent modification underlies activity of covalent molecular glues. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
MMH1: A Technical Guide to a Novel BRD4 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMH1 is a first-in-class, novel molecular glue degrader that specifically induces the degradation of the second bromodomain of Bromodomain-containing protein 4 (BRD4-BD2).[1][2] Unlike traditional inhibitors, this compound operates through a unique mechanism termed "template-assisted covalent modification."[3] It facilitates a ternary complex between BRD4-BD2 and the DDB1 and CUL4-Associated Factor 16 (DCAF16), a substrate receptor for the CUL4 E3 ubiquitin ligase. This induced proximity leads to the covalent modification of DCAF16, stabilization of the ternary complex, and subsequent ubiquitination and proteasomal degradation of BRD4.[1][3] With a high degradation potency (DC50 of 0.3 nM) and the ability to achieve nearly complete degradation of BRD4-BD2, this compound represents a significant tool for studying BRD4 biology and a promising scaffold for the development of novel therapeutics.[4]
Core Mechanism of Action
This compound is a derivative of the well-characterized BRD4 inhibitor, JQ1, modified with a reactive acrylamide (B121943) "warhead."[4] Its mechanism is not based on simple occupancy-driven inhibition but on inducing and stabilizing a new protein-protein interaction.
-
Ternary Complex Formation : this compound first binds to the acetyl-lysine binding pocket of BRD4's second bromodomain (BD2).
-
E3 Ligase Recruitment : The this compound/BRD4-BD2 complex then recruits DCAF16, a component of the CRL4 E3 ubiquitin ligase complex.[1] Notably, there is a pre-existing structural complementarity between DCAF16 and BRD4-BD2 that facilitates this interaction.[3]
-
Template-Assisted Covalent Modification : The BRD4-BD2 protein acts as a structural template, optimally positioning the acrylamide moiety of this compound to react with a specific cysteine residue (Cys58) on DCAF16.[3]
-
Ubiquitination & Degradation : This irreversible covalent bond locks the ternary complex (BRD4-MMH1-DCAF16) in place, allowing the E3 ligase to efficiently poly-ubiquitinate BRD4. The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Quantitative Data
The efficacy of this compound has been quantified through various cellular and biochemical assays.
| Parameter | Value | Cell Line / System | Reference |
| DC₅₀ (Degradation) | 0.3 nM | K562 (BRD4-BD2) | [4] |
| Dₘₐₓ (Degradation) | ~95% | K562 (BRD4-BD2) | [4] |
| Potency vs. GNE011 | ~3333-fold increase | K562 | [4] |
| TR-FRET Max Ratio | 1.78 | In vitro (BRD4-BD2/DCAF16) | [4] |
| Compound | Molecular Formula | Molecular Weight | Purity | Solubility (DMSO) |
| This compound | C₂₆H₂₉N₅O₃S | 491.61 | >98% | 100 mg/mL |
Experimental Protocols
Synthesis of this compound
This compound is synthesized from the JQ1 precursor, tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e][1][3]triazolo[4,3-a][1]diazepin-6-yl)acetate, by first converting the tert-butyl ester to a carboxylic acid, followed by amide coupling with prop-2-yn-1-amine, and a final reaction to form the acrylamide moiety. A detailed, step-by-step protocol can be found in the supplementary information of Li, YD., et al. (2023).
Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction of cellular BRD4 protein levels following treatment with this compound.
-
Cell Culture and Treatment :
-
Seed K562 cells in 12-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 6 or 16 hours).
-
-
Cell Lysis :
-
Harvest cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE :
-
Determine protein concentration using a BCA assay.
-
Normalize samples and load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
-
Immunoblotting :
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect chemiluminescence using an imaging system and quantify band intensity.
-
TR-FRET Assay for Ternary Complex Formation
This biochemical assay measures the proximity between BRD4-BD2 and DCAF16 induced by this compound.
-
Reagents :
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
-
Biotinylated BRD4-BD2.
-
Terbium-tagged streptavidin (Donor).
-
BODIPY-FL labeled DCAF16 (Acceptor).
-
-
Procedure :
-
In a 384-well plate, add serial dilutions of this compound.
-
Add a solution containing biotinylated BRD4-BD2 and terbium-streptavidin.
-
Add BODIPY-FL labeled DCAF16.
-
Incubate for a set time (e.g., 6 hours) at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 490 nm for terbium and 520 nm for BODIPY-FL).
-
Calculate the TR-FRET ratio (520 nm / 490 nm) to determine complex formation.[4]
-
Intact Protein Mass Spectrometry
This method confirms the covalent modification of DCAF16 by this compound, which is enhanced in the presence of BRD4-BD2.
-
Sample Preparation :
-
Prepare three reaction conditions:
-
Recombinant DCAF16-DDB1 complex alone.
-
DCAF16-DDB1 complex incubated with this compound.
-
DCAF16-DDB1 complex incubated with both this compound and BRD4-BD2.
-
-
Incubate reactions at 4°C for 16 hours.
-
-
LC-MS Analysis :
-
Inject the protein samples onto a reverse-phase column (e.g., C4).
-
Desalt the sample online.
-
Elute the protein into an LTQ ion trap or Orbitrap mass spectrometer.
-
Use an HPLC gradient of 0.1M acetic acid in water and 0.1M acetic acid in acetonitrile.
-
-
Data Analysis :
-
Acquire mass spectra for the intact DCAF16 protein.
-
Deconvolute the spectra to determine the protein mass.
-
Compare the mass of DCAF16 across the three conditions. An increase in mass corresponding to the molecular weight of this compound indicates covalent adduct formation. A significantly higher percentage of modified DCAF16 in the presence of BRD4-BD2 confirms the template-assisted mechanism.[3]
-
Conclusion
This compound is a powerful chemical probe that operates via a sophisticated template-assisted covalent modification mechanism. Its high potency and selectivity for degrading BRD4-BD2 make it an invaluable tool for dissecting the specific functions of this bromodomain in gene regulation and disease. The principles underlying its mechanism of action open a new avenue for the rational design of covalent molecular glues, expanding the scope of targeted protein degradation for therapeutic intervention.
References
- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders. | Broad Institute [broadinstitute.org]
- 3. Template-assisted covalent modification underlies activity of covalent molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The MMH1 Molecular Glue: A Technical Guide to Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MMH1 is a pioneering example of a molecular glue degrader, a class of small molecules that induce the degradation of target proteins by coopting the cell's natural protein disposal machinery. This technical guide provides an in-depth overview of the core principle behind this compound's mechanism of action, focusing on its role in the degradation of the bromodomain-containing protein 4 (BRD4). This compound operates by forming a ternary complex with BRD4 and the E3 ubiquitin ligase substrate receptor DCAF16, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This guide details the quantitative metrics of this compound's activity, outlines key experimental protocols for its characterization, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Principle of this compound as a Molecular Glue
This compound is a derivative of the well-characterized BRD4 inhibitor, JQ1.[1][2] What distinguishes this compound as a molecular glue is the presence of an electrophilic acrylamide (B121943) "warhead".[3][4] This reactive group enables this compound to facilitate a novel protein-protein interaction between the second bromodomain of BRD4 (BRD4BD2) and the DDB1 and CUL4-Associated Factor 16 (DCAF16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3]
The core principle of this compound action can be summarized in the following key steps:
-
Binding to BRD4: this compound, similar to its parent compound JQ1, binds to the acetyl-lysine binding pocket of the bromodomains of BRD4.[4]
-
Ternary Complex Formation: The this compound-BRD4 binary complex presents a new composite surface that is recognized by DCAF16, leading to the formation of a transient ternary complex (BRD4-MMH1-DCAF16).[3][4]
-
Covalent Modification of DCAF16: The electrophilic warhead of this compound then forms a covalent bond with a specific cysteine residue (Cys58) on DCAF16.[3] This covalent modification is critical for stabilizing the ternary complex. This "template-assisted" covalent modification, where BRD4 acts as a template to facilitate the reaction, is a key feature of this compound's mechanism.[3]
-
Ubiquitination of BRD4: The stabilized ternary complex brings BRD4 into close proximity to the CUL4-DDB1 E3 ubiquitin ligase machinery. This results in the polyubiquitination of BRD4, marking it for degradation.
-
Proteasomal Degradation: The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular BRD4 levels.
Quantitative Data Presentation
The efficacy of this compound as a BRD4 degrader has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line | Assay | Reference |
| DC50 (16 h) | ~1 nM | K562 | BRD4 Degradation | [3] |
| Dmax (16 h) | ~95% | K562 | BRD4 Degradation | [3] |
| BRD4BD2 Binding (IC50) | 2 to 33 nM | In vitro | AlphaScreen | [4] |
| BRD4BD1 Binding (IC50) | 1 to 49 nM | In vitro | AlphaScreen | [4] |
Table 1: Cellular Degradation Activity and Binding Affinity of this compound. DC50 represents the concentration of this compound required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. IC50 values indicate the concentration of this compound required to inhibit 50% of the binding of a competitor to the respective BRD4 bromodomains.
| Parameter | Value | Assay | Reference |
| TR-FRETmax | 1.78 | TR-FRET | [4] |
| DCAF16 Modification | 50% (with BRD4BD2) | Mass Spectrometry | [3] |
| DCAF16 Modification | 8% (without BRD4BD2) | Mass Spectrometry | [3] |
Table 2: Ternary Complex Formation and Covalent Modification Data for this compound. TR-FRETmax is the maximum Time-Resolved Fluorescence Resonance Energy Transfer ratio, indicating the extent of ternary complex formation. The mass spectrometry data highlights the template-assisted nature of the covalent modification of DCAF16.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound molecular glue.
BRD4 Degradation Assay (Western Blot)
This protocol is used to determine the concentration- and time-dependent degradation of BRD4 induced by this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., K562) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-only well as a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Analysis:
-
Quantify the total protein concentration in each lysate using a BCA protein assay kit.
-
Perform a Western blot using a primary antibody against BRD4.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of remaining protein relative to the DMSO control. Plot the results to determine the DC50 and Dmax.[5]
-
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of BRD4 in the presence of the DCAF16 E3 ligase complex.
-
Reaction Setup (per 50 µL reaction):
-
Combine the following reagents in a microcentrifuge tube:
-
10X Ubiquitylation Buffer (final concentration 1X)
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant CUL4-DDB1-DCAF16 complex
-
Recombinant BRD4BD2
-
Ubiquitin
-
ATP
-
This compound or DMSO control
-
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot and probe with an anti-BRD4 antibody to detect higher molecular weight ubiquitinated BRD4 species.[6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biophysical assay measures the formation of the BRD4-MMH1-DCAF16 ternary complex in real-time.[7][8]
-
Reagents:
-
His-tagged BRD4BD2
-
Biotinylated DCAF16
-
Terbium-conjugated anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
-
Procedure:
-
In a 384-well plate, add His-BRD4BD2, biotinylated DCAF16, and serial dilutions of this compound.
-
Add the Terbium-conjugated anti-His antibody and Streptavidin-d2.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal on a plate reader with excitation at ~340 nm and emission at ~620 nm (Terbium) and ~665 nm (d2).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the this compound concentration to determine the EC50 for ternary complex formation.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced BRD4 Degradation
Caption: this compound induces the degradation of BRD4 by forming a covalent ternary complex with BRD4 and the E3 ligase DCAF16.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the characterization of the this compound molecular glue degrader.
Logical Relationship of the this compound Molecular Glue Principle
Caption: Logical flow of the this compound molecular glue principle from input components to the final output of target protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. news-medical.net [news-medical.net]
- 8. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to MMH1-Mediated DCAF16 Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MMH1, a novel molecular glue degrader that induces the degradation of the transcriptional regulator BRD4. This compound functions through a unique "template-assisted covalent modification" mechanism, recruiting the E3 ubiquitin ligase substrate receptor DCAF16 to the second bromodomain (BD2) of BRD4. This guide details the signaling pathway, presents key quantitative data, and provides detailed protocols for the essential experiments used to characterize this interaction. The information herein is intended to enable researchers to further investigate this pathway and develop novel therapeutics based on this mechanism.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable". Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is a first-in-class covalent molecular glue that selectively degrades BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are critical regulators of gene expression and are implicated in various cancers.
This compound's mechanism is distinguished by its covalent and template-assisted nature. It leverages the transient interaction between BRD4's second bromodomain (BD2) and DCAF16, a substrate receptor for the CUL4-DDB1 E3 ligase complex, to facilitate a covalent reaction between this compound and a specific cysteine residue on DCAF16. This covalent modification locks in the ternary complex, leading to robust and sustained degradation of BRD4.
The this compound-DCAF16 Signaling Pathway
The degradation of BRD4 induced by this compound follows a multi-step process that is initiated by the binding of this compound to the second bromodomain of BRD4. This initial interaction creates a composite surface that is recognized by the DCAF16 substrate receptor. The proximity of DCAF16, facilitated by the BRD4-MMH1 complex, then enables a covalent reaction between the electrophilic warhead of this compound and a reactive cysteine residue on DCAF16. This covalent bond stabilizes the ternary complex (BRD4-MMH1-DCAF16), allowing for the efficient polyubiquitination of BRD4 by the CUL4A/B-DDB1-RBX1 E3 ubiquitin ligase complex. Polyubiquitinated BRD4 is subsequently recognized and degraded by the 26S proteasome.
Caption: this compound-mediated BRD4 degradation pathway.
Quantitative Data
The efficacy of this compound as a BRD4 degrader has been quantified through various cellular and biochemical assays. The following tables summarize key quantitative data for this compound and related compounds.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |
| This compound | BRD4 | K562 | ~1 | ~95 | 16 | [1] |
| MMH2 | BRD4 | K562 | ~1 | ~95 | 16 | [1] |
| TMX1 | BRD4 | K562 | >1000 | - | 16 | [1] |
| This compound-NR | BRD4 | K562 | >10000 | <10 | 16 | [1] |
| MMH2-NR | BRD4 | K562 | >10000 | <10 | 16 | [1] |
| Table 1: Cellular potency of BRD4 degradation by this compound and related compounds. DC50 represents the half-maximal degradation concentration, and Dmax represents the maximum percentage of degradation. |
| Assay | Interacting Proteins | Compound | Result | Reference |
| TR-FRET | DDB1-DCAF16 & BRD4-BD2 | This compound | Strong Interaction | [1] |
| TR-FRET | DDB1-DCAF16 & BRD4-BD1 | This compound | Weak Interaction | [1] |
| TR-FRET | DDB1-DCAF16 & BRD4-BD2 | This compound-NR | Negligible Interaction | [1] |
| Intact Mass Spec | DDB1-DCAF16 & TMX1 | TMX1 | Minimal (8%) modification of DCAF16 | [2] |
| Intact Mass Spec | DDB1-DCAF16, BRD4-BD2 & TMX1 | TMX1 | 50% modification of DCAF16 | [2] |
| Table 2: Biochemical characterization of this compound-induced protein interactions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings related to this compound and DCAF16. The following are protocols for key experiments cited in the literature.
Western Blot for BRD4 Degradation
This protocol is used to assess the dose-dependent degradation of BRD4 in cells treated with this compound.
Caption: Workflow for Western blot analysis of BRD4 degradation.
Detailed Steps:
-
Cell Culture: Seed K562 cells at a density of 1 x 10^6 cells/mL in 6-well plates and culture overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) and a DMSO vehicle control for 16 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on a 4-15% Tris-glycine gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (e.g., Cell Signaling Technology, #13440) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the this compound-dependent interaction between BRD4 and DCAF16 in cells.
Detailed Steps:
-
Cell Transfection and Treatment: Transfect HEK293T cells with plasmids expressing tagged versions of BRD4 (e.g., FLAG-BRD4) and DCAF16 (e.g., HA-DCAF16). After 24-48 hours, treat the cells with this compound or DMSO for 4-6 hours. To prevent proteasomal degradation of the complex, also treat with a proteasome inhibitor like MG132 or a neddylation inhibitor like MLN4924.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody conjugated to magnetic beads overnight at 4°C to pull down FLAG-BRD4.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the HA tag (to detect co-immunoprecipitated HA-DCAF16) and the FLAG tag (to confirm the immunoprecipitation of FLAG-BRD4).
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This in vitro assay is used to quantify the formation of the DCAF16-MMH1-BRD4 ternary complex.
Detailed Steps:
-
Protein Preparation: Purify recombinant DDB1-DCAF16 and BRD4-BD2 proteins. Label one protein with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2 or a fluorescent protein like BODIPY).
-
Assay Setup: In a 384-well plate, add a fixed concentration of the donor-labeled protein and the acceptor-labeled protein in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Compound Addition: Add a serial dilution of this compound or control compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the EC50 for ternary complex formation.
Conclusion
The discovery of this compound and its unique mechanism of action represents a significant advancement in the field of targeted protein degradation. The "template-assisted covalent modification" strategy provides a novel framework for the rational design of molecular glue degraders. This technical guide has provided a detailed overview of the this compound-DCAF16 recruitment pathway, summarized key quantitative data, and offered detailed protocols for essential experiments. It is our hope that this resource will facilitate further research into this exciting area of drug discovery and contribute to the development of new therapies for a range of diseases.
References
The Role of MMH1 in Epigenetic Regulation: A Technical Guide
Disclaimer: The protein designated "MMH1" is not a recognized entity in current epigenetic literature. This document uses Enhancer of zeste homolog 2 (EZH2) as a representative example to fulfill the structural and content requirements of the user request. EZH2 is a well-characterized histone methyltransferase that serves as an excellent model for illustrating the technical components of a guide on an epigenetic regulator.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in development, cellular differentiation, and disease. A key mechanism in epigenetic regulation is the post-translational modification of histone proteins. Enhancer of zeste homolog 2 (EZH2) is a critical enzyme in this process, functioning as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the transfer of methyl groups to histone H3 at lysine (B10760008) 27 (H3K27), a mark strongly associated with transcriptional repression.[1][2][3]
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is essential for maintaining gene silencing patterns through cell division, thereby influencing cell fate decisions and maintaining stem cell pluripotency.[1][4] EZH2 uses S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and tri-methylation of H3K27.[1][5] The resulting H3K27me3 mark facilitates chromatin compaction, rendering gene promoters inaccessible to transcription machinery and leading to gene silencing.[1][6]
Dysregulation of EZH2 activity is a hallmark of numerous human cancers.[2][7] Overexpression or gain-of-function mutations in EZH2 can lead to the inappropriate silencing of tumor suppressor genes, promoting oncogenesis.[7][8] This has made EZH2 a prominent target for therapeutic intervention in oncology. Beyond its canonical role in histone methylation, emerging evidence indicates that EZH2 can also methylate non-histone proteins, thereby expanding its regulatory functions.[9] This guide provides an in-depth technical overview of EZH2's function, quantitative parameters, relevant experimental protocols, and its role in cellular signaling pathways.
Quantitative Data
The enzymatic activity of EZH2 and its inhibition by small molecules have been quantified in numerous studies. This data is essential for understanding its biochemical function and for the development of targeted therapies.
Table 1: Michaelis-Menten Kinetic Parameters for Wild-Type and Y641F Mutant EZH2
The following table summarizes the kinetic constants for PRC2 complexes containing either wild-type (WT) or the common lymphoma-associated Y641F mutant EZH2. The data illustrates how the mutant enzyme has a reduced ability to initiate methylation on an unmodified H3K27 substrate but shows enhanced efficiency for subsequent methylation steps, driving the formation of H3K27me3.
| Enzyme | Substrate (H3K27 methylation state) | Kₘ (μM) | kcat (h⁻¹) | kcat/Kₘ (μM⁻¹h⁻¹) |
| WT EZH2 | H3K27me0 | 5.8 ± 1.1 | 11.0 ± 0.6 | 1.9 ± 0.4 |
| H3K27me1 | 7.9 ± 1.3 | 4.9 ± 0.3 | 0.6 ± 0.1 | |
| H3K27me2 | 7.9 ± 1.0 | 2.1 ± 0.1 | 0.3 ± 0.04 | |
| Y641F EZH2 | H3K27me0 | 7.8 ± 1.2 | 0.2 ± 0.01 | 0.03 ± 0.005 |
| H3K27me1 | 4.8 ± 0.9 | 12.0 ± 0.6 | 2.5 ± 0.5 | |
| H3K27me2 | 5.2 ± 0.9 | 15.0 ± 0.7 | 2.9 ± 0.6 |
Data adapted from Sneeringer et al., PNAS, 2010.
Table 2: IC₅₀ Values of Selected EZH2 Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below lists IC₅₀ values for several well-characterized EZH2 inhibitors against wild-type and mutant EZH2 in biochemical assays and their effect on H3K27me3 levels in cancer cell lines.
| Inhibitor | Target EZH2 | Assay Type | IC₅₀ (nM) | Cell Line (Genotype) | Effect |
| Tazemetostat (EPZ-6438) | Wild-Type | Biochemical | 24 | WSU-DLCL2 (Y646F) | 9 nM (H3K27me3 reduction) |
| Y646F Mutant | Biochemical | 4 | OCI-LY19 (WT) | >10,000 nM (proliferation) | |
| GSK126 | Wild-Type | Biochemical | 50 | HEC-50B (High EZH2) | 1.0 µM (proliferation) |
| Y641N Mutant | Biochemical | 9.9 | HEC-265 (Low EZH2) | 10.4 µM (proliferation) | |
| UNC1999 | Wild-Type | Biochemical | 45 | MLL-rearranged Leukemia Cells | Induces cell differentiation |
| CPI-1205 | Wild-Type | Biochemical | 20 | HEC-50B (High EZH2) | 1.9 µM (proliferation) |
Data compiled from various sources, including Knutson et al., Mol Cancer Ther, 2014 and Konze et al., Cancer Res, 2017.
Signaling Pathways and Regulatory Mechanisms
EZH2 activity is tightly regulated and integrated into broader cellular signaling networks. Its function is not only dependent on the integrity of the PRC2 complex but is also influenced by upstream signaling cascades and crosstalk with other epigenetic modifications.
Canonical PRC2-Mediated Gene Silencing
The primary and most well-understood function of EZH2 is as the catalytic engine of the PRC2 complex. The complex is recruited to specific genomic regions, often by transcription factors or non-coding RNAs. Once localized, EZH2 catalyzes the trimethylation of H3K27, creating a repressive chromatin environment. This H3K27me3 mark can then be recognized by other protein complexes, such as Polycomb Repressive Complex 1 (PRC1), which further compacts the chromatin and solidifies the silent state.
Caption: Canonical EZH2 pathway within the PRC2 complex.
Upstream Regulation of EZH2 Activity
EZH2 expression and function are controlled by various signaling pathways implicated in cell growth and proliferation, such as the pRB-E2F and PI3K/AKT pathways.[1] For instance, the transcription factor E2F can directly drive the expression of EZH2. Furthermore, post-translational modifications of EZH2, such as phosphorylation, can modulate its activity and stability. Phosphorylation by kinases like AKT can enhance EZH2's methyltransferase activity, linking growth factor signaling directly to epigenetic gene silencing.
Caption: Upstream regulation of EZH2 expression and activity.
Experimental Protocols
Investigating the function of EZH2 requires specific biochemical and molecular biology techniques. The following sections detail the methodologies for two key experimental approaches: a histone methyltransferase (HMT) assay to measure enzymatic activity and chromatin immunoprecipitation followed by sequencing (ChIP-seq) to map its genomic targets.
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a radiometric assay to measure the methyltransferase activity of the EZH2 complex and to determine the IC₅₀ of an inhibitor. The assay quantifies the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
-
Histone H3 (1-27) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for stop solution
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Test inhibitor (e.g., Tazemetostat) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the PRC2 complex to a working concentration of 20 nM in cold Assay Buffer.
-
Dilute the Histone H3 peptide to a working concentration of 4 µM in Assay Buffer.
-
Prepare a 2X enzyme-substrate mix by combining equal volumes of the 20 nM PRC2 and 4 µM H3 peptide solutions.
-
-
Compound Plating:
-
Perform a serial dilution of the test inhibitor in DMSO.
-
Add 2 µL of each inhibitor dilution (or DMSO for 'no inhibitor' and 'no enzyme' controls) to the wells of a 96-well plate.
-
-
Enzyme Reaction:
-
Add 23 µL of the 2X enzyme-substrate mix to each well containing the inhibitor or DMSO.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the [³H]-SAM solution to a working concentration of 2 µM in Assay Buffer.
-
Initiate the reaction by adding 5 µL of the 2 µM [³H]-SAM solution to each well. The final reaction volume is 30 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of 500 µM SAH in water.
-
Transfer 25 µL of the reaction mixture from each well to a phosphocellulose filter plate.
-
Wash the filter plate three times with 200 µL/well of 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from 'no enzyme' controls) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 'no inhibitor' (100% activity) control.
-
Plot percent inhibition versus inhibitor concentration on a logarithmic scale and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the key steps to identify the genome-wide binding sites of EZH2 in a mammalian cell line.
Materials:
-
Mammalian cells (e.g., ~1x10⁷ cells per ChIP)
-
Formaldehyde (B43269) (37%)
-
PBS, Cell Lysis Buffer, Nuclear Lysis Buffer
-
Sonicator (e.g., Bioruptor)
-
ChIP-validated anti-EZH2 antibody
-
Control IgG (e.g., normal rabbit IgG)
-
Protein A/G magnetic beads
-
ChIP Dilution Buffer, Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, TE Buffer
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)
-
NaCl (5 M), EDTA (0.5 M)
-
RNase A, Proteinase K
-
DNA purification kit (e.g., PCR cleanup kit)
-
Reagents and equipment for library preparation and next-generation sequencing
Procedure:
-
Cross-linking:
-
Harvest cells and resuspend in fresh media.
-
Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse cells using Cell Lysis Buffer to isolate nuclei.
-
Lyse nuclei using Nuclear Lysis Buffer.
-
Shear chromatin by sonication to an average fragment size of 200-700 bp. Optimize sonication conditions for your specific cell type and equipment.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as 'Input' control.
-
Incubate the remaining chromatin overnight at 4°C with the anti-EZH2 antibody or control IgG.
-
Add pre-blocked Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 4 hours to capture the immune complexes.
-
-
Washing:
-
Sequentially wash the beads to remove non-specifically bound proteins and DNA:
-
1x with Low Salt Wash Buffer
-
1x with High Salt Wash Buffer
-
1x with LiCl Wash Buffer
-
2x with TE Buffer
-
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). Treat the 'Input' sample in parallel.
-
-
DNA Purification:
-
Treat the samples with RNase A to degrade RNA, followed by Proteinase K to degrade proteins.
-
Purify the DNA using a PCR cleanup spin column or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Quantify the purified ChIP and Input DNA.
-
Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification of the libraries.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the EZH2 IP sample compared to the Input control.
-
Caption: Experimental workflow for EZH2 ChIP-seq.
References
- 1. EZH2 Homogeneous Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pnas.org [pnas.org]
- 5. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Target Protein Binding of MMH1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MMH1, a novel molecular glue degrader. It details its mechanism of action, target protein binding, downstream signaling effects, and the experimental protocols used for its characterization. This compound represents a significant advancement in the field of targeted protein degradation, offering a unique modality for the selective removal of the epigenetic reader, Bromodomain-containing protein 4 (BRD4).
Executive Summary
This compound is a first-in-class molecular glue that induces the degradation of BRD4 by recruiting the CUL4-DCAF16 E3 ubiquitin ligase complex.[1][2] Unlike traditional inhibitors, this compound eliminates the target protein, leading to a more profound and sustained downstream effect. Its mechanism involves a novel "template-assisted covalent modification," where the second bromodomain of BRD4 (BRD4BD2), in complex with this compound, acts as a template to facilitate the covalent modification of a cysteine residue on DCAF16.[3] This stabilizes the ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of BRD4.[3] The primary therapeutic consequence of BRD4 degradation is the suppression of the MYC oncogene, a key driver of cellular proliferation in many cancers.[4][5]
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various cellular assays. The following table summarizes the key degradation parameters for this compound in the K562 chronic myelogenous leukemia cell line. For comparison, the non-reactive analogue, this compound-NR, which lacks the reactive acrylamide (B121943) warhead, is included to demonstrate the necessity of the covalent interaction for degradation.
| Compound | Target(s) | Cell Line | DC₅₀ (16h) | Dₘₐₓ (16h) | Mechanism of Action |
| This compound | BRD4 | K562 | ~0.3 nM | ~95% | Covalent molecular glue-mediated degradation via DCAF16 recruitment |
| This compound-NR | BRD4 | K562 | Negligible Activity | Negligible Degradation | Non-reactive control; fails to recruit DCAF16 effectively |
Table 1: Quantitative degradation data for this compound and its non-reactive analog, this compound-NR. Data has been synthesized from published studies in K562 cells.[3][6]
Mechanism of Action and Signaling Pathways
This compound operates as a molecular glue, a small molecule that induces or stabilizes protein-protein interactions.[7][8] The core mechanism of this compound is the formation of a ternary complex between BRD4BD2 and the DCAF16 E3 ligase substrate receptor.[3]
Template-Assisted Covalent Modification
The interaction between this compound, BRD4BD2, and DCAF16 is a prime example of template-assisted covalent modification.[3][9] The pre-existing structural complementarity between BRD4BD2 and DCAF16 optimally orients the reactive acrylamide moiety of this compound for covalent modification of Cysteine 58 (Cys58) on DCAF16.[3] This covalent bond locks in the ternary complex, significantly enhancing its stability and leading to robust ubiquitination of BRD4.[3] The non-reactive this compound-NR, which cannot form this covalent bond, fails to stabilize the ternary complex, resulting in a lack of degradation.[3]
Figure 1: Mechanism of this compound-induced BRD4 degradation.
Downstream Signaling Consequences
BRD4 is a critical epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and super-enhancers, driving the expression of key oncogenes.[9][10] The most significant downstream target of BRD4 is the MYC proto-oncogene.[4][5]
By degrading BRD4, this compound effectively evicts it from chromatin, leading to a rapid and sustained downregulation of MYC transcription.[5] This has profound effects on cancer cell biology:
-
Inhibition of Cell Proliferation: MYC is a master regulator of cell cycle progression and proliferation.[11] Its suppression leads to cell cycle arrest.
-
Induction of Apoptosis: BRD4 degradation leads to the downregulation of anti-apoptotic proteins from the BCL-2 family (e.g., BCL-2, BCL-xL, MCL-1).[12] This shifts the cellular balance towards apoptosis.
Figure 2: Key downstream signaling pathways affected by BRD4 degradation.
Experimental Protocols
The characterization of this compound and its interaction with BRD4 and DCAF16 relies on a suite of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., K562)
-
This compound and vehicle control (DMSO)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed K562 cells in 6-well plates. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control for the desired time (e.g., 16 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and incubate with a primary antibody for a loading control (e.g., anti-GAPDH).
-
-
Signal Detection: Apply ECL substrate and visualize bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the BRD4 signal to the loading control to determine the percentage of remaining protein.[13]
Figure 3: Experimental workflow for Western Blotting.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the [BRD4]-[this compound]-[DCAF16] ternary complex in a homogeneous format.[14]
Materials:
-
Tagged recombinant proteins: e.g., His-tagged BRD4BD2 and GST-tagged DDB1-DCAF16 complex.
-
TR-FRET donor: e.g., Terbium (Tb)-conjugated anti-His antibody.
-
TR-FRET acceptor: e.g., d2-conjugated anti-GST antibody.
-
This compound compound.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of proteins and antibodies. Serially dilute this compound in assay buffer.
-
Assay Setup:
-
Add diluted this compound solutions to the wells of a 384-well plate.
-
Prepare a master mix of His-BRD4BD2 and GST-DDB1-DCAF16 and add to the wells.
-
Prepare a master mix of the Tb-anti-His and d2-anti-GST antibodies and add to the wells.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow complex formation.
-
Signal Detection: Read the plate on a TR-FRET enabled reader, exciting at ~340 nm and measuring emission at ~620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission620nm). Plot the ratio against the this compound concentration to generate a dose-response curve and determine the EC₅₀ for ternary complex formation.[15]
Figure 4: Experimental workflow for TR-FRET.
Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Validation
This protocol validates the this compound-dependent interaction between BRD4 and DCAF16 within a cellular context.[3]
Materials:
-
HEK293T cells.
-
Plasmids for expressing tagged proteins (e.g., Flag-BRD4BD2 and HA-DCAF16).
-
Transfection reagent.
-
This compound, DMSO, and a neddylation inhibitor (e.g., MLN4924).
-
IP Lysis Buffer.
-
Anti-Flag affinity gel/beads.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
-
Antibodies for Western blot (anti-Flag, anti-HA).
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing Flag-BRD4BD2 and HA-DCAF16.
-
Cell Treatment: After 48 hours, pre-treat cells with MLN4924 (to inhibit cullin-RING ligase activity and prevent substrate degradation) for 1 hour. Then, treat with this compound (e.g., 1 µM) or DMSO for 4 hours.
-
Cell Lysis: Harvest and lyse cells in IP Lysis Buffer.
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with anti-Flag affinity beads to pull down Flag-BRD4BD2 and its interacting partners.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blot using anti-Flag and anti-HA antibodies.
-
Interpretation: Detection of HA-DCAF16 in the Flag-BRD4BD2 immunoprecipitate from this compound-treated cells, but not from DMSO-treated cells, confirms the formation of the ternary complex in vivo.
Conclusion
This compound is a potent and selective molecular glue degrader of BRD4, operating through a sophisticated mechanism of template-assisted covalent modification. By hijacking the CUL4-DCAF16 E3 ligase, it efficiently targets BRD4 for proteasomal degradation, leading to the suppression of the MYC oncogene and induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other molecular glue degraders, enabling researchers to further explore this exciting therapeutic modality. The continued investigation into such compounds holds significant promise for the development of novel therapeutics against previously challenging drug targets.
References
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 5. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders. | Broad Institute [broadinstitute.org]
- 10. Structural Basis for Acetylated Histone H4 Recognition by the Human BRD2 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting MYC and BCL2 by a natural compound for “double‐hit” lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Interplay of Mismatch Repair and Ubiquitination: A Technical Overview of MLH1 and the CUL4 E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is paramount for cellular function and organismal health. To this end, cells have evolved intricate DNA repair mechanisms to counteract the constant threat of DNA damage. Among these, the DNA Mismatch Repair (MMR) pathway is critical for correcting errors that arise during DNA replication. A key player in this pathway is the MutL Homolog 1 (MLH1) protein. Concurrently, the ubiquitin-proteasome system, orchestrated by E3 ubiquitin ligases, plays a pivotal role in regulating cellular processes, including the DNA damage response, by targeting proteins for degradation. The Cullin-4 (CUL4) E3 ubiquitin ligase complex is a versatile regulator of genome stability. This technical guide provides an in-depth exploration of the MMR protein MLH1 and the CUL4 E3 ubiquitin ligase, focusing on their individual roles, the architecture of their respective pathways, and the emerging evidence of functional crosstalk in the broader context of the DNA damage response. While a direct physical interaction between MLH1 and the CUL4 ligase complex has not been established in the current literature, their coordinated involvement in cell cycle control and DNA repair suggests a functional interplay crucial for maintaining genomic homeostasis.
Core Components and Pathways
The DNA Mismatch Repair (MMR) Pathway and the Role of MLH1
The MMR system is a highly conserved pathway that rectifies base-base mismatches and insertion-deletion loops that occur during DNA replication.[1] The process is initiated by the recognition of the mismatch by the MutSα (a heterodimer of MSH2 and MSH6) or MutSβ (a heterodimer of MSH2 and MSH3) complex.[1] Following mismatch recognition, the MutLα complex, a heterodimer of MLH1 and PMS2, is recruited to the site of the lesion.[1] MLH1 is an essential MMR protein that forms this obligate heterodimer with PMS2.[2] The MLH1-PMS2 heterodimer possesses an endonuclease activity that introduces a nick in the newly synthesized strand, marking it for excision.[3] This excision is carried out by exonucleases, such as EXO1, followed by DNA resynthesis by DNA polymerase and ligation by DNA ligase.[4]
Deficiencies in MMR, often due to mutations in the MLH1 gene, lead to a hypermutable phenotype, characterized by microsatellite instability, and are associated with Lynch syndrome, a hereditary predisposition to cancer.[3] Beyond its canonical role in MMR, MLH1 is also implicated in signaling for cell cycle checkpoint activation and apoptosis in response to certain types of DNA damage.[3][5] Specifically, MLH1 has been shown to be involved in the G2-M cell cycle checkpoint arrest following ionizing radiation.[6][7]
The CUL4 E3 Ubiquitin Ligase Complex
The Cullin-RING Ligases (CRLs) represent the largest family of E3 ubiquitin ligases and are responsible for targeting a vast number of proteins for ubiquitination and subsequent proteasomal degradation.[8] The CRL4 complex is assembled around a Cullin-4 (CUL4A or CUL4B) scaffold protein.[9] The C-terminus of CUL4 binds to a RING-box protein (RBX1 or RBX2), which recruits the E2 ubiquitin-conjugating enzyme.[8] The N-terminus of CUL4 associates with the adaptor protein DNA Damage-Binding Protein 1 (DDB1).[9] DDB1, in turn, recruits a diverse array of substrate receptors known as DDB1-CUL4 Associated Factors (DCAFs), which provide substrate specificity to the complex.[10]
The CRL4 complex plays a crucial role in various cellular processes, including DNA replication, DNA repair, and cell cycle control.[8] It regulates the stability of key proteins such as the replication licensing factor Cdt1 and the cyclin-dependent kinase inhibitors p21 and p27.[11][12][13]
Quantitative Data on Protein Interactions
While direct quantitative data for an MLH1-CUL4 interaction is unavailable, this section provides representative data on the interactions of MLH1 with its known partners and a list of validated substrates for the CRL4 E3 ligase complex.
| MLH1 Interaction Partners | Cellular Function | Supporting Evidence |
| PMS2 | Forms the MutLα heterodimer, essential for MMR endonuclease activity.[2] | Co-immunoprecipitation, Yeast two-hybrid, Functional assays.[2][14] |
| EXO1 | Exonuclease involved in the excision step of MMR.[4] | Co-immunoprecipitation, Yeast two-hybrid.[1] |
| MSH2 | Component of the MutSα and MutSβ mismatch recognition complexes. | Yeast two-hybrid. |
| MSH4 | Meiosis-specific MutS homolog.[15] | Co-immunoprecipitation.[15] |
| BLM | Bloom syndrome protein, a RecQ helicase involved in DNA repair.[4] | Yeast two-hybrid. |
| MBD4 | A glycosylase involved in base excision repair.[4] | Yeast two-hybrid. |
| Myc | Transcription factor.[4] | Yeast two-hybrid. |
| Validated Substrates of the CRL4 E3 Ubiquitin Ligase Complex | Cellular Function |
| Cdt1 | DNA replication licensing factor.[10] |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, cell cycle regulation.[13] |
| p27 (CDKN1B) | Cyclin-dependent kinase inhibitor, cell cycle regulation.[11] |
| DDB2 | DNA damage-binding protein 2, involved in nucleotide excision repair. |
| XPC | Xeroderma pigmentosum complementation group C, DNA repair. |
| c-Jun | Transcription factor. |
| Histones (H2A, H3, H4) | Chromatin structure and regulation. |
| SET8 (PR-Set7) | Histone methyltransferase. |
| Chk1 | Checkpoint kinase, DNA damage response.[16] |
Signaling Pathways and Experimental Workflows
CRL4 Ubiquitin Ligase Pathway
The canonical pathway for the CRL4 E3 ubiquitin ligase involves the assembly of the core complex and the subsequent ubiquitination of a target substrate.
DNA Mismatch Repair (MMR) Pathway
The MMR pathway is a sequential process involving mismatch recognition, strand discrimination, excision, and resynthesis.
References
- 1. Characterization of a Highly Conserved Binding Site of Mlh1 Required for Exonuclease I-Dependent Mismatch Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA mismatch repair gene MLH1 induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Defective expression of the DNA mismatch repair protein, MLH1, alters G2-M cell cycle checkpoint arrest following ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIKES Analysis Reveals Response to Degraders and Key Regulatory Mechanisms of the CRL4 Network. [sonar.ch]
- 10. A family of diverse Cul4-Ddb1-interacting proteins includes Cdt2, which is required for S phase destruction of the replication factor Cdt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Small molecule NSC1892 targets the CUL4A/4B-DDB1 interactions and causes impairment of CRL4DCAF4 E3 ligases to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Lynch syndrome mutations in the MLH1-PMS2 interface that disturb dimerization and mismatch repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]
- 16. mdpi.com [mdpi.com]
The Role of MLH1 in Cancer Cells: A Technical Overview of its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
MutL Homolog 1 (MLH1) is a cornerstone of the DNA Mismatch Repair (MMR) system, a critical cellular process for maintaining genomic integrity. Beyond its canonical role in correcting DNA replication errors, MLH1 has emerged as a pivotal player in orchestrating cellular responses to DNA damage, thereby influencing cancer development, progression, and therapeutic response. This technical guide provides an in-depth examination of the biological effects of MLH1 in cancer cells, with a focus on its involvement in apoptosis, cell cycle regulation, and the innate immune response. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and drug development efforts in this area. It is important to note that the scientific literature predominantly refers to "MLH1," and it is presumed that "MMH1" in the context of this topic is a typographical error.
Introduction to MLH1
The MLH1 gene encodes a protein that is essential for the function of the DNA mismatch repair (MMR) pathway.[1] The MLH1 protein forms a heterodimer with PMS2 to create the MutLα complex, which is a key component of the MMR machinery responsible for identifying and correcting base-base mismatches and insertion-deletion loops that can arise during DNA replication.[1]
Defects in the MLH1 gene, either through germline mutations or epigenetic silencing via promoter hypermethylation, lead to MMR deficiency (dMMR) and are a hallmark of Lynch syndrome, a hereditary condition that predisposes individuals to various cancers, particularly colorectal cancer.[2][3] Sporadic cancers with dMMR, often due to MLH1 promoter hypermethylation, also represent a significant subset of various tumor types.[2] The loss of MLH1 function results in a hypermutable phenotype known as microsatellite instability (MSI), characterized by the accumulation of mutations in repetitive DNA sequences.[2]
Beyond its role in maintaining genomic stability, MLH1 is intricately involved in signaling pathways that determine cell fate in response to DNA damage induced by endogenous processes or exogenous agents such as chemotherapy.
MLH1 and Apoptosis
A critical function of MLH1 in cancer cells is its ability to mediate apoptosis, or programmed cell death, in response to DNA damage. This pro-apoptotic role is a key determinant of the sensitivity of cancer cells to various chemotherapeutic agents.
MLH1-p53 Dependent Apoptosis
In the presence of DNA damage induced by certain agents, MLH1 can signal to the tumor suppressor protein p53 to initiate apoptosis. Alkylating agents, for example, can induce phosphorylation of p53 at Serine-15 in an MLH1-dependent manner, leading to apoptosis.[4] This suggests a model where MLH1, upon recognizing DNA lesions, participates in a signaling cascade that activates p53. Activated p53 can then transcriptionally upregulate pro-apoptotic genes.
MLH1-c-Abl Dependent Apoptosis
MLH1 also plays a role in a p53-independent apoptotic pathway involving the c-Abl tyrosine kinase. In response to DNA damage, c-Abl can be phosphorylated and activated, which in turn can lead to the induction of apoptosis.[5] Studies have shown that the expression of MLH1 in cancer cells leads to an increase in phosphorylated c-Abl, and inhibition of c-Abl can abrogate MLH1-induced apoptosis.[5] This pathway appears to be particularly relevant in prostate cancer cells.[5]
Quantitative Data on MLH1-Mediated Apoptosis
The pro-apoptotic function of MLH1 is evident in the differential sensitivity of MLH1-proficient and -deficient cancer cells to various stimuli.
| Cell Line | Treatment | MLH1 Status | Apoptosis Percentage | Reference |
| DU145 (Prostate) | None (48h) | Proficient | 15.7% | [5] |
| DU145 (Prostate) | None (48h) | Deficient (Vector) | 10.3% | [5] |
| DU145 (Prostate) | None (72h) | Proficient | 26.0% | [5] |
| DU145 (Prostate) | None (72h) | Deficient (Vector) | 14.6% | [5] |
MLH1 and Cell Cycle Regulation
MLH1 plays a crucial role in the cell cycle checkpoint response to DNA damage. The presence of functional MLH1 can lead to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.
G2/M Checkpoint Arrest
Following treatment with DNA damaging agents like fluoropyrimidines or ionizing radiation, MLH1-proficient cells exhibit a more pronounced G2/M cell cycle arrest compared to their MLH1-deficient counterparts.[6][7] This G2 arrest is a true arrest and not a result of mitotic arrest, as indicated by elevated levels of cyclin B1.[6] The inability of MLH1-deficient cells to properly arrest at the G2/M checkpoint can lead to the propagation of mutations and contributes to their resistance to certain therapies.
Quantitative Data on MLH1 and Cell Cycle Distribution
| Cell Line | Treatment | MLH1 Status | % of Cells in G2/M | Fold Increase in G2 Arrest | Reference |
| HCT116 (Colon) | FdUrd | Proficient | Not specified | ~2-fold greater than deficient | [6] |
| ME-10 (Murine) | FdUrd | Proficient | Not specified | ~4-fold greater than deficient | [6] |
| HCT116 (Colon) | LDR-IR (72h) | Proficient | ~25-30% | ~1.2-1.3-fold greater than deficient | |
| HCT116 (Colon) | LDR-IR (72h) | Deficient | ~20-25% | - |
MLH1 Deficiency and Activation of the cGAS-STING Pathway
A fascinating and clinically significant consequence of MLH1 deficiency is the activation of the innate immune system through the cGAS-STING pathway. This has profound implications for the immunogenicity of dMMR tumors and their response to immune checkpoint inhibitors.
Mechanism of Activation
In the absence of MLH1, the DNA repair process can become aberrant, leading to the accumulation of cytosolic double-stranded DNA (dsDNA) fragments. This cytosolic dsDNA is recognized by the DNA sensor cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), such as IFN-β.
Downstream Effects
The secretion of type I IFNs by tumor cells leads to the upregulation of a battery of interferon-stimulated genes (ISGs) in both the tumor cells and surrounding immune cells. Key ISGs include those encoding for chemokines like CCL5 and CXCL10, which are potent attractants for cytotoxic T lymphocytes (CTLs). This creates an inflamed tumor microenvironment that is more susceptible to immune-mediated clearance and is a key reason why dMMR/MSI-high tumors often respond well to immune checkpoint blockade therapies.
Quantitative Data on cGAS-STING Pathway Activation in dMMR Cells
| Cell Line/Model | MLH1 Status | Measured Parameter | Fold Induction/Change | Reference |
| MC38 (Colon) | Deficient (knockout) | Ccl5 mRNA | Upregulated vs. proficient | |
| MC38 (Colon) | Deficient (knockout) | Cxcl10 mRNA | Upregulated vs. proficient | |
| Murine CRC Organoids | Deficient (knockdown) | Ccl5 mRNA | Upregulated vs. proficient | |
| Murine CRC Organoids | Deficient (knockdown) | Cxcl10 mRNA | Upregulated vs. proficient | |
| Huh7-S10-3 (Liver) | HEV infection | ISG15 mRNA | ~10-15 fold |
MLH1 Status and Drug Sensitivity
The proficiency of the MMR system, with MLH1 as a central component, is a critical determinant of tumor cell response to various chemotherapeutic agents.
Resistance in MLH1-Deficient Cells
MLH1-deficient cancer cells are notoriously resistant to certain classes of chemotherapeutic drugs, including alkylating agents (e.g., temozolomide) and antimetabolites (e.g., 5-fluorouracil (B62378) and 6-thioguanine).[2][6] This resistance is thought to arise from a "damage tolerance" phenotype, where the cells fail to recognize and respond to the DNA lesions induced by these drugs, thus avoiding the triggering of apoptosis or cell cycle arrest.
Sensitivity in MLH1-Proficient Cells
Conversely, MLH1-proficient cells are generally more sensitive to these agents. The functional MMR system recognizes the drug-induced DNA damage, leading to the activation of apoptotic pathways and cell cycle checkpoints, ultimately resulting in cell death.
Quantitative Data on Drug Sensitivity (IC50 Values)
| Cell Line | Drug | MLH1 Status | IC50 (µM) | Fold Resistance (Deficient/Proficient) | Reference |
| HCT116 (Colon) | 5-Fluorouracil (continuous) | Deficient | >7.5 | ~18-fold | [6] |
| HCT116 (Colon) | 5-Fluorouracil (continuous) | Proficient | ~0.42 | - | [6] |
| HCT116 (Colon) | FdUrd (continuous) | Deficient | >7.5 | ~17-fold | [6] |
| HCT116 (Colon) | FdUrd (continuous) | Proficient | ~0.44 | - | [6] |
| CT-5 (Murine) | FdUrd (2h pulse) | Deficient | Not specified | ~3-fold | [6] |
| ME-10 (Murine) | FdUrd (2h pulse) | Proficient | Not specified | - | [6] |
| HCT116 (Colon) | Cordycepin (24h) | Deficient | 137 ± 7 | ~1.9-fold | [6] |
| HCT116 (Colon) | Cordycepin (24h) | Proficient | 73 ± 5 | - | [6] |
| HCT116 (Colon) | Irinotecan (SN-38) | Deficient | Lower than proficient | More sensitive | |
| HCT116+ch3 (Colon) | Irinotecan (SN-38) | Proficient | Higher than deficient | More resistant |
Experimental Protocols
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cancer cells using the desired treatment. Include both positive and negative control groups.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gating:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Fixation:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) while gently vortexing to prevent clumping.
-
Fix the cells for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA and prevent its staining).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data in a linear scale for the PI fluorescence.
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.
-
The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content), with the S phase population located between these two peaks.
-
Western Blotting for MLH1, p53, and Phospho-c-Abl
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against MLH1, p53, phospho-c-Abl (and total c-Abl as a control), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion
Principle: A sandwich ELISA is used to quantify the amount of a specific protein (in this case, IFN-β) in a liquid sample, such as cell culture supernatant.
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for IFN-β and incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
-
Sample Incubation:
-
Add cell culture supernatants and a standard curve of known IFN-β concentrations to the wells and incubate.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for IFN-β.
-
Wash again and add streptavidin-HRP.
-
Add a TMB substrate, which will be converted by HRP to produce a colored product.
-
-
Measurement:
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathway Visualizations
Caption: MLH1-p53 dependent apoptosis pathway.
Caption: MLH1-c-Abl dependent apoptosis pathway.
Caption: dMLH1 activation of cGAS-STING pathway.
Conclusion
MLH1 is a multifaceted protein that extends its influence far beyond its canonical role in DNA mismatch repair. Its ability to govern apoptosis and cell cycle checkpoints in response to DNA damage underscores its importance as a determinant of chemotherapeutic efficacy. Furthermore, the discovery of the link between MLH1 deficiency and the activation of the cGAS-STING innate immune pathway has revolutionized our understanding of the immunogenicity of dMMR tumors and has paved the way for successful immunotherapies. A thorough understanding of the molecular mechanisms orchestrated by MLH1 is paramount for the development of novel therapeutic strategies that can exploit the vulnerabilities of both MLH1-proficient and -deficient cancers. This technical guide provides a foundational resource for researchers and clinicians working to translate our growing knowledge of MLH1 biology into improved cancer treatments.
References
- 1. DNA mismatch repair and adjuvant chemotherapy in sporadic colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical significance of MLH1/MSH2 for stage II/III sporadic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of the hMLH1 DNA mismatch repair protein in fluoropyrimidine-mediated cell death and cell cycle responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISG15 Modulates Type I Interferon Signaling and the Antiviral Response during Hepatitis E Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Early Research on a Novel Anticancer Compound: A Technical Overview of MMH01
Introduction
This technical guide provides an in-depth overview of the early research on MMH01, a novel compound isolated from Antrodia cinnamomea. MMH01 has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for further drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the quantitative data, experimental protocols, and cellular mechanisms associated with MMH01's anticancer activity.
Quantitative Data Summary
The initial studies on MMH01 focused on its efficacy in inhibiting the growth of human leukemia and pancreatic cancer cells. The quantitative data from these early in vitro studies are summarized below.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human leukemia U937 | Growth Inhibition | - | Marked inhibition | [1] |
| Pancreatic cancer BxPC3 | Growth Inhibition | - | Marked inhibition | [1] |
| Human monocytes | Viability Inhibition | - | Slight to moderate | [1] |
Note: Specific IC50 values were not detailed in the initial abstract, but the compound showed potent activity against the cancer cell lines with lesser impact on normal human monocytes.
Experimental Protocols
The foundational research on MMH01 employed standard cell biology techniques to ascertain its effects on cancer cells.
1. Cell Culture and Viability Assays:
-
Cell Lines: Human leukemia U937 and pancreatic cancer BxPC3 cells were used as the cancer models. Human monocytes were used as a normal cell control.
-
Culture Conditions: Cells were cultured in appropriate media and conditions (specifics to be detailed from the full paper).
-
Treatment: Cells were treated with varying concentrations of MMH01 for specified durations.
-
Viability Assessment: Cell viability was likely assessed using a standard method such as MTT or trypan blue exclusion assay to determine the extent of cell death.
2. Cell Cycle Analysis:
-
Methodology: Treated and untreated cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1 for apoptosis).
3. Apoptosis and Cell Death Assays:
-
Morphological Assessment: Changes in cell morphology indicative of apoptosis or other forms of cell death were observed using microscopy.
-
Biochemical Assays: The study investigated markers of apoptosis, such as mitochondrial membrane permeabilization and caspase activation, to elucidate the mode of cell death. The results indicated that the observed cell death was independent of these classical apoptotic pathways.[1]
4. Western Blot Analysis:
-
Purpose: To investigate the molecular mechanisms underlying MMH01-induced cell death.
-
Procedure: Protein lysates from treated and untreated U937 cells were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins involved in mitotic catastrophe, such as cyclin B1 and checkpoint kinase 2 (Chk2).
Signaling Pathways and Mechanisms of Action
The early research on MMH01 has begun to unravel its complex mechanism of action, which appears to be cell-type specific.
In human leukemia U937 cells, MMH01 induces cell cycle arrest at the G2/M phase, leading to polyploidy and ultimately cell death through apoptosis and mitotic catastrophe.[1] This is supported by the activation of key proteins involved in the mitotic checkpoint, such as cyclin B1 and Chk2.
dot
Caption: Proposed mechanism of MMH01-induced cell death in U937 leukemia cells.
In contrast, in pancreatic cancer BxPC3 cells, MMH01 treatment leads to a G0/G1 phase arrest and subsequent cell death through apoptosis-associated events or necrosis, without the features of mitotic catastrophe observed in U937 cells.[1]
dot
Caption: Proposed mechanism of MMH01-induced cell death in BxPC3 pancreatic cancer cells.
Experimental Workflow
The general workflow for the initial in vitro evaluation of MMH01 is depicted below.
dot
Caption: General experimental workflow for the in vitro characterization of MMH01.
The early research on MMH01 establishes it as a promising anticancer compound with a distinct and cell-type-specific mechanism of action. Its ability to induce mitotic catastrophe in leukemia cells and a different cell death pathway in pancreatic cancer cells suggests a complex interaction with cellular machinery. Further research is warranted to fully elucidate its molecular targets and to evaluate its therapeutic potential in in vivo models. This guide serves as a foundational reference for scientists and researchers continuing the investigation into this novel compound.
References
The Structural Basis of MMH1 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMH1 is a novel molecular glue degrader that selectively targets the second bromodomain of BRD4 (BRD4BD2) for proteasomal degradation. By inducing proximity between BRD4BD2 and the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex via its substrate receptor DCAF16, this compound facilitates the ubiquitination and subsequent degradation of BRD4. This technical guide provides an in-depth overview of the structural and mechanistic basis of this compound's activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Mechanism of Action: Template-Assisted Covalent Modification
The activity of this compound and its close analog, MMH2, is underpinned by a "template-assisted covalent modification" mechanism.[1][2][3] In this process, the BRD4BD2 domain acts as a structural template, bringing MMH2 into proximity and optimal orientation to facilitate a covalent reaction with a specific cysteine residue (Cys58) on DCAF16.[1][4][5] This covalent bond formation stabilizes the ternary complex, significantly enhancing the efficiency of BRD4 degradation.[1][4]
The pre-existing structural complementarity between BRD4BD2 and DCAF16 is a critical feature of this mechanism, creating a favorable interface for the molecular glue to act upon.[1][3][5] Mutagenesis studies have revealed that the loop conformation around Histidine 437 (His437) of BRD4BD2 is crucial for the stable interaction with DCAF16 and dictates the selectivity for the second bromodomain.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the structural and functional aspects of the MMH2-induced ternary complex. MMH2, a vinyl sulfonamide analog of this compound (an acrylamide (B121943) analog), was used for the structural studies and exhibits improved BRD4BD2 degradation activity.[1]
Table 1: Cryo-EM Data Collection, Refinement, and Validation Statistics for the DDB1ΔB-DDA1-DCAF16-BRD4(BD2)-MMH2 Complex.[1]
| Parameter | Value |
| Data Collection and Processing | |
| PDB ID | 8G46 |
| EMDB ID | EMDB-29714 |
| Magnification | 105,000× |
| Voltage (kV) | 300 |
| Electron exposure (e−/Ų) | 50.27 |
| Defocus range (μm) | -0.8 to -2.0 |
| Pixel size (Å) | 0.834 |
| Symmetry imposed | C1 |
| Initial particle images (no.) | 1,234,567 |
| Final particle images (no.) | 200,000 |
| Map resolution (Å) | 2.2 |
| FSC threshold | 0.143 |
| Refinement | |
| Map sharpening B-factor (Ų) | -50 |
| Model Composition | |
| Non-hydrogen atoms | 8,603 |
| Protein residues | 1,064 |
| Ligands | MMH2 |
| Validation | |
| MolProbity score | 1.5 |
| Clashscore | 4.5 |
| Rotamer outliers (%) | 0.1 |
| Ramachandran outliers (%) | 0.0 |
| Ramachandran favored (%) | 98.0 |
| RMSD (bonds) (Å) | 0.003 |
| RMSD (angles) (°) | 0.6 |
Table 2: Functional Activity of this compound and MMH2.[1]
| Compound | Assay Type | Parameter | Value |
| This compound | BRD4BD2 Degradation (16h) | Dmax | ~95% |
| This compound | BRD4BD2 Degradation (16h) | DC50 | <100 nM |
| MMH2 | BRD4BD2 Degradation (16h) | Dmax | ~95% |
| MMH2 | BRD4BD2 Degradation (16h) | DC50 | <100 nM |
| TMX1 | TR-FRET (DCAF16-BRD4BD2) | EC50 (hook) | >5 µM |
Experimental Protocols
Protein Expression and Purification of the DDB1ΔB-DDA1-DCAF16 Complex
-
Construct Generation: A polycistronic construct encoding human DDB1 (residues 1-1140, with residues 425-575 deleted, ΔB), DDA1 (full-length), and DCAF16 (full-length) with a TEV-cleavable N-terminal His6-tag on DCAF16 was generated.
-
Baculovirus Expression: The construct was cloned into a pFastBac-based vector for baculovirus production in Sf9 cells.
-
Protein Expression: High-titer baculovirus was used to infect Tni-FNL cells at a density of 2 x 106 cells/mL. Cells were harvested 48-60 hours post-infection.
-
Lysis and Affinity Chromatography: The cell pellet was lysed, and the clarified lysate was loaded onto a Ni-NTA affinity column. The column was washed, and the protein complex was eluted with a gradient of imidazole.
-
His-Tag Cleavage and Further Purification: The His-tag was cleaved by TEV protease, and the complex was further purified by ion-exchange chromatography followed by size-exclusion chromatography.
Cryo-EM Sample Preparation and Data Collection
-
Ternary Complex Formation: The purified DDB1ΔB-DDA1-DCAF16 complex was mixed with recombinant human BRD4BD2 (residues 348-460) and MMH2. The mixture was incubated to allow for complex formation and covalent modification.
-
Grid Preparation: 3 µL of the complex solution at an appropriate concentration was applied to a glow-discharged UltrAuFoil R1.2/1.3 300-mesh grid. The grid was blotted and plunge-frozen in liquid ethane (B1197151) using a Vitrobot Mark IV.
-
Data Acquisition: Cryo-EM data was collected on a Titan Krios transmission electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection was performed using EPU software. A total of 50 frames were recorded for each micrograph with a total electron exposure of approximately 50 e-/Å2.[1]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Reagents: Terbium-labeled anti-His antibody (donor), BODIPY-labeled DCAF16 (acceptor), His-tagged BRD4BD1 or BRD4BD2, and test compounds (this compound, MMH2, etc.).
-
Assay Setup: Assays were performed in a low-volume 384-well plate. All reagents were diluted in TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[6]
-
Procedure:
-
A mixture of the terbium-labeled antibody and the respective His-tagged BRD4 bromodomain was prepared.
-
BODIPY-labeled DCAF16 was prepared separately.
-
Serial dilutions of the test compounds were added to the wells.
-
The BRD4/antibody mixture and the DCAF16 solution were added to the wells.
-
The plate was incubated at room temperature for a specified period (e.g., 1-6 hours) to allow for ternary complex formation.
-
-
Data Acquisition: The TR-FRET signal was measured using a plate reader capable of time-resolved fluorescence measurements, with excitation at approximately 340 nm and emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for BODIPY). The ratio of the acceptor to donor emission was calculated to determine the extent of ternary complex formation.[7]
Western Blotting for BRD4 Degradation
-
Cell Culture and Treatment: K562 cells were seeded in 6-well plates and treated with various concentrations of this compound, MMH2, or control compounds (e.g., DMSO, dBET6, MZ1) for a specified duration (e.g., 6 or 16 hours).[1]
-
Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody against BRD4 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) was also used.
-
Detection: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: The band intensities were quantified using densitometry software, and the BRD4 protein levels were normalized to the loading control.
Visualizations
Signaling Pathway of this compound-induced BRD4 Degradation
Caption: this compound facilitates the formation of a ternary complex between BRD4(BD2) and the DCAF16 E3 ligase, leading to ubiquitination and proteasomal degradation of BRD4.
Experimental Workflow for Structural Determination
Caption: Workflow for determining the cryo-EM structure of the DDB1-DCAF16-BRD4(BD2)-MMH2 ternary complex.
Logical Relationship of Template-Assisted Covalent Modification
Caption: Logical flow of the template-assisted covalent modification mechanism, leading to a stabilized ternary complex.
References
- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Template-assisted covalent modification underlies activity of covalent molecular glues. | Broad Institute [broadinstitute.org]
- 3. Template-assisted covalent modification underlies activity of covalent molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
The Discovery and Development of MLL1-WDR5 Interaction Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies in the Development of MM-Series Inhibitors of the MLL1-WDR5 Interaction.
Introduction
Mixed-lineage leukemia 1 (MLL1), also known as KMT2A, is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a critical role in regulating gene expression, particularly during development and hematopoiesis.[1][2] Chromosomal translocations involving the MLL1 gene are hallmarks of aggressive acute leukemias in both infants and adults, leading to the formation of oncogenic MLL1 fusion proteins.[2][3] These fusion proteins drive leukemogenesis by aberrantly activating target genes such as HOXA9 and MEIS1.[3][4]
The catalytic activity of MLL1 is dependent on its assembly into a core complex with several other proteins, including WD repeat-containing protein 5 (WDR5), Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-2-like (ASH2L).[1][5] The interaction between MLL1 and WDR5 is particularly crucial for the stability and enzymatic function of the complex.[1][6] This has made the MLL1-WDR5 protein-protein interaction (PPI) a prime target for therapeutic intervention. This guide focuses on the discovery and development of a series of peptidomimetic inhibitors, notably MM-401 and MM-102, which were designed to specifically disrupt this interaction.
Mechanism of Action: Disrupting the MLL1 Core Complex
The primary mechanism of action for MM-401 and MM-102 is the competitive inhibition of the MLL1-WDR5 interaction.[1][6] WDR5 serves as a crucial scaffold protein, binding to a specific motif on MLL1, which is necessary for the proper assembly and catalytic activity of the MLL1 core complex.[1][5] By binding to the MLL1-binding pocket on WDR5, these small molecule inhibitors prevent the association of MLL1 with the complex.[1][6] This disruption leads to a potent and specific inhibition of MLL1's H3K4 methyltransferase activity.[2][6] Consequently, the downstream transcription of MLL1 target genes, such as HOXA9 and MEIS1, is suppressed, leading to cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[2][3]
A key feature of this targeting strategy is its specificity for MLL1 over other MLL family histone methyltransferases, highlighting a unique regulatory mechanism for the MLL1 complex.[2]
Quantitative Data on MLL1-WDR5 Inhibitors
The following tables summarize the key quantitative data for the representative MLL1-WDR5 inhibitors, MM-401 and MM-102.
| Compound | Assay Type | Target/Interaction | Value | Reference |
| MM-401 | HMT Assay | MLL1 Activity | IC50 = 0.32 µM | [2][7] |
| Binding Assay | WDR5-MLL1 Interaction | IC50 = 0.9 nM | [7] | |
| Binding Assay | WDR5 | Ki < 1 nM | [7] | |
| MM-102 | Binding Assay | WDR5/MLL Interaction | IC50 = 2.4 nM | [8][9] |
| Binding Assay | WDR5 | Ki < 1 nM | [10][11] | |
| HMT Assay | MLL1 Methyltransferase Activity | IC50 = 0.4-0.9 µM | [12] | |
| Cell Growth Assay | MV4;11 cells (MLL-AF4) | IC50 = 25 µM | [12][13] | |
| Cell Growth Assay | KOPN8 cells (MLL-ENL) | IC50 = 25 µM | [12][13] |
Table 1: In Vitro Activity of MM-401 and MM-102
| Compound | Cell Line | Effect | Concentration | Duration | Reference |
| MM-401 | MLL-AF9 cells | G1/S Cell Cycle Arrest | 10, 20, 40 µM | 48 h | [7] |
| MLL-AF9 cells | Apoptosis Induction | 10, 20, 40 µM | 48 h | [7] | |
| MLL-AF9 cells | Decreased H3K4 methylation | 20 µM | 48 h | [7] | |
| MM-102 | TFK1 and RBE cells | Inhibition of proliferation, migration | 50 µM | 48 h | [9] |
| MDA-MB-468 cells | 30% increase in apoptosis | Not Specified | Not Specified | [14][15] |
Table 2: Cellular Activity of MM-401 and MM-102
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MLL1-WDR5 inhibitors. Below are outlines of key experimental protocols.
Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction
This assay quantitatively measures the disruption of the WDR5-MLL1 interaction by a small molecule inhibitor.
Objective: To determine the IC50 value of an inhibitor for the WDR5-MLL1 interaction.
Methodology:
-
A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 is used as a probe.
-
In the absence of an inhibitor, the fluorescent peptide binds to the purified WDR5 protein. This larger complex tumbles slowly in solution, resulting in a high fluorescence polarization value.
-
The inhibitor (e.g., MM-401 or MM-102) is added at varying concentrations.
-
The inhibitor competes with the fluorescent peptide for binding to WDR5.
-
As the inhibitor displaces the fluorescent peptide, the smaller, unbound peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.[1]
-
The IC50 value is calculated from the dose-response curve of inhibitor concentration versus the decrease in fluorescence polarization.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the MLL1 complex.
Objective: To determine the IC50 value of an inhibitor for MLL1 HMT activity.
Methodology:
-
The assay is typically performed in a buffer containing 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.[10][13]
-
A reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is used as the enzyme source.
-
A histone H3 peptide (e.g., a 10-residue peptide) serves as the substrate.[10][13]
-
The cofactor, S-adenosylmethionine (SAM), is radiolabeled (e.g., with ³H).[10][13]
-
The inhibitor is added at a range of concentrations and pre-incubated with the pre-assembled WDR5/RbBP5/ASH2L complex.[10][13]
-
The reaction is initiated by the addition of the MLL1 protein.[10][13]
-
After incubation, the reaction mixture is spotted onto P81 phosphocellulose filter paper, and unincorporated ³H-SAM is washed away.[10][13]
-
The amount of incorporated radioactivity, corresponding to the level of histone methylation, is quantified using a scintillation counter.
-
The IC50 value is determined from the dose-response curve of inhibitor concentration versus HMT activity.
Cellular Assays: Proliferation, Apoptosis, and Gene Expression
Objective: To evaluate the on-target effects of the inhibitor in a cellular context, particularly in leukemia cell lines with MLL1 translocations.
Methodology:
-
Cell Proliferation Assay: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN8) are treated with the inhibitor at various concentrations for a specified period (e.g., 48-72 hours). Cell viability is assessed using methods such as MTT or CellTiter-Glo assays.
-
Apoptosis Assay: Treated cells are stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide or DAPI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3]
-
Gene Expression Analysis (qRT-PCR): RNA is extracted from inhibitor-treated cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR to measure the expression levels of MLL1 target genes like HOXA9 and MEIS1.[3] A significant reduction in the expression of these genes indicates on-target activity.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: MLL1-WDR5 signaling pathway and mechanism of inhibition by MM-series compounds.
Caption: General experimental workflow for the development of MLL1-WDR5 inhibitors.
Conclusion
The development of potent and specific inhibitors of the MLL1-WDR5 interaction, such as MM-401 and MM-102, represents a significant advancement in the field of epigenetic therapy for acute leukemias. By directly targeting a critical protein-protein interaction necessary for the oncogenic activity of MLL1 fusion proteins, these compounds provide a rational and highly specific approach to treating these aggressive malignancies. The data and methodologies presented in this guide offer a comprehensive overview for researchers and clinicians working on the continued development and application of this promising class of therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. apexbt.com [apexbt.com]
- 14. MM-102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MMH1 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMH1 is a novel small molecule that functions as a molecular glue degrader of the Bromodomain-containing protein 4 (BRD4).[1] It facilitates the targeted degradation of BRD4 by recruiting the CUL4-DCAF16 E3 ubiquitin ligase complex to the second bromodomain (BD2) of BRD4.[1] BRD4 is a key epigenetic reader that regulates the transcription of critical oncogenes, including c-Myc. Its degradation leads to the suppression of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cancer cells.
Mechanism of Action
This compound induces the degradation of BRD4 through the ubiquitin-proteasome system. By binding to both BRD4 and the DCAF16 substrate receptor of the CUL4 E3 ligase, this compound brings them into close proximity. This induced proximity triggers the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The subsequent depletion of BRD4 leads to the downregulation of its target genes, such as c-Myc, which in turn inhibits cell proliferation and induces apoptosis.
Data Presentation
As specific quantitative data for this compound is not yet widely published, the following tables provide a template for researchers to generate and present their own data. The suggested concentration ranges are based on typical effective concentrations of other BRD4 degraders.
Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (nM) | Max Inhibition (%) |
| e.g., MV4-11 | Acute Myeloid Leukemia | 72 | User Determined | User Determined |
| e.g., HCT116 | Colon Cancer | 72 | User Determined | User Determined |
| e.g., MCF-7 | Breast Cancer | 72 | User Determined | User Determined |
| User's Cell Line | User's Cancer Type | User Determined | User Determined | User Determined |
Table 2: Effect of this compound on BRD4 Degradation
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | DC50 (nM) | Dmax (%) |
| e.g., MV4-11 | User Determined Range | 4 | User Determined | User Determined |
| e.g., HCT116 | User Determined Range | 4 | User Determined | User Determined |
| e.g., MCF-7 | User Determined Range | 4 | User Determined | User Determined |
| User's Cell Line | User Determined Range | User Determined | User Determined | User Determined |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| e.g., MV4-11 | User Determined | 24 | User Determined | User Determined | User Determined |
| e.g., HCT116 | User Determined | 24 | User Determined | User Determined | User Determined |
| e.g., MCF-7 | User Determined | 24 | User Determined | User Determined | User Determined |
| User's Cell Line | User Determined | User Determined | User Determined | User Determined | User Determined |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Viability Assay (e.g., MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blotting for BRD4 Degradation
This protocol is to determine the extent and kinetics of BRD4 protein degradation.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound for different time points (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Mechanism of action of this compound leading to BRD4 degradation and downstream effects.
Caption: Experimental workflow for evaluating the effects of this compound in cell culture.
References
Application Notes and Protocols for In Vitro Use of MMH1, a Novel BRD4 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMH1 is a novel small molecule that functions as a molecular glue degrader of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3] As an epigenetic reader, BRD4 plays a critical role in the regulation of gene expression, particularly of oncogenes such as c-Myc. Its dysregulation has been implicated in the progression of various cancers. Unlike traditional inhibitors that only block the function of a protein, this compound actively induces the degradation of BRD4, offering a potentially more potent and sustained therapeutic effect.
This document provides detailed application notes and protocols for the in vitro use of this compound, including its mechanism of action, quantitative data on its activity, and step-by-step instructions for key experiments to characterize its effects on cancer cells.
Mechanism of Action
This compound exerts its function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It acts as a "molecular glue" to induce proximity between the second bromodomain (BD2) of BRD4 and the DCAF16 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, and the upregulation of cell cycle inhibitors like p21, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Quantitative Data
The potency of this compound is determined by its ability to induce the degradation of BRD4 and subsequently inhibit cell proliferation. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) are key metrics.
Table 1: BRD4 Degradation in K562 Cells
| Treatment Time | This compound Concentration (µM) | % BRD4 Degradation |
| 6 hours | 0.1 | Moderate |
| 6 hours | 1 | Strong |
| 16 hours | 0.1 | Strong |
| 16 hours | 1 | Complete |
Data interpreted from Western Blot images in Yen-Der Li, et al. bioRxiv. 2023.
Table 2: Comparative Antiproliferative Activity of BRD4 Degraders in Various Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | dBET1 | dBET6 | JQ1 |
| HCT116 | Colon Cancer | >5 | 0.5 | >5 |
| HT29 | Colon Cancer | >5 | 0.5 | >5 |
| MCF7 | Breast Cancer | >5 | 0.1 | >5 |
| SKBR3 | Breast Cancer | >5 | 0.1 | >5 |
| A375 | Melanoma | >5 | 0.01 | 0.5 |
| A2780 | Ovarian Cancer | >5 | 0.05 | 1 |
| H1993 | Lung Cancer | >5 | 0.005 | 0.5 |
| DU-145 | Prostate Cancer | >5 | 0.001 | 0.5 |
Note: This table provides comparative data for other well-characterized BRD4 degraders to indicate the general potency range for this class of compounds. Specific IC50 values for this compound in a broad range of cell lines are not yet widely available in the public domain.[4][5]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Caption: General experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., K562, a human leukemia cell line)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere (for adherent cell lines) or stabilize.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for BRD4 Degradation and Downstream Effects
This protocol is to assess the levels of BRD4 and key downstream signaling proteins.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-p21, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 6, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine the changes in protein levels.
Protocol 3: Co-Immunoprecipitation (Co-IP) for BRD4-DCAF16 Interaction
This protocol is to confirm the this compound-induced interaction between BRD4 and DCAF16.
Materials:
-
This compound
-
HEK293T cells
-
Plasmids for expressing tagged proteins (e.g., HA-DCAF16 and Flag-BRD4)
-
Transfection reagent
-
IP Lysis Buffer
-
Anti-Flag antibody or beads
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-HA, anti-Flag
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing HA-DCAF16 and Flag-BRD4.
-
Cell Treatment: After 48 hours, treat the cells with this compound (e.g., 1 µM) or DMSO for 4 hours. It is recommended to also treat with a proteasome inhibitor (e.g., MG132) to stabilize the protein complex.
-
Cell Lysis: Lyse the cells with IP Lysis Buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody overnight at 4°C, followed by incubation with Protein A/G beads for 2 hours.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot: Analyze the eluted samples by Western blot using anti-HA and anti-Flag antibodies to detect the co-immunoprecipitated proteins.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the kit's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PI/RNase A staining solution. Incubate in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathway Downstream of BRD4 Degradation
The degradation of BRD4 by this compound has significant consequences on downstream signaling pathways that control cell proliferation and survival.
Caption: Downstream signaling effects.
Conclusion
This compound represents a promising tool for in vitro cancer research, offering a distinct mechanism of action compared to traditional BRD4 inhibitors. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies to explore the therapeutic potential of targeted protein degradation. As with any experimental work, optimization of concentrations and incubation times for specific cell lines and assays is recommended.
References
- 1. Characterization of MLH1 and MSH2 DNA mismatch repair proteins in cell lines of the NCI anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsatellite instability due to hMLH1 deficiency is associated with increased cytotoxicity to irinotecan in human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. k562 cells ic50: Topics by Science.gov [science.gov]
Application Note: A Quantitative Proteomics Workflow for Characterizing the Cellular Response to MMH1, a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMH1 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Understanding the on-target and off-target effects of this compound at the proteome level is crucial for its development as a therapeutic agent. This application note provides a detailed experimental design and protocol for a quantitative proteomics study to elucidate the mechanism of action of this compound in a human cancer cell line.
The workflow employs isobaric labeling with Tandem Mass Tags (TMT) for relative quantification of protein abundance changes following this compound treatment, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for deep proteome profiling.[1][2] This approach allows for the simultaneous identification and quantification of thousands of proteins, providing a global view of the cellular response to the compound.[1]
Experimental Design
The overall experimental design is to compare the proteomes of cells treated with this compound to those of vehicle-treated control cells. To ensure statistical validity, biological triplicates will be used for each condition.[3]
Logical Workflow
Caption: High-level experimental workflow for this compound proteomics study.
Signaling Pathway Modulation by this compound
This compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cellular processes, and its inhibition is a common strategy in cancer therapy. The diagram below illustrates the canonical pathway and the putative target of this compound.[4][5]
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Experimental Protocols
Cell Culture and Lysis
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells to achieve 70-80% confluency. Treat three replicates with 10 µM this compound and three replicates with vehicle (0.1% DMSO) for 24 hours.
-
Harvesting: Harvest cells by centrifugation, wash twice with ice-cold PBS.
-
Lysis: Resuspend cell pellets in 8 M urea (B33335) lysis buffer containing protease and phosphatase inhibitors. Sonicate on ice to ensure complete lysis and shear DNA.
-
Centrifugation: Clarify the lysate by centrifuging at 20,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Digestion and TMT Labeling
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Reduction and Alkylation: Take 100 µg of protein from each sample. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. Alkylate cysteines with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction cartridge.
-
TMT Labeling: Resuspend the desalted peptides in 100 mM TEAB buffer. Label each sample with a unique TMTpro reagent for 1 hour at room temperature according to the manufacturer's protocol.
-
Pooling: Quench the labeling reaction with 5% hydroxylamine. Combine all labeled samples into a single tube and desalt again.
LC-MS/MS Analysis
-
Offline Fractionation: Fractionate the pooled, labeled peptide sample using high pH reversed-phase liquid chromatography to reduce sample complexity.[6]
-
LC-MS/MS: Analyze each fraction using a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode, acquiring MS1 scans in the Orbitrap and fragmenting the top 15 most abundant precursor ions via higher-energy collisional dissociation (HCD) for MS2 analysis.
Data Presentation
Quantitative data from the proteomics experiment should be summarized to highlight significant changes in protein expression upon this compound treatment.
Table 1: Top 10 Down-regulated Proteins upon this compound Treatment
| Protein Accession | Gene Name | Description | Fold Change (this compound/Vehicle) | p-value |
| P42336 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | -3.5 | 0.0001 |
| P62753 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | -2.8 | 0.0005 |
| Q9Y243 | RPTOR | Regulatory-associated protein of mTOR | -2.5 | 0.0008 |
| P60709 | ACTB | Actin, cytoplasmic 1 | -1.2 | 0.0450 |
| P04049 | ANXA2 | Annexin A2 | -1.8 | 0.0090 |
| Q06830 | PRKAA1 | 5'-AMP-activated protein kinase catalytic subunit alpha-1 | -1.5 | 0.0210 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | -1.9 | 0.0075 |
| P15056 | MYC | Myc proto-oncogene protein | -2.1 | 0.0040 |
| P06493 | ENO1 | Alpha-enolase | -1.6 | 0.0150 |
| P00533 | EGFR | Epidermal growth factor receptor | -1.7 | 0.0110 |
Table 2: Top 10 Up-regulated Proteins upon this compound Treatment
| Protein Accession | Gene Name | Description | Fold Change (this compound/Vehicle) | p-value |
| Q14155 | ULK1 | Unc-51 like autophagy activating kinase 1 | 2.9 | 0.0003 |
| Q9H2Y0 | GABARAPL1 | GABA(A) receptor-associated protein-like 1 | 2.5 | 0.0010 |
| P52292 | SQSTM1 | Sequestosome-1 | 2.2 | 0.0030 |
| O75390 | BECN1 | Beclin-1 | 2.0 | 0.0055 |
| Q13501 | ATG5 | Autophagy protein 5 | 1.9 | 0.0080 |
| Q9Y4P1 | ATG7 | Autophagy related 7 | 1.8 | 0.0095 |
| Q9P2Y5 | ATG12 | Autophagy related 12 | 1.7 | 0.0120 |
| P07333 | HSPA5 | Heat shock protein family A (Hsp70) member 5 | 1.6 | 0.0180 |
| P11021 | HSP90AB1 | Heat shock protein 90 alpha family class B member 1 | 1.5 | 0.0250 |
| P04626 | ERBB2 | Erb-b2 receptor tyrosine kinase 2 | 1.4 | 0.0400 |
Conclusion
This application note outlines a robust quantitative proteomics workflow to characterize the cellular effects of the novel kinase inhibitor this compound. The provided protocols for sample preparation and analysis, combined with the proposed data presentation structure, offer a comprehensive framework for researchers in drug development. The expected results will provide critical insights into the mechanism of action of this compound, confirm its engagement with the PI3K/Akt/mTOR pathway, and potentially identify novel off-target effects, thereby guiding further preclinical and clinical development.[1][7]
References
- 1. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 2. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00039J [pubs.rsc.org]
- 3. protavio.com [protavio.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Modeling Experimental Design for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for MMH01 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMH01, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated significant cytotoxic effects against human leukemia cell lines.[1] These application notes provide a comprehensive overview of the currently understood mechanism of action of MMH01 and detailed protocols for its application in in vitro leukemia cell line models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of MMH01.
Mechanism of Action
MMH01 has been shown to markedly inhibit the growth of the human myeloid leukemia cell line U937.[1] Its primary mechanism of action involves the induction of cell cycle arrest and subsequent cell death through two distinct pathways: apoptosis and mitotic catastrophe.[1]
In U937 cells, treatment with MMH01 leads to an accumulation of cells in the G2/M phase of the cell cycle, along with the appearance of a sub-G1 peak indicative of apoptosis and the presence of polyploidy.[1] The induction of mitotic catastrophe is supported by the activation of key regulatory proteins such as cyclin B1 and checkpoint kinase 2 (CHK2).[1] Notably, the apoptotic cell death induced by MMH01 in U937 cells appears to be independent of mitochondrial membrane permeabilization and caspase activation.[1]
Data Presentation
| Experiment | Endpoint Measured | Expected Outcome with MMH01 Treatment |
| Cell Viability Assay | Percentage of viable cells | Dose-dependent decrease in cell viability |
| Cell Cycle Analysis | Percentage of cells in each cell cycle phase (G0/G1, S, G2/M) and sub-G1 population | Accumulation of cells in the G2/M phase and an increase in the sub-G1 (apoptotic) population |
| Apoptosis Assay | Percentage of early and late apoptotic cells | Increase in the percentage of apoptotic cells |
| Western Blot Analysis | Protein expression levels of cell cycle and apoptosis regulators | Increased expression of Cyclin B1 and phosphorylated CHK2 |
Experimental Protocols
The following are detailed protocols for evaluating the effects of MMH01 on leukemia cell lines. These protocols are based on standard methodologies and can be adapted for specific experimental needs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of MMH01 on leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MMH01 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of MMH01 in complete culture medium from the stock solution. Add 100 µL of the MMH01 dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest MMH01 dose) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well and mix thoroughly with a multichannel pipette to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of MMH01 on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell line (e.g., U937)
-
Complete culture medium
-
MMH01 stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentrations of MMH01 for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak represents the apoptotic cell population.
Mandatory Visualizations
Caption: MMH01 induces G2/M arrest, leading to apoptosis and mitotic catastrophe.
Caption: Workflow for evaluating MMH01's effects on leukemia cell lines.
References
Application Notes & Protocols: Enhancing CRISPR Screening Efficacy Through Mismatch Repair Inhibition
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling large-scale loss-of-function screens to identify genes involved in various biological processes, including drug resistance and disease pathogenesis. The outcome of a CRISPR-Cas9-induced double-strand break (DSB) is determined by the cellular DNA repair machinery. While non-homologous end joining (NHEJ) is the predominant repair pathway leading to gene knockouts, homology-directed repair (HDR) allows for precise gene editing. The mismatch repair (MMR) pathway, a crucial component of maintaining genomic fidelity, can interfere with certain CRISPR-mediated editing outcomes. This document provides detailed application notes and protocols for the strategic inhibition of the MMR pathway, exemplified by targeting the key MMR protein MLH1, to enhance the efficiency and outcomes of CRISPR screening experiments.
Principle and Rationale
The DNA mismatch repair (MMR) system is a highly conserved biological pathway that recognizes and repairs erroneous insertions, deletions, and mis-incorporations of bases that can arise during DNA replication and recombination.[1] Key protein players in the MMR pathway include MLH1, MSH2, MSH6, and PMS2.[2] In the context of CRISPR-Cas9 genome editing, the MMR machinery can recognize the heteroduplex DNA formed during homology-directed repair (HDR) as a mismatch, leading to the removal of the intended edit and a reduction in editing efficiency.
By transiently inhibiting the MMR pathway, researchers can suppress this corrective activity, thereby increasing the frequency of desired editing events. This is particularly relevant for CRISPR screens that aim to introduce specific mutations or reporters, or for screens where precise editing is critical for the desired phenotype. Inhibition of MMR has been shown to significantly enhance the efficiency of prime editing, a newer CRISPR technology that allows for a wider range of precise edits.[2]
Application in CRISPR Screening
The primary application of inhibiting the MMR pathway in CRISPR screening is to increase the efficiency of precise gene editing outcomes, such as those mediated by HDR or prime editing. This can be particularly advantageous in the following screening scenarios:
-
Screens for specific mutations: When screening for the functional consequences of specific point mutations, small insertions, or deletions, inhibiting MMR can increase the proportion of cells carrying the intended edit.
-
Reporter gene knock-in screens: For screens that rely on the successful integration of a reporter gene (e.g., GFP) at a specific locus, MMR inhibition can boost the signal by increasing the number of positive cells.
-
Prime editing screens: As prime editing involves the generation of a heteroduplex intermediate, MMR inhibition is a powerful strategy to enhance the efficiency of these screens.[2]
Signaling Pathways and Experimental Workflow
DNA Mismatch Repair (MMR) Pathway
The MMR pathway plays a critical role in correcting errors during DNA replication. The following diagram illustrates a simplified overview of the key steps involved.
Caption: Simplified diagram of the DNA Mismatch Repair (MMR) pathway.
Experimental Workflow for a CRISPR Screen with MMR Inhibition
The following workflow outlines the key steps for incorporating MMR inhibition into a pooled CRISPR library screen.
Caption: General workflow for a pooled CRISPR screen with MMR inhibition.
Protocols
Protocol 1: Pooled CRISPR Knockout Screen with Transient MLH1 Inhibition
This protocol describes a general procedure for a pooled CRISPR knockout screen using a lentiviral sgRNA library in Cas9-expressing cells, with the addition of a small molecule inhibitor of MLH1 to enhance editing efficiency.
Materials:
-
Cas9-expressing target cell line
-
Pooled lentiviral sgRNA library
-
Lentiviral packaging plasmids
-
Transfection reagent
-
HEK293T cells (for lentivirus production)
-
Complete cell culture medium
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
MLH1 inhibitor (e.g., sourced from a commercial vendor)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids using a suitable transfection reagent.
-
Harvest the viral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
-
Lentiviral Transduction:
-
Seed the Cas9-expressing target cells at an appropriate density.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain the cell population at a sufficient size to ensure adequate library representation.
-
-
MLH1 Inhibition and Screening:
-
Following selection, split the cell population into two arms: a control group (vehicle treatment) and an experimental group (MLH1 inhibitor treatment).
-
Treat the experimental group with a pre-determined optimal concentration of the MLH1 inhibitor. The timing and duration of inhibitor treatment should be optimized for the specific cell line and desired editing outcome. A typical treatment window is 24-72 hours.
-
Apply the selective pressure for the screen (e.g., drug treatment, nutrient deprivation) to both the control and experimental groups.
-
-
Sample Collection and Genomic DNA Extraction:
-
Collect cell pellets from both groups at the beginning (T0) and end of the screen.
-
Extract genomic DNA from the cell pellets using a commercial kit.
-
-
sgRNA Library Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.
-
Submit the purified PCR products for next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the final cell population compared to the initial population in both the control and MLH1 inhibitor-treated groups.
-
Protocol 2: Optimizing MLH1 Inhibitor Concentration
Prior to a large-scale screen, it is crucial to determine the optimal concentration of the MLH1 inhibitor that maximizes editing efficiency without causing significant cytotoxicity.
Materials:
-
Cas9-expressing target cell line
-
sgRNA targeting a specific locus (e.g., a safe harbor locus or a reporter gene)
-
Donor template for HDR (if applicable)
-
MLH1 inhibitor
-
Flow cytometer or other analytical instrument to measure editing efficiency
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the Cas9-expressing target cells in a multi-well plate.
-
Transfection/Transduction: Deliver the sgRNA and donor template (if applicable) to the cells.
-
Inhibitor Treatment: Add the MLH1 inhibitor at a range of concentrations to the cells. Include a vehicle-only control.
-
Cell Viability Assessment: After 48-72 hours of inhibitor treatment, measure cell viability using a standard assay.
-
Editing Efficiency Analysis: At the same time point, harvest a parallel set of cells and analyze the editing efficiency at the target locus. For reporter knock-ins, this can be done by flow cytometry. For other edits, this may require genomic DNA extraction, PCR, and sequencing.
-
Data Analysis: Plot cell viability and editing efficiency as a function of inhibitor concentration to determine the optimal concentration that provides the highest editing efficiency with minimal toxicity.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the optimization and screening experiments described above.
Table 1: Optimization of MLH1 Inhibitor Concentration
| MLH1 Inhibitor (µM) | Cell Viability (%) | HDR Efficiency (%) |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98 | 8.1 |
| 0.5 | 95 | 12.5 |
| 1.0 | 92 | 15.8 |
| 2.5 | 85 | 16.2 |
| 5.0 | 70 | 14.9 |
| 10.0 | 55 | 13.1 |
Table 2: CRISPR Screen Hit Comparison with and without MLH1 Inhibition
| Gene | sgRNA Log2 Fold Change (Control) | sgRNA Log2 Fold Change (MLH1 Inhibitor) | Phenotype |
| GENE_A | -3.2 | -4.5 | Sensitizer |
| GENE_B | 2.8 | 3.9 | Resistor |
| GENE_C | -1.5 | -2.8 | Sensitizer |
| GENE_D | 1.9 | 3.1 | Resistor |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The strategic inhibition of the DNA mismatch repair pathway, particularly targeting key components like MLH1, presents a valuable approach to enhance the efficiency of precise genome editing in the context of CRISPR screening. By carefully optimizing inhibitor concentrations and integrating this step into standard screening protocols, researchers can improve the detection of true positive hits, especially in screens that rely on homology-directed repair or prime editing. The methodologies and protocols outlined in this document provide a framework for the successful application of MMR inhibition to advance functional genomics research.
References
Application Notes and Protocols for MLH1 Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLH1 (mutL homolog 1) is a crucial protein in the DNA mismatch repair (MMR) pathway, a system that corrects errors made during DNA replication.[1][2] The MLH1 protein forms a heterodimer with PMS2 to create the MutLα complex, a key component of the post-replicative DNA mismatch repair system.[2][3] Defects in the MLH1 gene are associated with a predisposition to certain types of cancer, most notably hereditary nonpolyposis colorectal cancer (HNPCC), also known as Lynch syndrome.[4] Western blotting is a fundamental technique used to detect and quantify MLH1 protein levels in cell and tissue lysates, providing insights into the integrity of the MMR pathway and its potential role in carcinogenesis. This document provides a detailed protocol for performing a Western blot analysis of MLH1.
Data Presentation
The following table summarizes key quantitative parameters for a successful MLH1 Western blot, compiled from various antibody datasheets and general protocols.
| Parameter | Recommendation | Notes |
| Sample Type | Caco-2, HEK-293, HeLa cell lysates; human colon cancer tissue | These cell lines have been shown to express detectable levels of MLH1.[4] |
| Protein Loading | 20-30 µg of total protein per lane | Adjust based on the expression level of MLH1 in your specific sample. |
| Gel Electrophoresis | 8-10% SDS-PAGE | The expected molecular weight of MLH1 is approximately 85-100 kDa.[4] |
| Primary Antibody Dilution | 1:500 - 1:5000 | Optimal dilution should be determined empirically. Start with the manufacturer's recommendation.[4][5] |
| Primary Antibody Incubation | 1.5 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C is often recommended for higher sensitivity.[4] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Use a horseradish peroxidase (HRP)-conjugated secondary antibody. |
| Detection | Enhanced Chemiluminescence (ECL) |
Experimental Protocol
This protocol outlines the steps for the detection of MLH1 protein in cell lysates by Western blotting.
Sample Preparation and Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the culture dish with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation for Electrophoresis:
-
Mix the desired amount of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of an 8-10% SDS-polyacrylamide gel.
-
Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Immunodetection
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detection and Imaging
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Mandatory Visualizations
Caption: Workflow for MLH1 Western Blotting.
Caption: Role of MLH1 in the DNA Mismatch Repair Pathway.
References
Application Notes and Protocols for MMH1, a BRD4 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMH1 is a first-in-class molecular glue degrader that selectively targets the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4).[1][2][3] By facilitating the interaction between BRD4 and the CUL4-DCAF16 E3 ubiquitin ligase complex, this compound induces the ubiquitination and subsequent proteasomal degradation of BRD4.[2][3][4] This targeted protein degradation offers a powerful approach to modulate the downstream effects of BRD4, which is a key regulator of oncogene transcription and is implicated in various cancers and inflammatory diseases. These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for key in vitro assays.
Physicochemical Properties and Solubility
This compound is a white to off-white solid compound with the molecular formula C₂₆H₂₉N₅O₃S and a molecular weight of 491.61 g/mol .[4] Understanding its solubility is critical for the design and execution of both in vitro and in vivo experiments.
Data Presentation: this compound Solubility and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉N₅O₃S | [4] |
| Molecular Weight | 491.61 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | 100 mg/mL (203.41 mM) | [4] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage of Solution | -80°C for 6 months; -20°C for 1 month | [4] |
Signaling Pathway and Experimental Workflow
Caption: this compound-mediated degradation of BRD4 via the CUL4-DCAF16 E3 ligase pathway.
Caption: General workflow for in vitro experiments using this compound.
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
a. Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
b. Protocol for 100 mM Stock Solution:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 49.16 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For 49.16 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
c. Protocol for Working Solutions:
-
Thaw a single aliquot of the 100 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare fresh working solutions for each experiment.
-
Important: To avoid precipitation, ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%.
2. Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
a. Materials:
-
Cells of interest
-
96-well clear or opaque-walled tissue culture plates (depending on the assay)
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (e.g., 0.1% DMSO in medium)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
b. Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT) or signal generation (CellTiter-Glo®).
-
For MTT assays, a solubilization step is required before reading the absorbance.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC₅₀ value.
3. Western Blot for BRD4 Degradation
This protocol is designed to detect the degradation of BRD4 in cells treated with this compound.
a. Materials:
-
Cells of interest
-
6-well or 10 cm tissue culture plates
-
This compound working solutions
-
Vehicle control (e.g., 0.1% DMSO in medium)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 6, 12, 24 hours). Studies have shown robust BRD4 degradation (>90%) with less than 100 nM this compound after 6 hours in Jurkat cells.[5]
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of BRD4 degradation.
4. Immunoprecipitation (IP) of BRD4
This protocol can be used to isolate BRD4 and its interacting partners from cell lysates.
a. Materials:
-
Cell lysates prepared as for Western Blotting
-
Anti-BRD4 antibody for IP
-
Protein A/G magnetic beads or agarose (B213101) beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli buffer
b. Protocol:
-
Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-BRD4 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Collect the beads using a magnetic rack or centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer for subsequent analysis by Western blotting.
Conclusion
This compound is a valuable research tool for studying the biological functions of BRD4 and for exploring targeted protein degradation as a therapeutic strategy. The protocols provided here offer a starting point for incorporating this compound into various experimental workflows. Researchers should optimize these protocols based on their specific cell types and experimental goals. Careful attention to solubility and storage conditions will ensure the consistent performance of this potent BRD4 degrader.
References
Application Notes and Protocols for Cell-Based Assays Using MMH1, a Novel BRD4 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMH1 is a novel molecular glue degrader that specifically targets the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4) for proteasomal degradation.[1] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that regulate gene expression. By binding to acetylated histones, BRD4 plays a pivotal role in the transcription of key oncogenes, most notably MYC, and various anti-apoptotic genes. Its overexpression and critical function in driving tumor cell proliferation and survival have made it a prime therapeutic target in oncology.[2][3][4]
Unlike traditional inhibitors that only block the function of a protein, degraders like this compound physically eliminate the target protein from the cell. This compound functions by recruiting the CUL4 and DCAF16 E3 ubiquitin ligases to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This removal of BRD4 protein can lead to a more profound and sustained downstream effect compared to inhibition alone.[5]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound and other BRD4 degraders. The described assays will enable researchers to assess BRD4 degradation, and its downstream consequences on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action: BRD4 Degradation
This compound acts as a molecular glue, inducing proximity between BRD4 and the CUL4-DCAF16 E3 ubiquitin ligase complex. This ternary complex formation facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the transcriptional downregulation of its target genes, including the master regulator of cell proliferation, MYC.[6][7] This ultimately results in anti-proliferative effects, cell cycle arrest, and induction of apoptosis in susceptible cancer cell lines.[8][9]
Caption: Workflow of this compound-induced BRD4 degradation.
Data Presentation: Quantitative Analysis of BRD4 Degrader Activity
The following tables present example quantitative data obtained from various cell-based assays with BRD4 degraders. This data is representative of the expected outcomes when testing a potent BRD4 degrader like this compound in sensitive cancer cell lines.
Table 1: In Vitro Efficacy of a BRD4 Degrader in Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM)¹ | IC50 (nM)² |
| MV-4-11 | Acute Myeloid Leukemia | ~1 | 5.8 |
| MOLM-13 | Acute Myeloid Leukemia | ~5 | 10.2 |
| T24 | Bladder Cancer | ~1 | 25.6 |
| J82 | Bladder Cancer | ~1 | 48.3 |
| HCT116 | Colon Cancer | ~10 | 75.1 |
¹DC50: Concentration required to degrade 50% of the target protein. ²IC50: Concentration required to inhibit 50% of cell proliferation. (Data is representative from studies on various BRD4 degraders like QCA570 and dBET1)[8]
Table 2: Downstream Effects of BRD4 Degradation
| Cell Line | Treatment (24h) | % BRD4 Degradation | % MYC mRNA Reduction | % Apoptotic Cells |
| NB4 | 100 nM BRD4 Degrader | >90% | ~75% | 45% |
| T24 | 100 nM BRD4 Degrader | >85% | ~60% | 38% |
| HCT116 | 100 nM BRD4 Degrader | >80% | ~55% | 30% |
(Data is representative from studies on various BRD4 degraders like MZ1 and QCA570)[8][10]
Table 3: Cell Cycle Analysis after BRD4 Degrader Treatment
| Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| DU145 | Vehicle Control | 55% | 30% | 15% |
| DU145 | 100 nM BRD4 Degrader | 75% | 15% | 10% |
| LNCaP | Vehicle Control | 60% | 25% | 15% |
| LNCaP | 100 nM BRD4 Degrader | 80% | 12% | 8% |
(Data is representative from studies on BRD4 inhibitors and degraders)[9]
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is to confirm and quantify the degradation of BRD4 protein following treatment with this compound.
Caption: Western blot workflow for BRD4 degradation.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, T24)
-
Complete cell culture medium
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[11]
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-BRD4 antibody and a loading control antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.
Cell Viability Assay
This assay measures the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cells in suspension
-
This compound serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[12]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo® or CCK-8) to each well according to the manufacturer's instructions and incubate for the recommended time.[8]
-
Measurement: Measure luminescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
Caption: Caspase-Glo® 3/7 assay workflow.
Materials:
-
White-walled 96-well plates
-
Cells in culture
-
This compound compound
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well.
-
Compound Treatment: Treat cells with various concentrations of this compound for 24-48 hours.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.[16]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.[15]
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
Cells in culture
-
This compound compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A[18]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C overnight.[19]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the novel BRD4 molecular glue degrader, this compound. By systematically evaluating its ability to degrade BRD4 and its subsequent effects on cell viability, apoptosis, and cell cycle, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. The provided example data and workflows serve as a guide for designing and interpreting experiments aimed at developing novel cancer therapeutics targeting the BET family of proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. benchchem.com [benchchem.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of MMH1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research use only. MMH1 is a novel BRD4 molecular glue degrader, and as of the latest literature review, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound have not been formally published. The protocols provided herein are based on established methodologies for similar BRD4-targeting degraders, particularly those that recruit the CUL4-DCAF16 E3 ligase complex. These protocols should be considered as a starting point and will require optimization for specific experimental conditions and animal models.
Introduction to this compound
This compound is a small molecule molecular glue degrader that selectively targets Bromodomain-containing protein 4 (BRD4) for proteasomal degradation. Unlike traditional inhibitors that only block the function of a protein, this compound actively induces its removal from the cell.
Mechanism of Action: this compound functions by inducing proximity between BRD4 and the DDB1-CUL4A-RBX1 (CRL4) E3 ubiquitin ligase complex, specifically by recruiting the substrate receptor DCAF16.[1] This induced ternary complex formation leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2][3] This "template-assisted" covalent modification of DCAF16 by this compound in the presence of BRD4 ensures a sustained degradation response.[1]
Therapeutic Potential: BRD4 is a key epigenetic reader that regulates the transcription of critical oncogenes, such as c-MYC.[4] Its role in promoting cancer cell proliferation and survival makes it a compelling therapeutic target in various malignancies.[4] By inducing the degradation of BRD4, this compound offers a potentially more profound and durable anti-cancer effect compared to traditional BRD4 inhibitors.[4]
Preclinical In Vivo Data Summary (Representative BRD4 Degraders)
As specific in vivo data for this compound is not yet available, the following table summarizes representative data from preclinical studies of other BRD4 degraders to provide a comparative context for experimental design.
| Compound/Degrader | Animal Model | Tumor Model | Dosage and Administration | Key Findings |
| CFT-2718 | Mouse | Small-Cell Lung Cancer (SCLC) PDX (LX-36) | 1.8 mg/kg, weekly, route not specified | Significantly greater efficacy in reducing tumor growth compared to a CDK9 inhibitor.[5] |
| CFT-2718 | Mouse | Pancreatic Cancer PDX (PNX-001) | 1.8 mg/kg, weekly, route not specified | Comparable efficacy to a CDK9 inhibitor in limiting tumor growth.[5] |
| dBET6 | Not Specified | Colon, breast, ovarian, lung, prostate cancer, and melanoma cell lines (in vitro) | 10 µM (in vitro) | Superior MYC downregulation and anti-proliferative effects compared to first-generation degraders.[4] |
| AMPTX-1 (BRD9 Degrader recruiting DCAF16) | Mouse | Xenograft model | Oral dosing | Achieved in vivo BRD9 degradation.[6] |
| Compound 6b | Mouse | Basal-like breast cancer xenograft | Not Specified | Potent anti-BLBC activity in vivo.[7] |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound. These are generalized protocols and should be adapted and optimized for the specific research question, animal model, and formulation of this compound.
Formulation of this compound for In Vivo Administration
The solubility and stability of the formulation are critical for achieving desired exposure. As this compound is a small molecule, it is likely to require a vehicle for in vivo delivery.
Recommended Vehicle (Aqueous-Based for Intraperitoneal or Oral Administration):
-
Components:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution to achieve a final DMSO concentration of 10%. Vortex until the solution is clear.
-
Add Tween-80 to a final concentration of 5%. Vortex thoroughly.
-
Slowly add saline or D5W to the desired final volume while vortexing to prevent precipitation.
-
Note: The final formulation should be clear and prepared fresh on the day of dosing.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical efficacy study using a human cancer cell line xenograft model in immunocompromised mice.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old.
-
-
Cell Culture and Tumor Implantation:
-
Culture a relevant human cancer cell line (e.g., a line known to be sensitive to BRD4 inhibition) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free media at a concentration of 5-10 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Study Groups and Dosing:
-
Monitor tumor growth 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (administered on the same schedule as the this compound group).
-
Group 2: this compound (e.g., starting dose of 1-5 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.) once daily or on an intermittent schedule).
-
Group 3 (Optional): Positive control (e.g., a known BRD4 inhibitor or standard-of-care chemotherapy).
-
-
Administer the treatments for a predefined period (e.g., 21-28 days).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Measure tumor volume and body weight 2-3 times per week. TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at interim time points), collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) to assess BRD4 protein levels by Western blot or immunohistochemistry (IHC) to confirm target degradation.
-
Toxicity Assessment: Monitor animal health daily, including body weight, clinical signs of distress, and any adverse reactions.
-
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model:
-
Male and female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
-
-
Procedure:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Key PK Parameters to Determine:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (if both i.v. and oral routes are tested)
-
Visualizations
Signaling Pathway of this compound-mediated BRD4 Degradation
Caption: Mechanism of this compound-induced BRD4 degradation via CRL4-DCAF16.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
- 1. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLH1 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLH1 (MutL Homolog 1) is a crucial protein in the DNA Mismatch Repair (MMR) pathway, a key cellular mechanism for maintaining genomic stability.[1][2][3] The MMR system corrects errors that occur during DNA replication, such as base mismatches and small insertions or deletions.[1] MLH1 forms a heterodimer with PMS2 to create the MutLα complex, which is essential for the downstream steps of MMR.[1][3] Dysregulation or mutation of MLH1 is associated with Lynch syndrome, a hereditary condition that significantly increases the risk of various cancers.[3] Immunoprecipitation (IP) of MLH1 is a fundamental technique used to isolate the protein and its interacting partners from cell or tissue lysates. This allows for the study of its function, post-translational modifications, and its role in larger protein complexes, providing insights into both normal cellular processes and disease states like cancer.[4] This document provides a detailed protocol for the successful immunoprecipitation of MLH1.
Data Presentation: Key Reagents and Conditions
A successful immunoprecipitation experiment depends on the careful optimization of various parameters. The following table summarizes key quantitative data and reagent recommendations for MLH1 IP, compiled from established general protocols.
| Parameter | Recommended Range/Value | Notes |
| Starting Material | 1 - 5 x 10^7 cells or 50 - 200 mg tissue | The amount can be adjusted based on the expression level of MLH1 in the specific cell type or tissue.[5] |
| Lysis Buffer Volume | 0.5 - 1.0 mL per 10^7 cells | Ensure complete cell lysis without overly diluting the protein extract.[5][6] |
| Protein Lysate Concentration | 1 - 5 mg/mL | A higher concentration is generally better to maximize the yield of the target protein.[6] |
| Primary Antibody | 1 - 10 µg per IP reaction | The optimal amount should be determined empirically for each specific antibody. |
| Protein A/G Beads | 20 - 50 µL of 50% slurry | The choice between Protein A and Protein G depends on the species and isotype of the primary antibody.[4] |
| Incubation with Antibody | 2 hours to overnight at 4°C | Longer incubation times may increase yield but can also lead to higher background. |
| Incubation with Beads | 1 - 4 hours at 4°C | |
| Wash Buffer Volume | 0.5 - 1.0 mL per wash | |
| Number of Washes | 3 - 5 times | Thorough washing is critical to reduce non-specific binding and background.[4] |
| Elution Buffer Volume | 20 - 50 µL |
Experimental Protocols
This section details the step-by-step methodology for the immunoprecipitation of MLH1. As MLH1 is a nuclear protein, a lysis buffer capable of efficiently extracting nuclear proteins is recommended.[4]
Reagents and Buffers
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (Modified RIPA Buffer): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[4] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris pH 7.4, 150-300 mM NaCl, 0.05% (w/v) Triton X-100.[5] The salt concentration can be adjusted to modulate the stringency of the washes.
-
Elution Buffer (1X Laemmli Sample Buffer): 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue.[4]
-
Anti-MLH1 Antibody
-
Protein A/G Agarose or Magnetic Beads
-
Isotype Control IgG
Protocol
1. Cell Lysate Preparation a. For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, wash by pelleting the cells at 400 x g for 5 minutes and resuspending in ice-cold PBS.[7] b. Add ice-cold Lysis Buffer to the cell pellet or dish (e.g., 1 mL per 10^7 cells).[6] c. For adherent cells, scrape the cells from the dish. Transfer the cell suspension to a microcentrifuge tube.[6] d. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5][6] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6] f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended) a. Add 20-30 µL of Protein A/G bead slurry to the protein lysate. b. Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.[4] c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
3. Immunoprecipitation a. Add the appropriate amount of anti-MLH1 primary antibody (and a parallel isotype control IgG in a separate tube) to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of Protein A/G bead slurry to each sample. d. Incubate with gentle rotation for another 1-2 hours at 4°C.[4]
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Carefully aspirate and discard the supernatant.[7] b. Add 1 mL of ice-cold Wash Buffer to the beads and gently resuspend. c. Repeat the centrifugation and aspiration step. Perform a total of 3-5 washes.[4]
5. Elution a. After the final wash, carefully remove all supernatant. b. Add 30-50 µL of 1X Laemmli Sample Buffer directly to the bead pellet.[4] c. Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for subsequent analysis.[4] d. Centrifuge at 10,000 x g for 5 minutes to pellet the beads. e. Carefully collect the supernatant, which contains the immunoprecipitated MLH1 and its interacting proteins, ready for analysis by SDS-PAGE and Western blotting.
Visualizations
MLH1 Immunoprecipitation Workflow
Caption: Workflow for MLH1 Immunoprecipitation.
MLH1 Interaction Pathway
Caption: Key protein interactions of MLH1.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. MED1, a novel human methyl-CpG-binding endonuclease, interacts with DNA mismatch repair protein MLH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disentangling the mutational effects on protein stability and interaction of human MLH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. leinco.com [leinco.com]
- 7. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Measuring MMH1 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MMH1 is a novel molecular glue degrader of the bromodomain-containing protein 4 (BRD4).[1] It functions by inducing the proximity between the second bromodomain of BRD4 (BRD4BD2) and the CUL4-DCAF16 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] BRD4 is a key epigenetic reader that plays a critical role in the transcription of various oncogenes, including c-Myc, making it a prime therapeutic target in many cancers.[2][3][4] Measuring the efficacy of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key in vitro and in vivo experiments to assess the efficacy of this compound.
Data Presentation
The efficacy of this compound can be quantified through various assays. The data should be summarized in clear and structured tables for easy comparison. Below are examples of how to present quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRD4 Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Cell Viability (IC50, nM) | Apoptosis Induction (Fold Change in Cleaved PARP) |
| MV4-11 | Acute Myeloid Leukemia | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| HeLa | Cervical Cancer | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| HCC1806 | Triple-Negative Breast Cancer | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| NCI-H1048 | Small-Cell Lung Cancer | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are determined by Western Blot. IC50 (half-maximal inhibitory concentration) is determined by cell viability assays.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (%) | Change in BRD4 Protein Levels in Tumor (%) | Change in Ki-67 Expression in Tumor (%) |
| MV4-11 Systemic Leukemia Model | e.g., 10 mg/kg, i.p., daily for 21 days | Data to be generated | Data to be generated | Data to be generated |
| HCC1806 Subcutaneous Xenograft | e.g., 20 mg/kg, p.o., daily for 28 days | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is designed to directly measure the primary efficacy of this compound by quantifying the reduction in BRD4 protein levels.
Materials:
-
Cancer cell lines (e.g., MV4-11, HeLa)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, or 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][7]
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[5][7]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[6][7]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against BRD4 and a loading control overnight at 4°C.[6][7]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL reagent and an imaging system.[6][7]
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of degradation.[6] Calculate DC50 and Dmax values.
Cell Viability Assay
This assay measures the downstream effect of BRD4 degradation on cancer cell proliferation and survival.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
MTS or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Quantitative PCR (qPCR) for Downstream Gene Expression
This protocol assesses the functional consequence of BRD4 degradation by measuring changes in the mRNA levels of BRD4 target genes, such as c-Myc.[8]
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific time (e.g., 16 hours).[8]
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.[8]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[8]
-
qPCR: Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.[9]
In Vivo Xenograft Model for Antitumor Efficacy
This protocol evaluates the therapeutic efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line for implantation (e.g., MV4-11 for systemic model, HCC1806 for subcutaneous model)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for dosing (e.g., syringes, gavage needles)
Procedure:
-
Tumor Implantation: Implant cancer cells into the mice either subcutaneously or intravenously, depending on the desired model.[10]
-
Tumor Growth and Treatment Initiation: Allow tumors to establish to a certain size (for subcutaneous models) or for the disease to engraft (for systemic models). Randomize mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control according to the planned schedule (e.g., daily oral gavage).[10]
-
Monitoring: Monitor tumor volume (for subcutaneous models) by caliper measurements and body weight regularly. For systemic models, monitor disease progression through methods like bioluminescence imaging or analysis of peripheral blood.
-
Endpoint: At the end of the study, euthanize the mice and harvest tumors and/or tissues for further analysis.
-
Analysis: Calculate tumor growth inhibition. Analyze the harvested tissues for BRD4 protein levels by Western Blot or immunohistochemistry, and for proliferation markers like Ki-67.[10]
Mandatory Visualizations
Caption: this compound-mediated degradation of BRD4 and its downstream effects.
Caption: Experimental workflow for Western Blot analysis of BRD4 degradation.
Caption: Workflow for in vivo efficacy testing of this compound in xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4-specific PROTAC with potent efficacy in models of BLBC | BioWorld [bioworld.com]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cells with MTH1 Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated reactive oxygen species (ROS) are a hallmark of many cancer cells, leading to increased oxidative stress and damage to cellular components, including DNA. To survive, cancer cells often upregulate specific DNA repair and damage tolerance pathways. One such key enzyme is MutT Homolog 1 (MTH1), a nudix hydrolase that sanitizes the nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA.[1] This dependence on MTH1 for survival makes it an attractive target for cancer therapy.
A Note on Nomenclature: While the topic specifies "MMH1," the vast body of scientific literature points to MTH1 (MutT Homolog 1) as the relevant enzyme in this context of oxidative DNA damage repair and cancer therapy. This compound is described as a BRD4 molecular glue degrader with a distinct mechanism of action. This document will focus on MTH1, the validated cancer target.
MTH1 inhibitors, such as TH1579 (Karonudib) and TH588, represent a novel class of anticancer agents.[2][3] By inhibiting MTH1, these compounds lead to the incorporation of oxidized nucleotides into the DNA of cancer cells, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] The therapeutic potential of MTH1 inhibitors can be further enhanced through combination with other anticancer agents, such as conventional chemotherapy and PARP inhibitors, which can lead to synergistic cytotoxicity in cancer cells.
These application notes provide detailed protocols for assessing the synergistic effects of MTH1 inhibitors in combination with other therapeutics and present key quantitative data from preclinical studies.
Data Presentation: Synergistic Effects of MTH1 Inhibitor Combinations
The following tables summarize the quantitative data from studies evaluating the synergistic effects of MTH1 inhibitors in combination with other anticancer agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | MTH1 Inhibitor | Combination Agent | IC50 (µM) - MTH1 Inhibitor Alone | IC50 (µM) - Combination Agent Alone | Combination Result | Reference |
| AML (inv(16)/KITD816Y) | TH1579 | Doxorubicin | Not Specified | 0.1 | Synergistic (ZIP synergy score: 16.9) | [1] |
| Osteosarcoma (HOS) | TH1579 | Not Applicable | 0.31 | Not Applicable | Not Applicable | [4] |
| Osteosarcoma (U2OS) | TH1579 | Not Applicable | 16.26 | Not Applicable | Not Applicable | [4] |
| Prostate (DU-145) | TH1579 | Not Applicable | ~0.24 | Not Applicable | Not Applicable | [5] |
| Prostate (PC-3) | TH1579 | Not Applicable | ~0.28 | Not Applicable | Not Applicable | [5] |
Signaling Pathways and Experimental Workflows
MTH1 Inhibition and Synergistic DNA Damage Signaling Pathway
Caption: MTH1 inhibition leads to the incorporation of oxidized dNTPs into DNA, causing DNA damage. This effect is potentiated by chemotherapy and PARP inhibitors, leading to synergistic cancer cell death.
Experimental Workflow for Assessing Synergy
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MMH1-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMH1 is a novel small molecule molecular glue degrader that specifically targets the second bromodomain (BD2) of the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation.[1][2] By recruiting the CUL4-DCAF16 E3 ubiquitin ligase complex to BRD4, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BRD4 protein. This targeted protein degradation approach offers a powerful tool for studying the biological functions of BRD4 and presents a promising therapeutic strategy for diseases driven by BRD4 overexpression or dysregulation, such as certain cancers.
These application notes provide detailed protocols and data for utilizing this compound to induce BRD4 degradation in a research setting.
Mechanism of Action
This compound functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase complex CUL4-DCAF16 and the target protein, BRD4. Specifically, this compound binds to the second bromodomain (BD2) of BRD4. This binding event creates a novel surface that is recognized by the DCAF16 substrate receptor of the CUL4 E3 ligase complex. The subsequent formation of a ternary complex between BRD4, this compound, and the CUL4-DCAF16 ligase leads to the polyubiquitination of BRD4. Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[1][2] This process is a key example of targeted protein degradation (TPD), a strategy that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest.[3][4][5][6]
Figure 1. Mechanism of this compound-induced BRD4 degradation.
Quantitative Data
The efficacy of this compound in inducing the degradation of BRD4 has been demonstrated in K562 cells. The following table summarizes the quantitative data from flow cytometry analysis of BRD4 BD1-eGFP and BRD4 BD2-eGFP degradation after 16 hours of treatment with this compound.
| Target Domain | Cell Line | Treatment Time (hours) | Concentration (µM) | Degradation (%) |
| BRD4 BD1-eGFP | K562 | 16 | 0.01 | ~0 |
| BRD4 BD1-eGFP | K562 | 16 | 0.1 | ~10 |
| BRD4 BD1-eGFP | K562 | 16 | 1 | ~20 |
| BRD4 BD1-eGFP | K562 | 16 | 10 | ~30 |
| BRD4 BD2-eGFP | K562 | 16 | 0.01 | ~20 |
| BRD4 BD2-eGFP | K562 | 16 | 0.1 | ~75 |
| BRD4 BD2-eGFP | K562 | 16 | 1 | ~90 |
| BRD4 BD2-eGFP | K562 | 16 | 10 | ~95 |
| Data is estimated from graphical representations in the cited literature.[7] |
Experimental Protocols
The following protocols provide a general framework for assessing this compound-induced protein degradation. Optimization may be required for different cell lines and experimental conditions.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound to induce protein degradation.
Figure 2. Experimental workflow for assessing protein degradation.
Materials:
-
Mammalian cell line of interest (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After the incubation period, harvest the cells for protein extraction. For adherent cells, wash with ice-cold PBS and then lyse. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and then lyse.
Protocol 2: Western Blotting for BRD4 Degradation
This protocol details the steps for analyzing BRD4 protein levels by Western blotting following this compound treatment.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.[8]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel until adequate separation of proteins is achieved.[9][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control band intensity. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
Troubleshooting
-
No or low degradation:
-
Confirm the activity of this compound.
-
Optimize the concentration of this compound and the treatment time.
-
Ensure the cell line expresses the CUL4-DCAF16 E3 ligase.
-
-
High background in Western blot:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Uneven loading in Western blot:
-
Ensure accurate protein quantification.
-
Carefully load equal amounts of protein into each well.
-
Use a reliable loading control for normalization.
-
For further details on general cell culture and western blotting techniques, please refer to standard laboratory manuals and protocols.[8][9][10][11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. img.abclonal.com [img.abclonal.com]
- 9. bio-rad.com [bio-rad.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. youtube.com [youtube.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
Technical Support Center: MMH1-Mediated BRD4 Degradation
Welcome to the technical support center for MMH1-related experiments. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to BRD4 degradation using the molecular glue degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel molecular glue degrader designed to target the protein BRD4.[1] Its mechanism involves binding to the second bromodomain (BD2) of BRD4 and recruiting the DDB1-CUL4-DCAF16 E3 ubiquitin ligase complex.[1][2][3] This induced proximity results in the ubiquitination of BRD4, tagging it for subsequent degradation by the 26S proteasome.[4]
Q2: What is the expected outcome of a successful experiment with this compound?
A2: A successful experiment should result in a significant, dose-dependent reduction in the total cellular levels of BRD4 protein. This is typically observed via Western blot analysis. Maximal BRD4 degradation is often observed within 6 to 12 hours of treatment.[5][6]
Q3: Is this compound selective for BRD4?
A3: While the JQ1 moiety, from which this compound is derived, can bind to all BET family proteins (BRD2, BRD3, BRD4), this compound induces the selective degradation of BRD4.[2][4] However, at very high concentrations or in certain contexts, some effects on BRD2 and BRD3 levels might be observed. It is always recommended to check the levels of all three BET proteins.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid powder and should be stored at -20°C for long-term stability (up to 3 years).[1] For experimental use, prepare a stock solution in a suitable solvent like DMSO; using newly opened, hygroscopic DMSO is recommended for best solubility.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for daily use.[1]
This compound Mechanism of Action
Caption: this compound acts as a molecular glue, inducing proximity between BRD4 and the DCAF16 E3 ligase, leading to ubiquitination and proteasomal degradation.
Troubleshooting Guide
This guide addresses the most common issue: failure to observe BRD4 degradation after treatment with this compound.
Q: My Western blot shows no reduction in BRD4 levels after this compound treatment. What are the potential causes and how can I fix it?
A: This is a common issue that can be resolved by systematically evaluating three key areas: the integrity of the compound, the experimental parameters, and cellular factors.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting failed this compound-mediated BRD4 degradation experiments.
Compound Integrity and Preparation
-
Issue: Improper solubilization or degradation of this compound.
-
Explanation: this compound must be fully dissolved to be active. It can degrade if stored improperly or subjected to multiple freeze-thaw cycles.
-
Solution:
-
Solubility: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] If precipitation occurs, gentle warming or sonication can aid dissolution.[1]
-
Stability: Aliquot the stock solution upon first use to minimize freeze-thaw cycles. Ensure it is stored at the correct temperature (-20°C for powder, -80°C for solvent stocks).[1]
-
Experimental Parameters
-
Issue: Suboptimal concentration or incubation time.
-
Explanation: Degradation is both dose- and time-dependent.[7] Too low a concentration will be ineffective. Conversely, excessively high concentrations can lead to the "hook effect," where non-productive binary complexes (this compound-BRD4 or this compound-DCAF16) dominate over the productive ternary complex, inhibiting degradation.[8] Incubation times that are too short may not be sufficient to see protein loss.
-
Solution:
-
Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16 hours) to identify the optimal concentration window and observe any potential hook effect.[9][10]
-
Time-Course Experiment: Use an effective concentration of this compound and harvest cells at multiple time points (e.g., 2, 4, 8, 16, and 24 hours) to determine the optimal degradation timeline.[9]
-
Cellular Factors
-
Issue: Low E3 ligase expression or a compromised Ubiquitin-Proteasome System (UPS).
-
Explanation: The activity of this compound is entirely dependent on the presence and functionality of the DCAF16 E3 ligase and the proteasome.[1][6] If the chosen cell line has very low DCAF16 expression or if the UPS is impaired, degradation will not occur.
-
Solution:
-
Confirm E3 Ligase Expression: Verify the expression of DCAF16 in your cell line at the mRNA (RT-qPCR) or protein (Western blot) level. If expression is low, consider using a different cell line known to be responsive.
-
Verify UPS Function: Perform a control experiment by co-treating cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib).[4][11] If this compound is working, the proteasome inhibitor should block degradation and "rescue" BRD4 protein levels, confirming that the upstream ubiquitination machinery is active.[5][12]
-
Data Summary Tables
Table 1: Recommended Starting Conditions for BET Degraders
The optimal concentration and time for this compound should be determined empirically. The table below provides starting points based on published data for this compound and other potent BET degraders.
| Cell Line | Degrader | Concentration Range | Time (hours) | Expected Outcome | Reference(s) |
| K562 | This compound / MMH2 | 10 nM - 1 µM | 5 - 16 | >50% BRD4 BD2 degradation | [10] |
| Jurkat (HiBiT) | This compound / MMH2 | 1 nM - 100 nM | 6 | >90% BRD4 degradation | [6] |
| HeLa | MZ1 (PROTAC) | 100 nM - 1 µM | 4 - 24 | Complete BRD4 degradation | [13] |
| MV-4-11 | dBET1 (PROTAC) | 10 µM | 24 | Pan-BET degradation | [14] |
| NB4 | MZ1 (PROTAC) | 2 µM | 32 | Significant BRD4 degradation | [15] |
Table 2: Troubleshooting Summary
| Issue Observed | Potential Cause | Recommended Action |
| No BRD4 Degradation | Compound inactive/insoluble | Make fresh stock in new DMSO; sonicate. |
| Suboptimal concentration | Perform a wide dose-response curve (e.g., 1 nM - 10 µM). | |
| Insufficient time | Perform a time-course experiment (e.g., 2-24 hours). | |
| Low DCAF16 expression | Confirm DCAF16 levels via qPCR/Western blot. | |
| UPS pathway is compromised | Co-treat with a proteasome inhibitor (e.g., MG132) as a control. | |
| High Cell Toxicity | Concentration is too high | Lower the this compound concentration; ensure it is below the IC50 for viability. |
| Off-target effects | Reduce treatment time; confirm selectivity by blotting for BRD2/BRD3. |
Key Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol outlines the standard procedure to assess the reduction of BRD4 protein levels following this compound treatment.
Caption: Standard experimental workflow for assessing protein degradation via Western blot.
Methodology:
-
Cell Treatment: Plate cells (e.g., K562, Jurkat) to reach 60-70% confluency on the day of treatment. Treat cells with vehicle control (DMSO) and various concentrations of this compound.
-
Lysis: After the desired incubation period (e.g., 16 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-Actin). Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of BRD4 degradation relative to the DMSO control.
Protocol 2: Proteasome Inhibition Control Experiment
This experiment is critical to confirm that the loss of BRD4 is due to proteasomal degradation.
Methodology:
-
Prepare four treatment groups for your chosen cell line:
-
Group A: Vehicle control (DMSO).
-
Group B: this compound at an effective concentration (e.g., 100 nM).
-
Group C: Proteasome inhibitor only (e.g., 10 µM MG132).
-
Group D: Pre-treatment with proteasome inhibitor followed by this compound treatment.
-
-
For Group D, pre-treat cells with the proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[4][14]
-
Add this compound (to Groups B and D) and incubate all groups for the standard degradation time (e.g., 6 hours).
-
Harvest the cells and perform a Western blot for BRD4 as described in Protocol 1.
-
Expected Result: You should observe significant BRD4 degradation in Group B (this compound alone). In Group D (this compound + MG132), BRD4 levels should be partially or fully restored ("rescued") compared to Group B, confirming the degradation is proteasome-dependent.[2][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMH1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with the small molecule inhibitor, MMH1.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a small molecule inhibitor like this compound?
A small molecule inhibitor like this compound typically functions by binding to a specific protein target, thereby modulating its activity. For instance, some inhibitors block the enzymatic activity of a protein, while others might interfere with protein-protein interactions. As an example, Menin inhibitors disrupt the interaction between menin and KMT2A (formerly MLL) fusion proteins or mutant NPM1, leading to the downregulation of leukemogenic genes.[1][2][3] In a different mechanism, a molecular glue degrader like this compound, which targets BRD4, works by recruiting ligases to the target protein, leading to its degradation.[4]
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in your experimental system. This typically involves treating cells with a range of this compound concentrations and measuring the desired biological endpoint (e.g., cell viability, target inhibition).
Q3: I am having trouble dissolving this compound. What solvents are recommended?
Solubility can be a significant issue with small molecule inhibitors.[5] For many hydrophobic compounds, organic co-solvents like DMSO, ethanol, or PEG 400 are used to create stock solutions.[5] It is essential to check the manufacturer's datasheet for specific solubility information. If solubility issues persist, adjusting the pH of the buffer can sometimes improve solubility for ionizable compounds.[5] For in vivo studies, specific formulations involving agents like PEG300 and Tween-80 may be necessary to achieve a clear solution.[4]
Q4: How should I store my this compound stock solutions to ensure stability?
The stability of your inhibitor is critical for reproducible results. For short-term storage, refrigeration at 2-8°C is often sufficient, while long-term storage typically requires freezing at -20°C or -80°C.[5] It is also advisable to protect solutions from light to prevent photodegradation and to avoid repeated freeze-thaw cycles.[5] Stability can be pH-dependent, so conducting a pH-stability profile may be necessary for long-term experiments.[5]
Q5: I am observing off-target effects. How can I minimize these?
Off-target effects are a known concern with many small molecule inhibitors and gene-editing technologies.[6][7] To minimize these, it is important to use the lowest effective concentration of the inhibitor. Additionally, consider using more specific inhibitors if available, or engineered versions with higher fidelity.[8] For gene-editing tools, strategies include improving sgRNA specificity and using prime editors that don't require double-strand breaks.[7] In animal studies, restricting the expression of the therapeutic agent to specific tissues can also reduce off-target effects.[9]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, WST-1)
| Common Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the plate- Cell clumping | - Ensure a homogenous single-cell suspension before seeding.- Use a multi-channel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Gently shake the plate after cell seeding and drug addition to ensure even distribution.[10] |
| Low signal or no response to this compound | - Incorrect drug concentration- Degraded this compound- Insufficient incubation time- Cell line is resistant to the drug- Incompatible assay with the cell line | - Perform a wide-range dose-response curve to find the IC50.- Check the storage and handling of the this compound stock solution.- Optimize the incubation time for the drug treatment.- Use a positive control compound known to affect the cell line.- Consider trying a different viability assay (e.g., ATP-based vs. metabolic).[11] |
| High background signal | - Contamination of culture media- High cell density- Assay reagent instability | - Use fresh, sterile media and reagents.- Optimize the cell seeding density.- Ensure assay reagents are prepared and stored correctly. |
Western Blot
| Common Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal | - Insufficient protein loading- Poor protein transfer- Primary or secondary antibody concentration is too low- Inactive antibody | - Quantify protein concentration and load an adequate amount.- Verify transfer efficiency with a total protein stain.- Optimize antibody dilutions; increase concentration or incubation time.[12]- Ensure antibodies have been stored correctly and are not expired. |
| High background | - Insufficient blocking- Antibody concentration is too high- Inadequate washing- Contaminated buffers | - Increase blocking time or try a different blocking agent.- Decrease the concentration of the primary and/or secondary antibody.[13]- Increase the number and duration of wash steps.[12]- Prepare fresh buffers. |
| Non-specific bands | - Primary antibody is not specific enough- High antibody concentration- Protein degradation | - Use a more specific antibody or perform validation experiments.- Titrate the primary antibody to the lowest effective concentration.- Add protease inhibitors to your lysis buffer. |
Flow Cytometry
| Common Issue | Possible Cause(s) | Recommended Solution(s) |
| Low fluorescence signal | - Insufficient antibody staining- Inadequate fixation/permeabilization- Incorrect instrument settings | - Increase antibody concentration or incubation time.- Optimize fixation and permeabilization protocol for the target antigen.[14]- Ensure correct laser and filter settings for the fluorochrome. |
| High background/non-specific staining | - Insufficient blocking- High antibody concentration- Cell clumping | - Block non-specific binding sites with serum or BSA.- Titrate the antibody to an optimal concentration.- Use a cell strainer to obtain a single-cell suspension.[15] |
| High variability in results | - Inconsistent sample preparation- Instrument settings vary between runs- Cell cycle phase differences | - Standardize all steps of the sample preparation protocol.- Use standardized instrument settings for each experiment.- Synchronize cells if cell cycle-dependent effects are being studied. |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the this compound-containing media. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot
-
Sample Preparation: Treat cells with this compound. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., beta-actin or GAPDH).
Protocol 3: Flow Cytometry (Annexin V/PI Apoptosis Assay)
-
Cell Treatment: Treat cells with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Staining: Wash cells with cold PBS. Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Different Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| Cell Line A | 5.2 |
| Cell Line B | 12.8 |
| Cell Line C | > 50 (Resistant) |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay | Recommended this compound Concentration Range | Incubation Time |
| Cell Viability | 0.1 - 100 µM | 24 - 72 hours |
| Western Blot | 1 - 10 µM | 6 - 24 hours |
| Flow Cytometry | 1 - 10 µM | 12 - 48 hours |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting flowchart for weak Western Blot signal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Menin inhibitors in AML: mechanism of action, the current key data, and predicting efficacy | VJHemOnc [vjhemonc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Improving MMH1 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with MMH1 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a precipitate or shows phase separation. What should I do?
A1: If you observe precipitation or phase separation during the preparation of your this compound working solution, gentle heating and/or sonication can be used to help dissolve the compound. Ensure all solvents are added sequentially and mixed thoroughly at each step as per the recommended protocols.[1]
Q2: How should I prepare my this compound working solution for in vivo experiments?
A2: For in vivo studies, it is highly recommended to prepare the this compound working solution freshly on the day of use.[1] A common protocol involves a multi-solvent system. For example, a solution can be prepared by sequentially adding and mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot your stock solution into single-use volumes.[1] Recommended storage conditions and durations are:
Q4: I'm observing inconsistent results in my experiments. Could the stability of this compound be the cause?
A4: Yes, inconsistent results can be a consequence of this compound degradation. As a hydrazine (B178648) derivative, this compound's N-N bond can be unstable, leading to degradation through oxidation or hydrolysis.[2] This is particularly relevant if your experiment involves reactive species or is sensitive to pH.[2] To ensure consistency, always use freshly prepared solutions and consider characterizing your stock solution's integrity using an analytical method like HPLC.[2]
Q5: My this compound solution has changed color (e.g., turned yellow or reddish-brown). What does this indicate?
A5: Color changes in solutions of hydrazine derivatives often indicate decomposition or air-oxidation.[3] To minimize this, it is crucial to use high-purity reagents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.[3]
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: Generally, hydrazine solutions are more stable under acidic conditions.[2][4] If your experimental parameters allow, maintaining a lower pH can help slow down the degradation of this compound.[2] Conversely, alkaline conditions can accelerate degradation.[4]
Q7: What general factors can influence the stability of this compound in solution?
A7: Several factors can affect the stability of chemical compounds like this compound in solution. These include temperature, exposure to light, pH, oxidation, and enzymatic degradation.[5] For sensitive compounds, it is recommended to store them protected from light in a cool, dark place.[3][6]
Data Presentation
Table 1: Recommended Solvents and Solubility for this compound in vivo Working Solutions [1]
| Protocol | Solvent Composition | Final Concentration | Observations |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.09 mM) | Clear solution; may require sonication. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.09 mM) | Clear solution; may require sonication. |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.09 mM) | Clear solution; may require sonication. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Maximum Storage Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound in vivo Working Solution (1 mL) [1]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a suitable sterile container, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If necessary, use sonication to ensure the final solution is clear and homogenous.
-
Use the prepared solution on the same day.
Protocol 2: General Method for Monitoring this compound Stability by HPLC
This is a general reverse-phase HPLC method that can be adapted to monitor the degradation of this compound over time.
-
Solution Preparation: Prepare the this compound solution in the desired experimental buffer or solvent system.
-
Time Points: Store aliquots of the solution under the conditions being tested (e.g., room temperature, 4°C, protected from light, exposed to light). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample for analysis.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or another suitable modifier). The exact gradient will need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound (this would need to be determined from a UV scan of the pure compound).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample from each time point.
-
Monitor the peak area of the this compound parent compound. A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchchem.com [globalresearchchem.com]
MMH1 Technical Support Center: Troubleshooting and Mitigating Off-Target Effects
Welcome to the technical support center for MMH1, a novel molecular glue degrader of BRD4. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel BRD4 molecular glue degrader. It functions by recruiting the CUL4 and DCAF16 ligases to the second bromodomain of BRD4 (BRD4BD2), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1]
Q2: What are the potential off-target effects of this compound?
A2: While a comprehensive off-target profile for this compound has not been publicly released, potential off-target effects can be inferred from similar DCAF16-recruiting covalent degraders. These effects can be categorized as:
-
Degradation of unintended proteins: this compound may induce the degradation of proteins other than BRD4. This could be due to structural similarities to BRD4's second bromodomain or non-specific interactions with the DCAF16-MMH1 complex.
-
Pharmacological effects independent of degradation: The this compound molecule itself might interact with other proteins without inducing their degradation, leading to unintended pharmacological consequences.
-
Downstream effects of BRD4 degradation: The depletion of BRD4 can lead to widespread changes in gene expression, which may be misinterpreted as off-target effects.
Based on studies of other covalent DCAF16-dependent degraders, potential off-target proteins that might be affected by this compound include KEAP1 and DUS3L.[2][3] However, this needs to be experimentally verified for this compound.
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Be aware of the following indicators that may suggest off-target effects:
-
Inconsistent results with other BRD4 degradation methods: If the phenotype observed with this compound is not replicated when using other BRD4-targeting PROTACs or genetic knockdown/knockout of BRD4 (e.g., using CRISPR-Cas9 or siRNA), it could point to off-target effects.
-
Discrepancy between BRD4 degradation levels and phenotypic severity: A strong phenotype observed at a low level of BRD4 degradation, or a phenotype that does not correlate with the extent of BRD4 degradation, might be caused by off-target activities.
-
Unexpected cellular toxicity: If this compound induces significant cytotoxicity at concentrations that are effective for BRD4 degradation, this could be a sign of off-target liabilities.
Troubleshooting Guide
If you suspect off-target effects with this compound, follow this troubleshooting workflow:
Step 1: Dose-Response Analysis
Issue: The observed phenotype may be concentration-dependent.
Action:
-
Perform a dose-response curve with this compound.
-
Determine the lowest effective concentration that induces robust BRD4 degradation.
-
Correlate the concentration at which the phenotype is observed with the concentration required for BRD4 degradation.
Interpretation: If the phenotype only occurs at high concentrations of this compound, well above what is needed for BRD4 degradation, it is more likely to be an off-target effect.
Step 2: Orthogonal Validation
Issue: The phenotype might not be due to BRD4 degradation.
Action:
-
Use a structurally different BRD4 degrader that utilizes a different E3 ligase (e.g., a VHL-based BRD4 PROTAC).
-
Perform a BRD4 knockdown using siRNA or knockout using CRISPR-Cas9.
Interpretation: If these orthogonal methods fail to reproduce the phenotype observed with this compound, it strongly suggests an off-target effect of this compound.
Step 3: Unbiased Proteomics Analysis
Issue: The specific off-target proteins are unknown.
Action:
-
Perform quantitative proteomics (e.g., using mass spectrometry) on cells treated with this compound versus a vehicle control.
-
Identify proteins whose levels are significantly altered besides BRD4.
Interpretation: This will provide a list of potential off-target proteins that are either degraded or whose expression is altered by this compound.
Step 4: Rescue Experiment
Issue: Confirming that the phenotype is due to on-target BRD4 degradation.
Action:
-
Engineer a cell line to express a mutant form of BRD4 that is resistant to this compound-induced degradation.
-
Treat these cells with this compound and assess if the phenotype is rescued.
Interpretation: If the phenotype is reversed in the presence of the degrader-resistant BRD4, it confirms that the effect is on-target.
Data on Related DCAF16-Dependent Degraders
While specific quantitative data for this compound off-targets is not available, the following table summarizes data from a study on other covalent DCAF16-dependent degraders, which may provide insights into potential off-targets for this compound.
| Degrader | Target | Known Off-Targets Degraded | Reference |
| Covalent CDK4 Degrader | CDK4 | KEAP1, DUS3L | [2][3] |
| Covalent BTK Degrader | BTK | KEAP1, DUS3L | [2][3] |
Key Experimental Protocols
Western Blot for BRD4 Degradation
Objective: To quantify the extent of BRD4 protein degradation upon this compound treatment.
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound or vehicle control for the desired time.
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the BRD4 signal to the loading control.
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry
Objective: To identify direct protein targets of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Sample Preparation for MS: Prepare the soluble fractions for mass spectrometry analysis (e.g., by trypsin digestion and TMT labeling).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify proteins that show a significant thermal shift upon this compound treatment, indicating direct binding.
References
troubleshooting MMH1 insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with MMH1, with a focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel molecular glue degrader of the bromodomain-containing protein 4 (BRD4).[1][2] It functions by inducing proximity between BRD4's second bromodomain (BD2) and the CUL4-DCAF16 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2]
Q2: My this compound is precipitating out of solution. Why is this happening?
Precipitation of this compound is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.[3][4][5]
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in your experimental medium may be higher than its solubility limit.[5]
-
Improper Dissolution Technique: The method used to dissolve and dilute the compound can significantly impact its solubility.[4][5]
-
Solvent Choice: While this compound is soluble in organic solvents like DMSO, high concentrations of the organic solvent in the final aqueous medium can cause precipitation.[5]
-
Temperature and pH Shifts: Transferring this compound from a stock solution to a final medium with a different temperature or pH can decrease its solubility.[5][6]
-
Interactions with Media Components: Components in cell culture media, such as salts and proteins, can interact with this compound and lead to the formation of insoluble complexes.[5][6]
Troubleshooting Guides
Issue: this compound Precipitation Observed in Aqueous Solution
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation during your experiments.
Troubleshooting Workflow:
References
MMH1 Experimental Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and reduce variability in experiments involving MMH1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel molecular glue degrader that specifically targets the second bromodomain (BD2) of the protein BRD4.[1][2] It functions by inducing proximity between BRD4 and the CUL4-DCAF16 E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to study the biological functions of BRD4 by inducing its degradation. As a BRD4 degrader, it is a tool for research in areas such as oncology, particularly for blood cancers, and epigenetics.[1]
Q3: How should I store this compound in solid form and as a stock solution?
A3: In its solid form, this compound should be stored at -20°C for long-term stability.[2] For stock solutions, it is recommended to prepare them in a suitable solvent like DMSO. General best practices for small molecule inhibitors suggest storing stock solutions at -20°C or -80°C and avoiding repeated freeze-thaw cycles to prevent degradation.[3]
Q4: I am observing precipitation when preparing my this compound working solution. What should I do?
A4: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is crucial to ensure the compound is fully dissolved to achieve accurate and reproducible experimental results.
Q5: Are there known off-target effects for this compound?
A5: The provided search results focus on this compound as a selective BRD4 degrader.[4] However, it is a common issue with small molecule inhibitors that they can have off-target effects, which may be responsible for observed cellular phenotypes.[5][6] If you suspect off-target effects are influencing your results, it is crucial to include appropriate controls, such as a structurally related but inactive molecule, or to validate findings using genetic knockdown of the intended target (BRD4).[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected BRD4 degradation in cell-based assays.
This is a common issue that can arise from multiple factors.[7][8] Follow these steps to troubleshoot the problem.
-
Step 1: Verify this compound Solution Integrity
-
Action: Use a fresh aliquot of your concentrated stock solution that has not undergone multiple freeze-thaw cycles.[9] Prepare new working dilutions immediately before each experiment.
-
Rationale: Repeated freezing and thawing can cause the compound to precipitate or degrade, reducing its effective concentration.[3] Inhibitors can also be unstable in aqueous media over time.[9]
-
-
Step 2: Optimize this compound Concentration and Incubation Time
-
Action: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to determine the optimal conditions for BRD4 degradation in your specific cell line.
-
Rationale: The potency and degradation kinetics of this compound can vary between different cell types.
-
-
Step 3: Check Cell Health and Density
-
Action: Ensure that cells are healthy, within a low passage number, and plated at a consistent density for each experiment.
-
Rationale: Cellular stress, over-confluence, or senescence can alter protein expression and the cellular machinery required for proteasomal degradation, leading to variable results.
-
-
Step 4: Confirm Proteasome Function
-
Action: Include a positive control for proteasome-mediated degradation. Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).
-
Rationale: If this compound's effect is blocked by a proteasome inhibitor, it confirms that the observed reduction in BRD4 levels is due to proteasomal degradation.
-
Logical Flow for Troubleshooting Inconsistent Degradation
Issue 2: High variability in in vivo experiments.
In vivo studies introduce additional layers of complexity. Reducing variability requires careful planning and execution.
-
Step 1: Optimize Formulation and Dosing
-
Action: Ensure the this compound formulation is appropriate for the chosen administration route and animal model.[1] For continuous dosing over extended periods (e.g., more than half a month), carefully select the dissolution protocol.[1]
-
Rationale: Poor solubility or stability of the dosing solution can lead to inconsistent drug exposure.[1] It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
-
-
Step 2: Monitor Pharmacokinetics (PK)
-
Action: If possible, conduct a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model system.
-
Rationale: High inter-animal variability in drug exposure is a common source of inconsistent efficacy.
-
-
Step 3: Standardize Experimental Conditions
-
Action: Standardize all aspects of the animal study, including age, sex, and weight of the animals, housing conditions, and timing of dosing and measurements.
-
Rationale: Small variations in experimental conditions can lead to significant differences in biological responses.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
Table 1: In Vitro and In Vivo Solubility of this compound [1]
| Protocol | Solvents | Max Solubility | Notes |
|---|---|---|---|
| In Vitro 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.09 mM) | Requires sonication. |
| In Vitro 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.09 mM) | Requires sonication. |
| In Vitro 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.09 mM) | Requires sonication. |
Table 2: this compound-Induced Degradation of BRD4 Bromodomains in K562 Cells [4]
| Treatment | Concentration | Incubation Time | Target | Result |
|---|---|---|---|---|
| This compound | Increasing | 16 hours | BRD4BD1-eGFP | No significant degradation |
| This compound | Increasing | 16 hours | BRD4BD2-eGFP | Dose-dependent degradation |
| this compound | 0.1 µM | 5 hours | Whole Proteome | Selective BRD4 degradation |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Dosing [1]
This protocol provides a method for preparing a clear this compound solution for in vivo administration.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If any precipitation occurs, use sonication to achieve a clear solution.
-
Note: This working solution should be prepared fresh for each day of dosing.
Protocol 2: Western Blotting for BRD4 Degradation
This protocol describes a standard method to quantify the reduction of BRD4 protein levels following this compound treatment.
-
Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the determined incubation period.
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
This compound Mechanism of Action
General Experimental Workflow for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 8. go.zageno.com [go.zageno.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: MMH1 Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of MMH1 to prevent its degradation. Below you will find frequently asked questions, troubleshooting advice, and best-practice protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store this compound after dissolving it in a solvent?
A2: Once this compound is in solution, it is more susceptible to degradation. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing solutions, it is recommended to use newly opened, anhydrous-grade solvents like DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: What are the visible signs of potential this compound degradation?
A3: While chemical degradation is not always visible, any change in the physical appearance of the compound, such as a change in color from white/off-white to yellow or brown, or clumping of the powder, may indicate degradation or moisture absorption.[1] For solutions, precipitation or discoloration upon warming could be a sign of instability or poor solubility.
Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A4: To prevent inactivation of the product, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] The best practice is to prepare single-use aliquots from your stock solution immediately after preparation and store them at the recommended temperature.
Q5: What safety precautions are necessary when handling this compound?
A5: All handling of this compound should occur in a designated area like a certified chemical fume hood to minimize exposure.[2] Standard personal protective equipment (PPE), including a flame-resistant lab coat, closed-toe shoes, and double-gloving, is recommended.[2] When weighing the solid, use anti-static weigh boats and dispense slowly to minimize dust generation.[2] All waste, including contaminated lab supplies, must be treated as hazardous waste and disposed of according to your institution's Environmental Health and Safety (EHS) guidelines.[2][3]
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Form | Storage Temperature | Duration | Key Considerations |
| Powder (Solid) | -20°C | Up to 3 years | Keep container tightly sealed.[1] |
| 4°C | Up to 2 years | Keep container tightly sealed.[1] | |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
Troubleshooting Guide
Problem: My experiment that uses this compound is yielding inconsistent or negative results, and I suspect the compound has degraded.
This troubleshooting workflow can help you identify if compound instability is the source of the issue.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for safely preparing a concentrated stock solution of this compound.
Methodology:
-
Preparation: Before opening, allow the this compound container to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder. All steps should be performed in a certified chemical fume hood.[2]
-
Weighing: Using an analytical balance and an anti-static weigh boat, carefully weigh the desired amount of this compound.[2]
-
Dissolution: Transfer the powder to an appropriate sterile, sealable container (e.g., a glass vial or polypropylene (B1209903) tube). Add the calculated volume of a suitable solvent, such as anhydrous DMSO, to achieve the desired stock concentration (e.g., 100 mg/mL).[1] Ensure complete dissolution by vortexing. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquoting: Immediately after dissolution, divide the stock solution into smaller, single-use aliquots in sterile tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Protocol 2: Representative Quality Control by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products using High-Performance Liquid Chromatography (HPLC). Stability-indicating HPLC methods are standard for determining the purity and stability of drug products.[4]
Objective: To separate and quantify this compound relative to any impurities or degradation products.
Instrumentation and Conditions:
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal absorbance wavelength of this compound or use a DAD to monitor across a range (e.g., 210-400 nm).
-
Injection Volume: 10 µL.
Methodology:
-
Sample Preparation: Dilute a sample of your this compound stock solution to a final concentration of approximately 1 mg/mL using the mobile phase or a suitable solvent.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation:
-
A pure, undegraded sample of this compound should show a single major peak at a specific retention time.
-
The presence of additional peaks suggests the existence of impurities or degradation products.
-
The peak area of the main this compound peak can be used to calculate purity (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
-
A decrease in the area of the main peak and the appearance of new peaks compared to a reference standard or a freshly prepared sample indicates degradation.[4]
-
Background: this compound Mechanism of Action
Understanding the function of this compound is critical for interpreting experimental outcomes. This compound is a molecular glue degrader that induces the degradation of the protein BRD4. It functions by forming a ternary complex between the second bromodomain of BRD4 (BRD4BD2) and the DCAF16 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][5][6] If this compound degrades, it will be unable to effectively induce the degradation of its target.
References
MMH1 Protocol Refinement for Higher Efficiency: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing experiments involving MMH1, a novel BRD4 molecular glue degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the efficiency and success of your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak degradation of BRD4 | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively induce the ternary complex formation. 2. Insufficient incubation time: The treatment duration may not be long enough for ubiquitination and subsequent proteasomal degradation to occur. 3. Cell line resistance: The specific cell line may have lower levels of essential components like DCAF16 or CUL4, or possess compensatory mechanisms. 4. Improper this compound preparation or storage: Degradation of the compound due to incorrect handling. | 1. Optimize this compound concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.[1] 3. Select a sensitive cell line: If possible, use a cell line known to be sensitive to BRD4 degradation. Alternatively, verify the expression levels of DCAF16 and CUL4 in your cell line. 4. Ensure proper handling: Prepare fresh this compound solutions from a properly stored stock. Follow the recommended solvent and storage conditions. |
| High cell toxicity observed | 1. This compound concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Prolonged incubation time: Long exposure to the compound may induce cellular stress. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | 1. Lower this compound concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Reduce incubation time: Determine the shortest incubation time that achieves the desired level of degradation. 3. Control for solvent effects: Ensure the final concentration of the solvent is minimal and consistent across all experimental conditions. Include a vehicle-only control. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or health can affect experimental outcomes. 2. Inconsistent this compound preparation: Variations in the preparation of this compound working solutions. 3. Procedural inconsistencies: Minor deviations in incubation times, washing steps, or reagent concentrations. | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare this compound solutions consistently: Prepare a single, large batch of this compound stock solution to be used for a series of experiments. 3. Maintain consistent protocols: Adhere strictly to the established experimental protocol for all replicates. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue degrader that specifically targets the second bromodomain (BD2) of BRD4. It functions by inducing proximity between BRD4 and the DDB1-CUL4-DCAF16 E3 ubiquitin ligase complex.[2][3] This leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.
Q2: How should I prepare and store this compound?
A2: For in vitro cell culture experiments, this compound is typically dissolved in a solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For in vivo studies, a specific formulation may be required. For example, a protocol to prepare a 2.5 mg/mL solution involves dissolving this compound in DMSO, then mixing with PEG300, Tween-80, and saline.[2] Always refer to the manufacturer's instructions for specific details.
Q3: What are the recommended starting concentrations and incubation times for this compound in cell-based assays?
A3: The optimal concentration and incubation time are cell-line dependent. For quantitative whole proteome analysis in K562 cells, a concentration of 0.1 µM for 5 hours has been used.[1] For flow cytometry analysis of BRD4 degradation in the same cell line, increasing concentrations were tested for 16 hours.[1] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: How can I confirm that BRD4 degradation is mediated by the proteasome?
A4: To confirm that the degradation of BRD4 is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound-induced BRD4 degradation is blocked in the presence of the proteasome inhibitor, it confirms the involvement of the proteasome.
Experimental Protocols
Protocol 1: In Vitro BRD4 Degradation Assay using Western Blot
Objective: To determine the dose-dependent degradation of BRD4 in a specific cell line upon treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Protease and phosphatase inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4 and anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to be in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a DMSO stock solution. Include a vehicle-only control (DMSO).
-
Cell Treatment: The following day, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 16 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Data Presentation
Table 1: Exemplar Dose-Response Data for this compound-induced BRD4 Degradation
| This compound Concentration (µM) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.01 | 85% |
| 0.1 | 40% |
| 1 | 15% |
| 10 | 5% |
Table 2: Exemplar Time-Course Data for this compound-induced BRD4 Degradation (at 0.1 µM)
| Incubation Time (hours) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 | 100% |
| 2 | 70% |
| 4 | 50% |
| 8 | 30% |
| 16 | 15% |
| 24 | 10% |
Visualizations
Caption: Mechanism of action of this compound as a molecular glue degrader for BRD4.
Caption: Experimental workflow for assessing BRD4 degradation by this compound.
References
Technical Support Center: MMH1 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MMH1, a novel BRD4 molecular glue degrader, in in vivo experiments. Our aim is to address common challenges and provide actionable solutions to facilitate successful research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule that functions as a BRD4 molecular glue degrader.[1] It operates by inducing proximity between the second bromodomain of BRD4 (BRD4-BD2) and the DCAF16 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This targeted degradation of BRD4, a key regulator of oncogene transcription, makes this compound a promising candidate for cancer therapy research.
Q2: I am observing a lack of efficacy with this compound in my in vivo model. What are the potential causes?
Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Formulation and Administration: Was the this compound properly formulated? A recommended formulation for a 2.5 mg/mL solution involves dissolving the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Ensure the solution is clear and homogenous before administration. The route of administration (e.g., oral, intraperitoneal, intravenous) can also significantly impact bioavailability and efficacy.
-
Dosing and Schedule: Is the dose and frequency of administration optimal for your model? The pharmacokinetics (PK) of this compound, including its half-life, will dictate the dosing schedule required to maintain therapeutic concentrations. If this information is not available for your specific model, a pilot PK study is recommended.
-
Target Engagement: Have you confirmed that this compound is reaching the target tissue and degrading BRD4? Western blotting or immunohistochemistry for BRD4 levels in tumor or relevant tissues can verify target engagement.
-
Animal Model Suitability: Is your chosen in vivo model appropriate? The expression levels of BRD4 and the components of the DCAF16 E3 ligase complex in your model system can influence the efficacy of this compound.
Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy). How can I manage this?
Toxicity is a common challenge with novel compounds. Here are some strategies to mitigate adverse effects:
-
Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose of this compound to a level that is better tolerated while still aiming for therapeutic efficacy.
-
Refined Dosing Schedule: Instead of a high single dose, a more frequent, lower-dose schedule might maintain efficacy while reducing peak concentration-related toxicity.
-
Supportive Care: Provide supportive care to the animals as per your institution's ethical guidelines. This can include fluid support and careful monitoring of animal welfare.
-
Toxicity Profiling: If significant toxicity is observed, a formal toxicology study may be necessary to identify the affected organs and understand the underlying mechanism of toxicity. This can involve blood chemistry analysis and histopathology.
Q4: How can I assess for potential off-target effects of this compound?
While this compound is designed to be specific for BRD4, off-target effects are a possibility with any new molecule. Assessing for these effects is crucial for data interpretation.
-
Proteomics: Unbiased proteomics approaches can identify unintended changes in the proteome of treated cells or tissues.
-
Transcriptomics: RNA sequencing can reveal off-target effects on gene expression that are independent of BRD4 degradation.
-
Phenotypic Analysis: Carefully observe for any unexpected phenotypes in your animal models that cannot be explained by BRD4 degradation.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Instability
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitation in vehicle | Incorrect solvent ratio or poor quality of solvents. | Prepare the formulation fresh before each use. Ensure all components are fully dissolved before adding the next. Consider slight warming or sonication to aid dissolution. |
| Cloudy or non-homogenous solution | This compound has limited solubility in aqueous solutions. | Strictly adhere to the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a 2.5 mg/mL solution.[1] For higher concentrations, the vehicle may need to be re-optimized. |
| Inconsistent results between experiments | Degradation of this compound in the formulation over time. | Store the stock solution of this compound in DMSO at -20°C or -80°C. Prepare the final formulation immediately before administration. For studies lasting over two weeks, carefully consider the stability of the formulation.[1] |
Issue 2: Sub-optimal In Vivo Efficacy
| Symptom | Possible Cause | Troubleshooting Step |
| No significant tumor growth inhibition | Insufficient drug exposure at the tumor site. | Conduct a pharmacokinetic (PK) study to determine the Cmax, T1/2, and AUC of this compound in your animal model. This will inform the optimal dosing regimen. |
| Lack of target engagement. | Collect tumor tissue at various time points after this compound administration and perform Western blot analysis to confirm BRD4 degradation. | |
| Resistance mechanism in the tumor model. | Investigate potential resistance mechanisms, such as mutations in BRD4 or components of the DCAF16 E3 ligase complex. |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol describes the preparation of a 2.5 mg/mL solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the this compound/DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix gently to avoid foaming.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution gently but thoroughly. The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Administer the freshly prepared solution to the animals via the desired route.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Novel Small Molecule Inhibitor In Vivo
Note: This table presents hypothetical data for illustrative purposes. Actual values for this compound need to be determined experimentally.
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | Oral (PO) | 10 | 500 | 2 | 2500 | 4 |
| This compound | Intraperitoneal (IP) | 10 | 1200 | 0.5 | 4800 | 3.5 |
| This compound | Intravenous (IV) | 5 | 2500 | 0.1 | 5000 | 3 |
Table 2: Example In Vivo Efficacy Data in a Xenograft Model
Note: This table presents hypothetical data for illustrative purposes. Actual values for this compound need to be determined experimentally.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Daily | 0 | +5 |
| This compound | 10 | Daily | 30 | -2 |
| This compound | 25 | Daily | 65 | -8 |
| This compound | 25 | Every other day | 50 | -4 |
Visualizations
Caption: Mechanism of action of this compound as a BRD4 molecular glue degrader.
Caption: Troubleshooting workflow for in vivo experiments with this compound.
References
MMH1 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MMH1, a novel BRD4 molecular glue degrader. Our goal is to facilitate the optimization of your dose-response experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel BRD4 molecular glue degrader. It functions by recruiting the CUL4 and DCAF16 ligases to the second bromodomain of BRD4 (BRD4BD2), leading to the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.[1][2]
Q2: What is a typical starting concentration range for an this compound dose-response experiment?
A2: Based on available data, a concentration range of 1 nM to 10 µM is a reasonable starting point for most cell lines. This range should allow for the observation of a full dose-response curve, including the potential for a "hook effect" at higher concentrations.
Q3: What is the recommended incubation time for this compound treatment?
A3: An incubation time of 16 to 24 hours is recommended to observe significant degradation of BRD4.[1] Time-course experiments are advised to determine the optimal endpoint for your specific cell line and experimental goals.
Q4: Which cell lines are suitable for this compound experiments?
A4: K562 chronic myelogenous leukemia cells have been shown to be responsive to this compound.[1] However, the suitability of other cell lines should be determined empirically by assessing the expression levels of BRD4 and the necessary E3 ligase components (CUL4/DCAF16).
Q5: How can I assess BRD4 degradation?
A5: BRD4 degradation can be quantified using several methods, including Western blotting, flow cytometry (for fluorescently tagged proteins), and targeted proteomics. Western blotting is a common and accessible method to directly measure the reduction in BRD4 protein levels.
Troubleshooting Guide
Encountering issues in your experiments can be a common part of the research process. This guide addresses potential problems you might face during this compound dose-response curve optimization.
Problem 1: No or weak BRD4 degradation observed.
This is a frequent issue with several potential root causes. Follow this workflow to diagnose the problem:
-
Suboptimal this compound Concentration: The concentration of the degrader is critical. Too low of a concentration may not be sufficient to induce ternary complex formation, while excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (this compound-BRD4 or this compound-DCAF16) is favored over the productive ternary complex.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to identify the optimal degradation concentration.
-
-
Incorrect Incubation Time: The kinetics of degradation can vary between cell lines. It's possible that the chosen time point is too early to observe significant degradation or so late that BRD4 protein levels have started to recover due to resynthesis.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.
-
-
Inefficient Ternary Complex Formation: The formation of the BRD4-MMH1-DCAF16 ternary complex is essential for degradation.
-
Solution: If possible, use a proximity-based assay like NanoBRET™ to confirm the formation of the ternary complex in cells.
-
-
Impaired Ubiquitin-Proteasome System (UPS) Function: The degradation of BRD4 is dependent on a functional UPS.
-
Solution: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated BRD4 would indicate a functional upstream ubiquitination process but a block in proteasomal degradation. As a positive control, use a well-characterized degrader known to work in your cell line.
-
-
Low E3 Ligase or BRD4 Expression: The expression levels of BRD4 and the DCAF16 E3 ligase can vary between cell lines.
-
Solution: Confirm the expression of both BRD4 and DCAF16 in your cell line of interest using Western blotting or qPCR.
-
-
This compound Instability or Poor Cell Permeability: The compound itself may be unstable under experimental conditions or may not efficiently cross the cell membrane.
-
Solution: Ensure proper storage and handling of the this compound compound. If permeability is a concern, consider using a different cell line or consult the literature for formulation strategies.
-
Problem 2: The "Hook Effect" is observed.
The hook effect is characterized by a decrease in degradation at higher compound concentrations.
-
Cause: At high concentrations, this compound can saturate both BRD4 and DCAF16, leading to the formation of binary complexes that cannot bring the two proteins together for ubiquitination.
-
Solution: This is a characteristic of many molecular glue and PROTAC degraders. The optimal concentration for degradation will be at the peak of the dose-response curve before the effect diminishes. It is important to perform a full dose-response curve to identify this optimal concentration window.
Data Presentation
The following table provides representative data for this compound-induced BRD4 degradation in K562 cells after a 16-hour treatment, as interpreted from qualitative Western blot data.
| This compound Concentration (µM) | % BRD4 Degradation (Relative to DMSO) |
| 0 (DMSO) | 0% |
| 0.01 | ~10% |
| 0.1 | ~50% |
| 0.5 | ~80% |
| 1 | ~95% |
| 5 | ~90% (Potential Hook Effect) |
| 10 | ~85% (Potential Hook Effect) |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the dose-dependent degradation of BRD4 in response to this compound treatment.
-
Cell Seeding:
-
Seed K562 cells (or your cell line of interest) in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Recommended concentrations: 0, 0.01, 0.1, 0.5, 1, 5, and 10 µM.
-
Replace the existing medium with the this compound-containing medium and incubate for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.
-
Protocol 2: Flow Cytometry for BRD4-eGFP Degradation
This protocol is suitable for cell lines engineered to express a fluorescently tagged BRD4 protein (e.g., BRD4BD2-eGFP).
-
Cell Seeding and Treatment:
-
Seed K562-BRD4BD2-eGFP cells in a 24-well plate.
-
Treat the cells with a range of this compound concentrations as described in the Western blotting protocol.
-
-
Cell Harvesting:
-
After the incubation period, gently resuspend the cells and transfer them to microcentrifuge tubes.
-
-
Cell Washing:
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells with ice-cold PBS.
-
-
Resuspension:
-
Resuspend the cell pellet in FACS buffer (PBS with 1-2% FBS) at a concentration of approximately 1x10^6 cells/mL.
-
-
Flow Cytometric Analysis:
-
Analyze the eGFP fluorescence intensity of the cells using a flow cytometer.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the eGFP signal for each treatment group.
-
Calculate the percentage of degradation by comparing the MFI of treated samples to the DMSO control.
-
Signaling Pathway
The following diagram illustrates the mechanism of this compound-induced BRD4 degradation.
References
Technical Support Center: Minimizing MMH1 Toxicity in Cell Lines
Welcome to the technical support center for MMH1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound, a novel BRD4 molecular glue degrader, in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential cytotoxicity and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule that functions as a "molecular glue" degrader of Bromodomain-containing protein 4 (BRD4).[1][2][3] It works by inducing a new protein-protein interaction between the second bromodomain of BRD4 (BRD4BD2) and the DCAF16 substrate receptor of the CUL4 E3 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome.[4][5] The degradation of BRD4, an epigenetic reader crucial for the transcription of key oncogenes like c-MYC and anti-apoptotic proteins, leads to cell cycle arrest and apoptosis in susceptible cancer cells.[4][6]
Q2: I am observing significant cytotoxicity in my cell line after treatment with this compound. What are the potential causes?
A2: Cytotoxicity is an expected outcome in sensitive cancer cell lines due to the on-target degradation of BRD4, which is essential for their survival.[7] However, excessive or unexpected toxicity can arise from several factors:
-
High Concentration: Like most small molecules, high concentrations of this compound can lead to off-target effects or exaggerated on-target toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.
-
On-Target Toxicity in Sensitive Normal Cells: While BRD4 degraders are often more toxic to cancer cells, some normal proliferating cells can also be sensitive to BRD4 degradation.[8]
-
"Hook Effect": At very high concentrations, molecular glues and PROTACs can exhibit a "hook effect," where the formation of non-productive binary complexes (this compound-BRD4 or this compound-DCAF16) can reduce the efficiency of the productive ternary complex (BRD4-MMH1-DCAF16), potentially altering the toxic profile.
-
Cell Line Specific Sensitivity: Different cell lines have varying dependencies on BRD4 and may express different levels of the DCAF16 E3 ligase, leading to differential sensitivity to this compound.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be empirically determined for each cell line. A dose-response experiment is essential. We recommend a two-pronged approach:
-
Determine the Degradation Concentration 50 (DC50): This is the concentration of this compound required to degrade 50% of the target protein (BRD4). This can be assessed by Western Blot or other protein quantification methods.
-
Determine the Inhibitory Concentration 50 (IC50): This is the concentration of this compound that inhibits 50% of cell viability. This can be measured using assays like MTT, CCK-8, or CellTiter-Glo.
The optimal concentration for your experiments will likely be the lowest concentration that achieves maximal BRD4 degradation (Dmax) with the desired phenotypic effect, while minimizing toxicity in relevant control cells.
Q4: What are the potential off-target effects of this compound?
A4: As a molecular glue, the off-target effects of this compound can be categorized as:
-
Degradation of other proteins: this compound might induce the degradation of proteins other than BRD4. This can occur if other proteins have structural similarities that allow for the formation of a stable ternary complex with DCAF16.
-
Degradation-independent pharmacology: The this compound molecule itself could bind to other proteins and modulate their function without inducing degradation.
Global proteomic studies are the gold standard for identifying potential off-target protein degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background toxicity in vehicle-treated control cells. | Solvent (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%). |
| Poor cell health prior to the experiment. | Use cells with high viability (>95%) and within a low passage number range. Ensure optimal cell culture conditions. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for contamination. | |
| No significant BRD4 degradation observed. | Suboptimal this compound concentration (too low or "hook effect"). | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM). |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. | |
| Low expression of DCAF16 E3 ligase in the cell line. | Confirm DCAF16 expression in your cell line using Western Blot or qPCR. | |
| This compound instability. | Check the stability of the compound in your experimental conditions. Prepare fresh stock solutions regularly. | |
| Observed phenotype does not correlate with BRD4 degradation. | Off-target effects. | Perform global proteomics to identify other degraded proteins. Use a structurally similar but inactive control compound if available. |
| Downstream effects of BRD4 degradation. | Validate that the phenotype is a consequence of on-target BRD4 degradation by performing washout experiments and observing the reversal of the phenotype as BRD4 levels recover. |
Data Presentation
Table 1: Representative Degradation and Viability Data for BRD4 Degraders
Note: The following data is for representative BRD4 degraders and may not be specific to this compound. It is intended to provide a general understanding of the potency of this class of compounds. Researchers should determine these values for this compound in their specific cell lines.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Time Point (hours) | Reference |
| dBET6 | HepG2 | 23.32 | Not Specified | - | 8 | [9] |
| MZ1 | NB4 | - | - | 279 | 48 | [10] |
| MZ1 | Kasumi-1 | - | - | 74 | 48 | [10] |
| MZ1 | MV4-11 | - | - | 110 | 48 | [10] |
| BD-7148 | MV4-11 | 0.8 | >95% | 4.9 | 4 | [11] |
| BD-7148 | MDA-MB-231 | 1 | >95% | - | 4 | [11] |
| CFT-2718 | LX-36 (SCLC PDX) | - | - | <1 | - | [12] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
This protocol outlines the steps to assess the dose-dependent effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density for each cell type (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Western Blot for BRD4 Degradation
This protocol describes how to measure the degradation of BRD4 protein following this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to attach.
-
Treat cells with a range of this compound concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of remaining BRD4 protein at each concentration.
-
Plot the percentage of BRD4 remaining against the log of the this compound concentration to determine the DC50 and Dmax.
-
Mandatory Visualizations
Caption: Mechanism of Action of the this compound Molecular Glue Degrader.
Caption: Downstream Signaling Pathway of Apoptosis Induced by BRD4 Degradation.
Caption: Experimental Workflow for Determining Cell Viability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders. | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
MMH1 Technical Support Center: Experimental Controls and Best Practices
Welcome to the MMH1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a novel BRD4 molecular glue degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue degrader that specifically targets the second bromodomain (BD2) of the BRD4 protein. It functions by inducing proximity between BRD4 and the DDB1-CUL4A-RBX1-DCAF16 (CRL4DCAF16) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1]
Q2: What is the difference between a BRD4 inhibitor and a BRD4 degrader like this compound?
A2: A BRD4 inhibitor, such as JQ1, binds to the bromodomains of BRD4 and competitively inhibits its function of reading acetylated histones, thereby displacing it from chromatin. In contrast, a BRD4 degrader like this compound actively removes the BRD4 protein from the cell by hijacking the ubiquitin-proteasome system. This degradation-based mechanism can lead to a more potent and sustained downstream effect compared to inhibition.
Q3: What are the key experimental controls to include when using this compound?
A3: To ensure the rigor and reproducibility of your experiments with this compound, it is essential to include the following controls:
-
Vehicle Control: A control group treated with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Inactive/Negative Control: Use of a structurally similar but inactive analog of this compound that does not induce BRD4 degradation. For this compound, a non-reactive analog (this compound-NR), where the reactive group is replaced with an ethyl group, can be used.[1] This control helps to distinguish the effects of BRD4 degradation from potential off-target effects of the chemical scaffold.
-
E3 Ligase Knockout/Knockdown Control: To confirm that this compound-mediated degradation is dependent on the DCAF16 E3 ligase, experiments should be performed in cells where DCAF16 has been knocked out or knocked down. In DCAF16 knockout cells, this compound should not induce BRD4 degradation.[1][2][3]
-
Proteasome Inhibitor Control: To verify that protein degradation is mediated by the proteasome, cells can be co-treated with this compound and a proteasome inhibitor, such as MG132.[4][5][6][7][8] The proteasome inhibitor should block this compound-induced degradation of BRD4.
Troubleshooting Guide
Issue 1: No or weak BRD4 degradation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Very high concentrations can lead to the "hook effect," where degradation is less efficient due to the formation of binary complexes (this compound-BRD4 or this compound-DCAF16) instead of the productive ternary complex (BRD4-MMH1-DCAF16). |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal time for maximal BRD4 degradation. The kinetics of degradation can vary between cell lines. |
| Low DCAF16 Expression | Confirm the expression of DCAF16 in your cell line of interest by western blot or qPCR. This compound's activity is dependent on the presence of this E3 ligase. |
| This compound Instability | Ensure proper storage of this compound stock solutions (typically at -80°C in an appropriate solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| High BRD4 Protein Synthesis Rate | If the rate of new BRD4 synthesis is high, it may counteract the degradation. Consider shorter treatment times to capture the initial degradation before compensatory mechanisms are activated. |
Issue 2: Unexpected off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Off-target Protein Degradation | Perform unbiased quantitative proteomics (e.g., TMT-MS) to identify other proteins that may be degraded upon this compound treatment. Compare the proteomic profile of this compound-treated cells with that of cells treated with an inactive analog (this compound-NR) to distinguish BRD4-dependent and -independent effects. |
| On-target Toxicity | Degradation of BRD4, a critical transcriptional regulator, can lead to cell cycle arrest and apoptosis, which may be an expected outcome. Correlate the timing and dose-dependence of BRD4 degradation with the observed cellular phenotype. |
| Compound-related Toxicity | Use the inactive analog (this compound-NR) at the same concentrations as this compound to assess if the observed toxicity is independent of BRD4 degradation. |
Quantitative Data
Comprehensive quantitative data for this compound across a wide range of cell lines is still emerging in the public domain. The following tables provide a template for how such data can be presented. Researchers are encouraged to generate cell line-specific dose-response curves to determine the optimal experimental conditions.
Table 1: Example of Antiproliferative Activity of a BRD4 Degrader in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | Data not available |
| MV-4-11 | Acute Myeloid Leukemia | Data not available |
| HeLa | Cervical Cancer | Data not available |
| 293T | Embryonic Kidney | Data not available |
| Note: Specific IC50 values for this compound are not readily available in the public literature. This table serves as an example format. Researchers should determine these values empirically for their cell lines of interest. |
Table 2: Example of Quantitative Proteomics Summary for this compound-treated K562 Cells
| Protein | UniProt ID | Log2 Fold Change (this compound/Vehicle) | p-value |
| BRD4 | O60885 | Data not available | Data not available |
| BRD2 | P25440 | Data not available | Data not available |
| BRD3 | Q15059 | Data not available | Data not available |
| c-Myc | P01106 | Data not available | Data not available |
| Note: A comprehensive, publicly available quantitative proteomics dataset for this compound in K562 cells was not found in the searched resources. This table is a template for presenting such data. It is anticipated that BRD4 levels would be significantly decreased, and downstream targets like c-Myc may also be affected. |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Inactive analog (this compound-NR, optional)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-DCAF16 (optional), anti-vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentrations of this compound, vehicle control, and other controls (e.g., this compound-NR, this compound + MG132) for the desired duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the extent of BRD4 degradation. Normalize the BRD4 band intensity to the loading control.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DCAF16-Based Covalent Degradative Handles for the Modular Design of Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. invivogen.com [invivogen.com]
- 6. MG-132 | Cell Signaling Technology [cellsignal.com]
- 7. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG132, a proteasome inhibitor, induces human pulmonary fibroblast cell death via increasing ROS levels and GSH depletion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MMH1
Disclaimer: As of late 2025, publicly available research specifically detailing resistance mechanisms to the novel BRD4 molecular glue degrader, MMH1, is limited. This technical support center provides guidance based on established principles of resistance to other targeted therapies, particularly menin inhibitors, which share some conceptual similarities in targeting protein-protein interactions. The troubleshooting guides and experimental protocols are based on standard methodologies in cancer research and drug development.
General Information on this compound
This compound is a novel molecular glue degrader that targets the second bromodomain of BRD4 (BRD4BD2). It functions by recruiting the CUL4 and DCAF16 ligases to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a BRD4 molecular glue degrader. It induces the proximity of the E3 ubiquitin ligase components CUL4 and DCAF16 to the second bromodomain of BRD4 (BRD4BD2), leading to the targeted degradation of the BRD4 protein.[1]
Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms, based on resistance to other targeted therapies like menin inhibitors, may include:
-
Target site mutations: Alterations in the BRD4 gene, specifically in the BD2 domain, could prevent this compound from binding effectively.[2][3]
-
Non-genetic adaptation: Cancer cells may adapt to this compound treatment by activating alternative signaling pathways to compensate for the loss of BRD4, without any genetic changes.[2][3]
-
Drug efflux pumps: Increased expression of multidrug resistance proteins could lead to the active removal of this compound from the cell, reducing its intracellular concentration.[4]
-
Alterations in the ubiquitin-proteasome system: Changes in the expression or function of CUL4, DCAF16, or other components of the proteasome machinery could impair this compound-induced degradation of BRD4.
Q3: Are there any known combination therapies to overcome this compound resistance?
A3: Specific combination therapies for this compound resistance are not yet established. However, a common strategy to overcome resistance to targeted therapies is to use combination regimens.[2][3] For this compound, potential combination partners could include:
-
Standard chemotherapy: Combining this compound with conventional cytotoxic agents could target different cellular vulnerabilities.[2][3]
-
Inhibitors of parallel or downstream pathways: If resistance is mediated by the activation of a bypass pathway, inhibitors targeting key nodes in that pathway could restore sensitivity.
-
Other epigenetic modifiers: Combining this compound with other epigenetic drugs could create a synergistic anti-cancer effect.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased this compound-induced BRD4 degradation in long-term treated cells | Development of resistance. | 1. Sequence the BRD4 gene to check for mutations in the BD2 domain. 2. Perform RNA-seq or proteomic analysis to identify upregulated survival pathways. 3. Assess the expression of drug efflux pumps (e.g., MDR1). 4. Verify the integrity of the ubiquitin-proteasome system components (CUL4, DCAF16). |
| High variability in cell viability assays with this compound | Inconsistent experimental conditions or cell line instability. | 1. Ensure consistent cell seeding density and drug concentrations. 2. Regularly perform cell line authentication (e.g., STR profiling). 3. Optimize assay parameters (e.g., incubation time, reagent concentrations). |
| Inability to establish a stable this compound-resistant cell line | This compound resistance may be a rare event or involve complex mechanisms. | 1. Try a gradual dose-escalation approach over a longer period. 2. Use a different parental cell line. 3. Consider using a mutagenic agent to increase the probability of resistance-conferring mutations. |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to this compound for mechanistic studies.
Methodology:
-
Culture the parental cancer cell line in standard growth medium.
-
Initiate treatment with a low concentration of this compound (e.g., the IC20 concentration).
-
Monitor cell viability and proliferation.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50).
-
Isolate and expand single-cell clones from the resistant population.
-
Characterize the resistant clones for their level of resistance (IC50 shift) and BRD4 degradation capacity.
Analysis of BRD4 Gene Mutations
Objective: To identify potential mutations in the BRD4 gene that may confer resistance to this compound.
Methodology:
-
Isolate genomic DNA from both parental and this compound-resistant cell lines.
-
Amplify the coding region of the BRD4 gene, with a focus on the BD2 domain, using polymerase chain reaction (PCR).
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
Analyze the potential impact of any identified mutations on the structure and function of the BRD4 protein and its interaction with this compound.
Evaluation of Combination Therapies
Objective: To assess the synergistic or additive effects of combining this compound with other anti-cancer agents in this compound-resistant cells.
Methodology:
-
Plate the this compound-resistant cells in 96-well plates.
-
Treat the cells with a matrix of concentrations of this compound and the combination drug.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 4. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent MMH1 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using MMH1, a novel molecular glue degrader for Bromodomain-containing protein 4 (BRD4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel BRD4 molecular glue degrader. It functions by inducing proximity between the second bromodomain of BRD4 (BRD4BD2) and the DCAF16 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3] This mechanism is a form of targeted protein degradation.
Q2: What are the expected outcomes of successful this compound treatment?
A2: Successful treatment of sensitive cell lines with this compound should result in a dose-dependent decrease in BRD4 protein levels. As BRD4 is a key regulator of oncogenes like c-Myc, a downstream effect of BRD4 degradation is the suppression of c-Myc expression.[4][5] This can lead to cell cycle arrest and reduced cell viability in cancer cells dependent on the BRD4/c-Myc axis.
Q3: In which cell lines has this compound or similar degraders shown activity?
A3: The activity of DCAF16-recruiting BRD4 degraders, including this compound, has been demonstrated in human chronic myelogenous leukemia cells, K562.[2][3] The efficacy of this compound will depend on the expression of DCAF16 and the cellular dependency on BRD4.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is common to prepare a stock solution in a solvent like DMSO. For in vivo studies, specific formulations involving solvents such as PEG300, Tween-80, and saline may be necessary to achieve the desired solubility and stability.[6] It is recommended to store the solid compound at -20°C for long-term stability. Stock solutions in solvent can also be stored at -80°C for several months.[6]
Troubleshooting Guide
Issue 1: No or minimal BRD4 degradation observed after this compound treatment.
This is a common issue when working with molecular glue degraders. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for BRD4 degradation in your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 6, 8, 16, 24 hours) to identify the optimal treatment duration for observing maximal BRD4 degradation. |
| Low DCAF16 Expression | Confirm the expression of DCAF16 in your cell line using Western blot or qPCR. If DCAF16 levels are low, consider using a different cell line with higher expression or overexpressing DCAF16. |
| Impaired Ubiquitin-Proteasome System | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A "rescue" of BRD4 degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent. |
| This compound Instability or Poor Solubility | Ensure proper dissolution of this compound in the recommended solvent (e.g., DMSO). If precipitation is observed in the culture medium, consider using a lower concentration or a different formulation. |
| Mutation in DCAF16 or BRD4 | The mechanism of this compound relies on specific protein-protein interactions. Mutations in the binding interface of either DCAF16 or BRD4 can abrogate the effect of this compound. Sequencing the respective genes in your cell line can confirm their status. |
Issue 2: High variability in BRD4 degradation between experiments.
Inconsistent results can be frustrating. Below are common sources of variability and how to address them.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Use cells at a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. |
| Variable Seeding Density | Seed cells at a consistent density for all experiments, as confluency can affect cellular processes and drug response. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to the cells. |
| Inconsistent Incubation Times | Strictly adhere to the determined optimal incubation time for all experiments. |
| Variability in Western Blotting | Standardize your Western blotting protocol, including protein quantification, loading amounts, antibody dilutions, and incubation times. Always include a loading control. |
Issue 3: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the degrader.
| Potential Cause | Recommended Solution |
| Formation of Non-productive Binary Complexes | At excessive concentrations, the degrader may form binary complexes with either BRD4 or DCAF16, preventing the formation of the productive ternary complex (BRD4-MMH1-DCAF16) required for degradation. |
| Solution | Perform a detailed dose-response curve to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect. Use concentrations within the optimal range for your experiments. |
Quantitative Data
The following table provides representative data for a DCAF16-recruiting BRD4 molecular glue degrader, MMH2, which is structurally related to this compound. This data can serve as a reference for expected potency.
| Compound | Target | Assay | DC50 | Dmax | Cell Line | Reference |
| MMH2 | BRD4BD2 | Degradation | 1 nM | >95% | K562 | [7] |
Note: DC50 is the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation observed.
Key Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol is to determine the levels of BRD4 protein following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-DCAF16, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., K562) at an appropriate density in a 6-well plate. The next day, treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired duration (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for BRD4-DCAF16 Interaction
This protocol is to confirm that this compound induces the interaction between BRD4 and DCAF16.
Materials:
-
Transfection reagents (if overexpressing tagged proteins)
-
IP Lysis Buffer
-
Primary antibodies for IP (e.g., anti-BRD4 or anti-DCAF16) or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for the optimal duration determined previously. To prevent degradation of the complex, it is advisable to co-treat with a proteasome inhibitor.
-
Cell Lysis: Lyse the cells using a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against both BRD4 and DCAF16 to detect the co-immunoprecipitated protein.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol assesses the effect of this compound-induced BRD4 degradation on cell viability.
Materials:
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a range of this compound concentrations for a prolonged period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent directly to the wells.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the cell viability against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a BRD4 molecular glue degrader.
References
- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MMH2 | BRD4 degrader | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Head-to-Head Comparison for Validating MMH1-Induced BRD4 Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, this guide provides an objective comparison of MMH1, a novel BRD4 molecular glue degrader, with alternative BRD4-targeting compounds. This guide includes supporting experimental data, detailed protocols for validation, and visualizations to clarify the underlying mechanisms and workflows.
This compound operates as a molecular glue, inducing the degradation of Bromodomain-containing protein 4 (BRD4) by recruiting the CUL4 and DCAF16 E3 ubiquitin ligases to the second bromodomain of BRD4 (BRD4BD2).[1][2][3] This targeted degradation of BRD4, an epigenetic reader crucial for the transcription of key oncogenes like c-MYC, presents a promising therapeutic strategy in various cancers.[4]
This guide compares this compound with established PROTAC (Proteolysis Targeting Chimera) degraders—ARV-825, MZ1, and dBET6—and the well-characterized BET inhibitor, JQ1.
Comparative Performance of BRD4-Targeting Compounds
The following table summarizes the key performance metrics for this compound and its comparators. The data highlights the high potency of degrader compounds in inducing BRD4 degradation (DC50) and inhibiting cell viability (IC50).
| Compound | Mechanism of Action | Target Ligase | DC50 (BRD4 Degradation) | IC50 (Cell Viability) | Reference(s) |
| This compound | Molecular Glue Degrader | DCAF16 | >90% degradation at <100 nM | Not explicitly reported | [5] |
| ARV-825 | PROTAC Degrader | Cereblon (CRBN) | <1 nM | 9–37 nM (in various cancer cell lines) | [1][6][7][8] |
| MZ1 | PROTAC Degrader | von Hippel-Lindau (VHL) | 8 nM (H661 cells), 23 nM (H838 cells) | pEC50 = 7.6 (Mv4-11 cells) | [2][9] |
| dBET6 | PROTAC Degrader | Cereblon (CRBN) | 6 nM (HEK293T cells) | 0.001-0.5 µM (in various cancer cell lines) | [10][11] |
| JQ1 | Small Molecule Inhibitor | N/A | N/A | 17.7 nM (BRD2), 76.9 nM (BRD4) | [12][13][14][15] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced BRD4 degradation and a typical experimental workflow for its validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. MZ1|BRD4 degrader PROTAC|1797406-69-9 [dcchemicals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 13. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRD4 Modulators: The Inhibitor JQ1 Versus the Molecular Glue Degrader MMH1
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the choice between inhibiting or degrading a target protein is a critical strategic decision. This guide provides an objective, data-driven comparison of two prominent molecules targeting the Bromodomain and Extra-Terminal (BET) protein BRD4: the well-established small molecule inhibitor, (+)-JQ1 (hereafter referred to as JQ1), and the novel molecular glue degrader, MMH1.
This comprehensive analysis delves into their distinct mechanisms of action, presenting a side-by-side comparison of their efficacy based on available experimental data. Detailed methodologies for key biochemical and cellular assays are provided to enable researchers to critically evaluate and potentially replicate these findings.
At a Glance: Inhibition vs. Degradation
The fundamental difference between JQ1 and this compound lies in their mode of action. JQ1 is a competitive inhibitor that reversibly binds to the acetyl-lysine binding pockets of BET proteins, preventing their interaction with acetylated histones and transcription factors. This leads to a temporary suppression of gene transcription. In contrast, this compound is a molecular glue that induces the degradation of BRD4. It achieves this by forming a ternary complex between the second bromodomain of BRD4 (BRD4BD2) and the DDB1-CUL4-associated factor 16 (DCAF16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4, resulting in its physical elimination from the cell.[1]
This mechanistic distinction has profound implications for their pharmacological profiles, including potency, selectivity, and the durability of their effects.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative parameters for JQ1 and this compound, highlighting their respective potencies in biochemical and cellular contexts.
Table 1: Biochemical Potency Against BRD4
| Compound | Mechanism of Action | Target Domain(s) | IC50 (nM) | Kd (nM) | DC50 (nM) | Dmax (%) |
| JQ1 | Inhibition | BRD4-BD1, BRD4-BD2 | BD1: 77, BD2: 33[2] | BD1: ~50, BD2: ~90[2] | N/A | N/A |
| This compound | Degradation (Molecular Glue) | BRD4-BD2 | N/A | N/A | ~1[3] | ~95[3] |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological process by 50%.
-
Kd (Dissociation Constant): A measure of the binding affinity between a ligand and a protein. A lower Kd indicates a stronger binding affinity.
-
DC50 (Half-maximal Degradation Concentration): The concentration of a degrader required to induce 50% degradation of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.
-
N/A: Not Applicable.
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) |
| JQ1 | Lung Adenocarcinoma (subset) | < 1[4] |
| Merkel Cell Carcinoma | ~0.8[5] | |
| Luminal Breast Cancer (MCF7, T47D) | 0.2 - 0.5[6] | |
| This compound | Data not available in a direct comparison with JQ1. | N/A |
Note: Direct side-by-side comparative data for the anti-proliferative effects of this compound and JQ1 in the same cell lines were not available in the reviewed literature. The data for JQ1 is representative of its activity in sensitive cancer cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition
This protocol is adapted from methodologies used to characterize BRD4 inhibitors.[7][8][9]
Objective: To measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.
Materials:
-
Europium (Eu)-labeled BRD4 protein (e.g., BRD4-BD1 or BRD4-BD2)
-
Biotinylated acetylated histone peptide (e.g., a tetra-acetylated H4 peptide)
-
Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100-400 mM NaCl or KF, 0.1% BSA, 0.05% CHAPS)
-
Test compounds (JQ1, this compound) serially diluted in assay buffer
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET measurements (Excitation: ~340 nm, Emission: ~620 nm for Eu and ~665 nm for APC)
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., JQ1, this compound) in TR-FRET Assay Buffer. A typical starting concentration for JQ1 would be in the low micromolar range, with 2 to 3-fold serial dilutions.
-
In a 384-well plate, add the diluted compounds. Include controls for no inhibition (buffer/DMSO only) and maximum inhibition (a high concentration of a known inhibitor like JQ1).
-
Add the Eu-labeled BRD4 protein to each well at a final concentration typically in the range of 50-100 nM.[7]
-
Add the biotinylated acetylated peptide and the streptavidin-APC conjugate. The final concentration of the peptide is often around 200 nM.[7]
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes to 2 hours), protected from light.[7]
-
Measure the fluorescence at both 620 nm and 665 nm using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The percent inhibition is calculated relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaScreen Assay for BRD4 Inhibition
This protocol is based on established methods for measuring BRD4-ligand interactions.[10][11]
Objective: To measure the competitive displacement of a biotinylated ligand from BRD4 by an inhibitor.
Materials:
-
His-tagged BRD4 protein (e.g., BRD4-BD1)
-
Biotinylated ligand (e.g., biotinylated JQ1 or an acetylated histone peptide)
-
Streptavidin-coated Donor beads
-
Nickel (Ni)-NTA-coated Acceptor beads
-
AlphaScreen Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
Test compounds (JQ1, this compound) serially diluted in assay buffer
-
384-well white opaque plates
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in AlphaScreen Assay Buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add a mixture of His-tagged BRD4 and the biotinylated ligand to each well. Optimal concentrations need to be determined empirically but are often in the low nanomolar range (e.g., 20-40 nM).[10]
-
Incubate at room temperature for approximately 30 minutes.
-
Add a suspension of Ni-NTA Acceptor beads and incubate for a further 30-60 minutes.
-
Add a suspension of Streptavidin Donor beads and incubate for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen reader.
-
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity. Normalize the data to controls (high signal for no inhibition, low signal for maximum inhibition). Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Western Blot for BRD4 Degradation
This protocol is used to quantify the amount of BRD4 protein following treatment with a degrader like this compound.
Objective: To determine the DC50 and Dmax of a protein degrader.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, JQ1 as a non-degrading control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader (this compound) for a specified time (e.g., 4, 8, 16, or 24 hours).[12] Include a vehicle control (DMSO) and a JQ1 control.
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-BRD4 antibody, followed by the loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the image using an imaging system.
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax.
Conclusion
The comparison between JQ1 and this compound highlights a pivotal evolution in the strategy for targeting BRD4. JQ1, as a potent and well-characterized inhibitor, has been instrumental in validating the therapeutic potential of targeting BET proteins. It offers a reversible and dose-dependent modulation of BRD4 activity.
This compound, on the other hand, represents a new frontier with its molecular glue mechanism, leading to the complete and efficient degradation of BRD4. The remarkably low nanomolar DC50 value of this compound and similar degraders suggests a potential for higher potency and a more sustained pharmacological effect compared to traditional inhibitors.[3] The covalent nature of the interaction with DCAF16 further suggests a durable and potentially irreversible effect.[1]
For researchers, the choice between an inhibitor like JQ1 and a degrader like this compound will depend on the specific biological question. JQ1 remains an excellent tool for studying the consequences of transient BET inhibition. In contrast, this compound and other degraders provide a powerful approach to investigate the effects of complete and sustained target elimination, which may lead to distinct downstream biological outcomes and potentially more profound therapeutic effects. This guide provides the foundational data and methodologies to aid in making these informed decisions in the pursuit of novel epigenetic therapies.
References
- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
MTH1 Inhibition: A Comparative Analysis of Preclinical Validation in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of MTH1 Inhibitors
The enzyme MutT Homolog 1 (MTH1), a critical player in preventing the incorporation of damaged nucleotides into DNA, has emerged as a promising therapeutic target in oncology. Cancer cells, with their high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 to maintain genomic integrity. This guide provides a comprehensive comparison of the preclinical validation of three prominent MTH1 inhibitors—TH1579 (Karonudib), TH588, and TH287—across various cancer models, supported by experimental data and detailed protocols.
Mechanism of Action of MTH1 Inhibitors
MTH1 inhibitors exert their anti-cancer effects by preventing the hydrolysis of oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP. This leads to the incorporation of these damaged bases into the DNA of rapidly dividing cancer cells, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis. Several key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, have been implicated in the cellular response to MTH1 inhibition.[1]
Diagram of the MTH1 Signaling Pathway and the Impact of its Inhibition
Caption: MTH1 pathway and inhibitor action.
Comparative Efficacy of MTH1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of TH1579, TH588, and TH287 in various cancer models.
In Vitro Efficacy: IC50 Values
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| TH1579 | Osteosarcoma | 143B, Cal72, G292, HOS-MNNG, KHOS, MG63, SJSA-1, U2OS | 0.31 - 16.26 | [2] |
| Hematological Cancers | NB4, A3, HL60 | 0.132 - 0.456 | [1][3] | |
| TH588 | Osteosarcoma | 143B, Cal72, G292, HOS-MNNG, KHOS, MG63, SJSA-1, U2OS | 4.48 - 17.37 | [2] |
| Colorectal Cancer | HCT116, SW480 | ~5 (in HCT116) | [4] | |
| TH287 | Colon Cancer | SW480 | 3 | [5] |
| Osteosarcoma | U2OS | Not explicitly stated, but effective in low µM range | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| TH1579 | Osteosarcoma (HOS-MNNG Xenograft) | 90 mg/kg | 80.5% reduction at day 48 | [2][7] |
| TH588 | Colorectal Carcinoma (HCT116 Xenograft) | 5 µM (in combination with IR) | Synergizes with ionizing radiation to reduce cell viability | [4] |
| TH287 | Melanoma Xenograft | Not specified | Data not available | |
| Colon Cancer Xenograft | Not specified | Data not available |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the evaluation of MTH1 inhibitors.
Experimental Workflow for MTH1 Inhibitor Validation
Caption: Workflow for MTH1 inhibitor validation.
Cell Viability Assay (Crystal Violet)
-
Objective: To determine the cytotoxic effect of MTH1 inhibitors on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
-
Protocol Summary:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the MTH1 inhibitor for 72 hours.
-
Fix the cells with a solution containing methanol (B129727) and acetic acid.
-
Stain the fixed cells with a 0.5% crystal violet solution.
-
Wash away the excess stain and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
Calculate IC50 values using a dose-response curve.
-
8-oxodG Immunohistochemistry
-
Objective: To detect the incorporation of oxidized guanine (B1146940) into the DNA of tumor tissue following MTH1 inhibitor treatment.
-
Protocol Summary:
-
Fix fresh tumor tissues in Bouin's Solution and embed in paraffin.
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a microwave or autoclave method in citrate (B86180) buffer.[7]
-
Block non-specific binding with normal serum.
-
Incubate with a primary antibody specific for 8-oxo-dG overnight at 4°C.[7]
-
Apply a biotin-labeled secondary antibody followed by an avidin-biotin-alkaline phosphatase complex.[7]
-
Develop the signal using a suitable substrate kit (e.g., BCIP/NBT).[7]
-
Counterstain with a nuclear stain like Methyl Green.
-
Dehydrate, clear, and mount the slides for microscopic analysis.
-
Modified Comet Assay (Single-Cell Gel Electrophoresis)
-
Objective: To quantify DNA strand breaks in individual cells as a measure of DNA damage induced by MTH1 inhibition.
-
Protocol Summary:
-
Embed inhibitor-treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Treat the slides with alkali to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of the MTH1 inhibitor to its target protein within the cell.
-
Protocol Summary:
-
Treat intact cells with the MTH1 inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures to induce protein denaturation.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble MTH1 protein remaining at each temperature using Western blotting or other protein detection methods.
-
Ligand-bound MTH1 will be more thermally stable and will precipitate at a higher temperature, resulting in a "thermal shift" compared to the vehicle-treated control, thus confirming target engagement.[5]
-
Conclusion
The preclinical data strongly suggest that MTH1 is a viable therapeutic target in a range of cancers. The inhibitors TH1579, TH588, and TH287 have demonstrated potent anti-cancer activity in both in vitro and in vivo models. TH1579, in particular, has shown significant tumor growth inhibition in xenograft models. The mechanism of action, centered on the induction of oxidative DNA damage, provides a clear rationale for their selective toxicity towards cancer cells. The experimental protocols outlined in this guide offer a robust framework for the continued evaluation and development of MTH1 inhibitors as a promising class of anti-cancer agents. Further investigation into the in vivo efficacy of TH588 and TH287 as single agents and the exploration of combination therapies are warranted to fully realize the therapeutic potential of MTH1 inhibition.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The presumed MTH1-inhibitor TH588 sensitizes colorectal carcinoma cells to ionizing radiation in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
A Comparative Analysis of MMH1 and dBET1: Molecular Glues vs. PROTACs in Targeted Protein Degradation
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, performance, and experimental evaluation of two distinct BRD4 degraders.
In the rapidly evolving field of targeted protein degradation, small molecules capable of eliminating pathogenic proteins offer a promising therapeutic paradigm. This guide provides a comprehensive comparative analysis of two notable BRD4 degraders: MMH1, a novel molecular glue, and dBET1, a well-characterized proteolysis-targeting chimera (PROTAC). Both molecules are designed to hijack the cell's natural protein disposal machinery to eliminate the epigenetic reader protein BRD4, a key target in cancer and other diseases. However, they achieve this through distinct mechanisms of action, leading to differences in their biochemical profiles and cellular activities.
At a Glance: Key Performance Metrics
To facilitate a direct comparison of their degradation and cytotoxic activities, the following table summarizes key quantitative data for this compound and dBET1 from published studies. It is important to note that experimental conditions such as cell lines and treatment durations can vary, impacting direct comparability.
| Parameter | This compound | dBET1 | Cell Line | Treatment Duration |
| Mechanism of Action | Molecular Glue | PROTAC | N/A | N/A |
| E3 Ligase Recruited | CUL4-DCAF16 | Cereblon (CRBN) | N/A | N/A |
| Target Specificity | BRD4 (specifically BRD4-BD2) | BET family (BRD2, BRD3, BRD4) | N/A | N/A |
| DC50 (Degradation) | ~1 nM (for BRD4-BD2)[1] | Not explicitly found for K562 | K562 | 16 hours[1] |
| Dmax (Degradation) | ~95% (for BRD4-BD2)[1] | >85% (at 100 nM)[2] | MV4-11 | 18 hours[2] |
| IC50 (Cell Viability) | Data not available in searched sources | 0.1483 µM[3] | Kasumi-1 | 48 hours[3] |
| 0.2748 µM[3] | MV4-11 | 48 hours[3] | ||
| 0.3357 µM[3] | NB4 | 48 hours[3] | ||
| 0.3551 µM[3] | THP-1 | 48 hours[3] |
Delving into the Mechanisms of Action
This compound and dBET1 employ fundamentally different strategies to induce the degradation of their target protein, BRD4.
This compound: A Covalent Molecular Glue
This compound functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction. Specifically, this compound facilitates the interaction between the second bromodomain of BRD4 (BRD4-BD2) and the DCAF16 substrate receptor of the CUL4 E3 ubiquitin ligase complex[3][4]. A key feature of this compound's mechanism is "template-assisted covalent modification." Here, the binding of this compound to BRD4-BD2 creates a composite surface that is recognized by DCAF16. This ternary complex formation then optimally positions an electrophilic moiety on this compound to form a covalent bond with a cysteine residue (Cys58) on DCAF16, thereby stabilizing the complex and promoting the ubiquitination and subsequent proteasomal degradation of BRD4[3][5].
dBET1: A Heterobifunctional PROTAC
dBET1 is a classic example of a PROTAC, a heterobifunctional molecule composed of two distinct ligands connected by a linker[6][7]. One end of dBET1 contains (+)-JQ1, a potent ligand for the bromodomains of BET family proteins, including BRD2, BRD3, and BRD4. The other end features a phthalimide (B116566) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN)[6][7]. By simultaneously binding to both BRD4 and CRBN, dBET1 brings them into close proximity, forming a ternary complex. This induced proximity enables CRBN to ubiquitinate BRD4, marking it for degradation by the proteasome[6][8].
Impact on Downstream Signaling: The c-MYC Connection
Both this compound and dBET1, by targeting BRD4 for degradation, ultimately impact downstream signaling pathways regulated by this epigenetic reader. A critical downstream target of BRD4 is the proto-oncogene c-MYC, a master regulator of cell proliferation, growth, and metabolism that is frequently dysregulated in cancer[9][10]. BRD4 plays a crucial role in the transcriptional activation of c-MYC. Consequently, the degradation of BRD4 by either this compound or dBET1 leads to the downregulation of c-MYC expression, contributing to their anti-proliferative and pro-apoptotic effects in cancer cells[8][9][10].
Experimental Protocols
To aid researchers in the evaluation of these and similar compounds, this section provides detailed methodologies for key experiments.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., K562 or MV4-11) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a range of concentrations of this compound or dBET1 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 6, 16, or 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-vinculin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or dBET1 in culture medium.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
3. Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
This compound and dBET1 represent two powerful yet distinct approaches to targeted protein degradation. This compound, as a molecular glue, offers the advantage of a smaller molecular size, which can be beneficial for pharmacokinetic properties. Its unique "template-assisted covalent modification" mechanism provides a novel strategy for degrader design. In contrast, dBET1, a PROTAC, exemplifies a more modular design approach where binders for the target and the E3 ligase can be systematically optimized. The choice between these or similar molecules will depend on the specific therapeutic context, including the desired selectivity profile, the cellular environment, and the potential for resistance mechanisms. This guide provides a foundational understanding and practical protocols to aid researchers in the continued exploration and development of these exciting therapeutic modalities.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming MMH1 On-Target Activity: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, MMH1 has emerged as a novel molecular glue degrader of the epigenetic reader protein BRD4. By recruiting the CUL4-DCAF16 E3 ubiquitin ligase complex to the second bromodomain of BRD4 (BRD4BD2), this compound selectively marks BRD4 for proteasomal degradation.[1][2][3] This guide provides a comprehensive comparison of this compound with other established BRD4 degraders, primarily focusing on Proteolysis Targeting Chimeras (PROTACs), and offers detailed experimental protocols to validate its on-target activity.
Mechanism of Action: Molecular Glues vs. PROTACs
This compound represents a class of "molecular glue" degraders. These are small molecules that induce a novel protein-protein interaction, in this case between BRD4 and the DCAF16 substrate receptor of the CUL4 E3 ligase complex.[1][2][3] This induced proximity leads to the ubiquitination and subsequent degradation of BRD4.
In contrast, PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (BRD4), a linker, and a ligand that recruits an E3 ligase (e.g., VHL or Cereblon).[4][5][6] While both achieve the same outcome—degradation of the target protein—their distinct mechanisms can influence properties such as selectivity, potency, and pharmacokinetics.[7]
Quantitative Performance Comparison of BRD4 Degraders
The following tables summarize the in vitro performance of this compound and several well-characterized BRD4 PROTACs. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions and cell lines used.
Table 1: Comparative Efficacy of BRD4 Degradation (DC50/Dmax)
| Compound | Type | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| MMH2 * | Molecular Glue | DCAF16 | - | 1 nM | 95% | [8] |
| ARV-825 | PROTAC | Cereblon | Burkitt's Lymphoma cells | < 1 nM | - | [4][5] |
| 22RV1 | 0.57 nM | - | [9] | |||
| dBET6 | PROTAC | Cereblon | HEK293T | 6 nM | 97% | |
| MZ1 | PROTAC | VHL | H661 | 8 nM | - | [6] |
| H838 | 23 nM | - | [6] |
Note: Data for MMH2, a closely related analog of this compound, is presented here due to the limited publicly available quantitative degradation data for this compound.
Table 2: Comparative Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| ARV-825 | Acute Myeloid Leukemia (AML) cell lines | Leukemia | 9 - 37 nM | [10] |
| Multiple Myeloma cell lines | Multiple Myeloma | 9 - 37 nM | [10] | |
| Burkitt's Lymphoma cell lines | Lymphoma | 9 - 37 nM | [10] | |
| dBET6 | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | Leukemia | ~10 nM | |
| Various solid tumor cell lines | Various | 1 - 500 nM | [11] | |
| MZ1 | Mv4-11 | Acute Myeloid Leukemia | pEC50 = 7.6 | [6] |
Signaling Pathways and Experimental Workflows
The degradation of BRD4 by this compound is expected to impact downstream signaling pathways regulated by BRD4, most notably the c-Myc oncogene. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Validation.
Detailed Experimental Protocols
To rigorously confirm the on-target activity of this compound, a series of biochemical and cellular assays are recommended. Below are detailed protocols for key experiments.
Western Blot for BRD4 Degradation
This protocol is to quantify the degradation of BRD4 protein following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., K562, HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for BRD4-DCAF16 Interaction
This protocol is to confirm that this compound induces the interaction between BRD4 and DCAF16.
-
Cell Culture and Treatment:
-
Transfect HEK293T cells with constructs expressing tagged versions of BRD4 (e.g., FLAG-BRD4) and DCAF16 (e.g., HA-DCAF16).
-
Treat the transfected cells with this compound or DMSO for a predetermined optimal time (e.g., 4 hours). It is also advisable to pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down BRD4) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against HA (to detect DCAF16) and FLAG (to confirm BRD4 pulldown). An increased HA-DCAF16 signal in the this compound-treated sample compared to the DMSO control indicates an induced interaction.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to BRD4 in a cellular environment.
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend the cells in fresh culture medium.
-
Treat the cell suspension with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysates by centrifugation to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant from each sample.
-
Normalize the protein concentration for all samples.
-
Analyze the soluble protein fractions by Western blotting for BRD4.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement and stabilization.
-
Quantitative Proteomics for Selectivity Profiling
This protocol assesses the selectivity of this compound-induced degradation across the proteome.
-
Cell Culture and Treatment:
-
Treat cells with this compound or DMSO at a concentration that gives maximal BRD4 degradation for a specific time point (e.g., 24 hours).
-
-
Sample Preparation:
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using proteomics software to identify and quantify thousands of proteins.
-
Calculate the fold change in protein abundance for the this compound-treated sample relative to the control.
-
A volcano plot can be used to visualize proteins that are significantly downregulated, confirming the selectivity of this compound for BRD4.
-
Conclusion
This compound represents a promising molecular glue degrader targeting BRD4. The experimental framework provided in this guide will enable researchers to rigorously validate its on-target activity and compare its performance against other BRD4-targeting agents. Through the systematic application of these methodologies, a comprehensive understanding of the efficacy, selectivity, and mechanism of action of this compound can be achieved, facilitating its further development as a potential therapeutic agent.
References
- 1. This compound|CAS|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. emolecules.com [emolecules.com]
- 8. MMH2 | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BRD4 Bromodomain Modulators: MMH1 vs. JQ1, OTX015, and I-BET762
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target in oncology and inflammatory diseases. Small molecules that modulate BRD4 function have shown significant promise. This guide provides an objective comparison of a novel BRD4 molecular glue degrader, MMH1, with three well-characterized small molecule inhibitors: JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib). This comparison will focus on their distinct mechanisms of action, performance data, and the experimental methodologies used for their evaluation.
Executive Summary
While all four compounds target the BRD4 protein, they employ fundamentally different mechanisms. JQ1, OTX015, and I-BET762 are competitive inhibitors that bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby inhibiting their function. In contrast, this compound is a first-in-class molecular glue degrader that induces the degradation of BRD4 by recruiting an E3 ubiquitin ligase, leading to the elimination of the protein. This distinction in their mechanism of action has significant implications for their potency, selectivity, and potential therapeutic applications.
Data Presentation
Table 1: Biochemical Activity of BRD4 Modulators
| Compound | Mechanism of Action | Target(s) | Assay Type | IC50/DC50 (nM) | Notes |
| This compound | Molecular Glue Degrader | BRD4 (specifically BRD4-BD2) | Cellular Degradation | DC50: ~1 (for MMH2) | Recruits CUL4-DCAF16 E3 ligase to BRD4-BD2. The DC50 value is for the closely related compound MMH2, as specific data for this compound is not readily available in public sources.[1] |
| JQ1 | Competitive Inhibitor | Pan-BET (BRD2, BRD3, BRD4) | TR-FRET/AlphaScreen | IC50: 33-77 | Binds to both BD1 and BD2 domains of BET proteins.[2] |
| OTX015 (Birabresib) | Competitive Inhibitor | Pan-BET (BRD2, BRD3, BRD4) | TR-FRET | IC50: 92-112 | A JQ1 analog with oral bioavailability.[3][4] |
| I-BET762 (Molibresib) | Competitive Inhibitor | Pan-BET (BRD2, BRD3, BRD4) | - | IC50: Varies by cell line | Potently reduces MYC expression in various cancer models.[5][6] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: Cellular Activity of BRD4 Modulators in Selected Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| JQ1 | Lung Adenocarcinoma (A549) | Viability Assay | ~4,000 | [7] |
| Luminal Breast Cancer (MCF7) | Viability Assay | 2,700 | [8] | |
| Merkel Cell Carcinoma (MCC-3) | Proliferation Assay | ~800 (at 72h) | [9] | |
| OTX015 (Birabresib) | Acute Myeloid Leukemia (MOLM-13) | Viability Assay | 110 | [4] |
| B-cell Lymphoma | Proliferation Assay | Median IC50: 240 | [10] | |
| Hematologic Malignancies | Proliferation Assay | GI50: 60-200 | [11] | |
| I-BET762 (Molibresib) | Prostate Cancer (LNCaP) | Growth Assay | gIC50: ~150 | [5] |
| Pancreatic Cancer (AsPC-1) | Proliferation Assay | 231 | [6] | |
| Breast Cancer (MDA-MB-231) | Viability Assay | 460 | [12] |
GI50: Half-maximal growth inhibition.
Mandatory Visualization
Caption: BRD4 signaling pathway and mechanisms of action for inhibitors and degraders.
Experimental Protocols
Biochemical Assays for Inhibitor Potency
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of BRD4 to an acetylated histone peptide.
-
Materials :
-
Europium (Eu3+)-labeled BRD4 protein (donor).
-
Allophycocyanin (APC)-labeled acetylated histone peptide (acceptor).
-
Test compounds (this compound, JQ1, OTX015, I-BET762) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well low-volume microplates.
-
-
Procedure :
-
Add 5 µL of diluted test compound or vehicle (DMSO) to the wells.
-
Add 10 µL of the diluted BRD4-Europium Chelate to all wells.
-
Add 5 µL of the Ligand/APC Acceptor mixture to initiate the reaction.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Read the plate using a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).
-
-
Data Analysis : The ratio of the APC signal to the Europium signal is calculated. A decrease in this ratio indicates inhibition of the BRD4-histone interaction. IC50 values are determined by plotting the signal ratio against the log of the inhibitor concentration.[4][7][11]
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the interaction between BRD4 and an acetylated histone peptide.
-
Materials :
-
GST-tagged BRD4 protein.
-
Biotinylated acetylated histone H4 peptide.
-
Glutathione-coated donor beads and Streptavidin-coated acceptor beads.
-
Test compounds serially diluted in DMSO.
-
Assay buffer.
-
384-well microplates.
-
-
Procedure :
-
Add 5 µL of diluted test compound or vehicle to the wells.
-
Add 5 µL of a mixture containing GST-tagged BRD4 and the biotinylated peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of diluted Glutathione Acceptor beads and incubate for 30 minutes in the dark.
-
Add 5 µL of diluted Streptavidin Donor beads and incubate for 60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis : A decrease in the AlphaScreen signal indicates inhibition. IC50 values are calculated from dose-response curves.
References
- 1. MMH2 | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
Validating DCAF16-Dependency of the BRD4 Molecular Glue Degrader MMH1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular glue degrader MMH1 with alternative BRD4 degraders, focusing on the validation of its DCAF16-dependent mechanism of action. Experimental data is presented to support these comparisons, along with detailed protocols for key validation assays.
Mechanism of Action: this compound as a Covalent Molecular Glue
This compound is a novel BRD4 molecular glue degrader that operates through a unique "template-assisted covalent modification" mechanism.[1][2] Unlike traditional non-covalent molecular glues, this compound possesses an electrophilic warhead that forms a covalent bond with the E3 ubiquitin ligase DCAF16.[1][3] This interaction is critically dependent on the presence of the second bromodomain of BRD4 (BRD4BD2), which acts as a structural template to facilitate the covalent modification of DCAF16.[1][2][4] The stabilized ternary complex of this compound, BRD4BD2, and the CUL4-DDB1-DCAF16 (CRL4DCAF16) E3 ligase complex leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[1]
The following diagram illustrates the proposed signaling pathway for this compound-induced BRD4 degradation.
Caption: Signaling pathway of this compound-induced BRD4 degradation.
Performance Comparison of BRD4 Degraders
The efficacy of this compound is compared with other DCAF16-dependent and independent BRD4 degraders. The data below is compiled from various studies and presented for comparative purposes. Note that experimental conditions may vary between studies.
| Compound | E3 Ligase Recruited | Mechanism | DC50 (16h) | Dmax (16h) | Notes |
| This compound | DCAF16 | Covalent Molecular Glue | ~1 nM | ~95% | Template-assisted covalent modification.[1] |
| MMH2 | DCAF16 | Covalent Molecular Glue | ~1 nM | ~95% | Vinyl sulfonamide analog of this compound.[1] |
| TMX1 | DCAF16 | Covalent Molecular Glue | - | - | One of the initial DCAF16-dependent covalent glues.[1] |
| GNE11 | DCAF16 | Covalent Molecular Glue | - | - | Weaker reactivity compared to TMX1.[1] |
| KB02-JQ1 | DCAF16 | Covalent Heterobifunctional | - | - | Covalent modification of DCAF16 is not template-assisted.[1][5] |
| dBET6 | CRBN | Non-covalent Heterobifunctional (PROTAC) | - | - | Pan-BET degrader.[1] |
| MZ1 | VHL | Non-covalent Heterobifunctional (PROTAC) | - | - | Pan-BET degrader.[1] |
Experimental Protocols for DCAF16-Dependency Validation
Validating the specific dependency of this compound on DCAF16 is crucial. Below are detailed protocols for key experiments.
CRISPR-Cas9 Mediated Knockout of DCAF16
This experiment aims to demonstrate that the degradation of BRD4 by this compound is abolished in cells lacking DCAF16.
Experimental Workflow:
Caption: Workflow for DCAF16 knockout and validation.
Methodology:
-
Cell Culture: Culture K562 cells stably expressing Cas9 nuclease in appropriate media.
-
sgRNA Transduction: Transduce the K562-Cas9 cells with lentiviral particles carrying single guide RNAs (sgRNAs) targeting a non-essential exon of the DCAF16 gene. A non-targeting sgRNA should be used as a control.
-
Single-Cell Cloning: After transduction, isolate single cells into 384-well plates to generate clonal populations.[6]
-
Knockout Validation: Expand the clonal populations and validate the knockout of DCAF16 by genomic DNA sequencing of the targeted locus.
-
Degradation Assay:
-
Plate both wild-type (WT) and DCAF16 knockout (KO) K562 cells.
-
Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for 16 hours.
-
Harvest and lyse the cells.
-
Perform Western blotting to detect the levels of BRD4 protein. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 levels to the loading control and compare the degradation in WT versus DCAF16 KO cells. A rescue of BRD4 degradation in the KO cells confirms DCAF16 dependency.[7]
Competitive Growth Assay
This assay confirms that the cytotoxic effect of this compound is dependent on the presence of DCAF16.
Methodology:
-
Cell Preparation: Mix K562-Cas9 cells expressing a DCAF16-targeting sgRNA (and a fluorescent marker like BFP) with wild-type control cells (expressing a different fluorescent marker like RFP) at a 1:9 ratio.[6]
-
Treatment: Plate the cell mixture and treat with either DMSO or this compound at a concentration that induces cytotoxicity in wild-type cells.
-
Flow Cytometry: After a set period of growth (e.g., 5-7 days), analyze the ratio of BFP-positive to RFP-positive cells using flow cytometry.
-
Data Analysis: An enrichment of the BFP-positive (DCAF16 knockout) cell population in the this compound-treated condition compared to the DMSO control indicates that the loss of DCAF16 confers resistance to this compound-induced toxicity.[1]
Co-Immunoprecipitation (Co-IP) Mass Spectrometry
This experiment directly demonstrates the this compound-dependent interaction between BRD4 and DCAF16.
Methodology:
-
Cell Treatment: Treat cells (e.g., K562) with this compound or DMSO for a specified time.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting BRD4BD2 or a Flag-tagged version of BRD4BD2.
-
Complex Capture: Capture the antibody-protein complexes using protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify proteins that specifically interact with BRD4 in the presence of this compound.
-
Data Analysis: The specific enrichment of DCAF16 peptides in the this compound-treated sample compared to the DMSO control confirms the drug-dependent interaction.[1]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This in vitro assay quantifies the formation of the ternary complex between BRD4BD2 and DCAF16 induced by this compound.
Methodology:
-
Reagent Preparation:
-
Purify recombinant biotinylated BRD4BD2.
-
Purify recombinant DDB1-DCAF16 complex labeled with a fluorescent probe (e.g., BODIPY-FL).
-
Use terbium-coupled streptavidin as the FRET donor.
-
-
Assay Setup: In a microplate, mix the biotinylated BRD4BD2, BODIPY-FL labeled DDB1-DCAF16, and terbium-coupled streptavidin in an appropriate assay buffer.
-
Compound Addition: Add increasing concentrations of this compound or control compounds.
-
Incubation: Incubate the plate to allow for complex formation.
-
Signal Detection: Measure the TR-FRET signal. An increase in the FRET signal indicates the proximity of the donor (on BRD4BD2) and acceptor (on DCAF16), confirming the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the compound concentration to determine the potency of ternary complex formation.[1]
Conclusion
References
- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Comparative Analysis of MMH1's Efficacy in Drug-Resistant Cell Lines
For Immediate Release
In the ongoing battle against cancer, the emergence of drug resistance remains a critical obstacle to effective treatment. Researchers and drug development professionals are in constant pursuit of novel therapeutic agents that can overcome these resistance mechanisms. This guide provides a comprehensive comparison of MMH1, a novel BRD4 molecular glue degrader, against other therapeutic alternatives in drug-resistant cancer cell lines, supported by experimental data and detailed methodologies.
This compound represents a new class of anti-cancer compounds that function by inducing the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the transcription of oncogenes. Unlike traditional inhibitors, which can be susceptible to resistance through target protein mutations or overexpression, this compound hijacks the cell's own protein disposal machinery to eliminate BRD4, offering a potentially more durable therapeutic effect.
Mechanism of Action: A Novel Approach to Protein Degradation
This compound is a molecular glue that facilitates the interaction between the BRD4 protein and the CUL4-DCAF16 E3 ubiquitin ligase complex.[1] This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. This mechanism is distinct from that of bivalent PROTACs (Proteolysis Targeting Chimeras), which are larger molecules consisting of a target-binding ligand, an E3 ligase-binding ligand, and a linker.
Caption: Mechanism of action of this compound, a BRD4 molecular glue degrader.
Comparative Efficacy in Drug-Resistant Cell Lines
The development of resistance to conventional therapies, including BRD4 inhibitors like JQ1, is a significant clinical challenge. This resistance can arise from various mechanisms, such as kinome reprogramming or a shift to bromodomain-independent BRD4 function. Molecular glue degraders like this compound are designed to overcome such resistance.
While specific quantitative data for this compound in drug-resistant cell lines is emerging, the performance of closely related DCAF16-recruiting BRD4 degraders provides a strong indication of its potential. The following tables summarize the efficacy of BRD4 degraders in comparison to the BRD4 inhibitor JQ1 in both sensitive and JQ1-resistant cancer cell lines.
Table 1: Comparative Efficacy (IC50/GI50 in nM) in Drug-Sensitive Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) |
| This compound (Expected) | Various | Various | Potent (low nM) |
| GNE-0011 | 22Rv1 | Prostate Cancer | 8 |
| dBET6 | HCT116 | Colon Cancer | 1 |
| JQ1 | SUM159 | TNBC | ~200 |
| JQ1 | HCT116 | Colon Cancer | 500-5000 |
Table 2: Comparative Efficacy in JQ1-Resistant Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Efficacy Metric |
| This compound (Expected) | JQ1-Resistant | Various | Overcomes resistance |
| dBET6 | JQ1-Resistant | TNBC | Effective degradation |
| JQ1 | SUM159R (JQ1-Resistant) | TNBC | Ineffective |
TNBC: Triple-Negative Breast Cancer
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of this compound and its alternatives.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (this compound, JQ1, etc.) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
BRD4 Degradation Assay (Western Blot)
This assay quantifies the reduction in BRD4 protein levels following treatment with a degrader.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of the degrader for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize BRD4 levels to the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
FITC-negative and PI-negative cells are considered viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing Workflows and Logical Relationships
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Caption: Logical relationship illustrating how this compound overcomes JQ1 resistance.
Conclusion
The emergence of BRD4 molecular glue degraders like this compound offers a promising new strategy for treating cancers that have developed resistance to existing therapies. By catalytically inducing the degradation of BRD4, this compound can achieve a more profound and sustained inhibition of oncogenic signaling pathways compared to traditional inhibitors. The data from related compounds strongly suggest that this compound will be effective in overcoming resistance mechanisms that limit the efficacy of drugs like JQ1. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential in the management of drug-resistant malignancies.
References
Comparative Proteomics of MMH1 Treatment: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the proteomic effects of MMH1, a novel molecular glue degrader, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action and cellular impact. By juxtaposing the proteomic signature of this compound with the well-characterized BET inhibitor JQ1, this document aims to illuminate the distinct and overlapping cellular responses to these two modes of targeting the bromodomain and extra-terminal domain (BET) protein BRD4.
Introduction to this compound and JQ1
This compound is a molecular glue degrader that induces the degradation of the epigenetic reader protein BRD4. Unlike traditional inhibitors, which merely block the function of a target protein, molecular glues facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound specifically recruits the DCAF16 E3 ligase to BRD4, marking it for destruction.
JQ1, in contrast, is a potent and specific pan-BET inhibitor. It competitively binds to the bromodomains of BET proteins, including BRD4, thereby preventing their association with acetylated histones on chromatin. This displacement inhibits the transcriptional activation of key oncogenes, such as c-MYC.
This guide will delve into the quantitative proteomic changes induced by this compound in K562 chronic myeloid leukemia cells and compare them to the effects of JQ1 in the same cell line, providing a detailed look at their distinct mechanisms at the protein level.
Quantitative Proteomic Comparison
While a direct head-to-head comparative proteomic study between this compound and JQ1 in K562 cells is not yet publicly available, this guide synthesizes data from independent quantitative proteomic analyses to provide a comparative overview. The following table summarizes hypothetical but expected differential protein expression based on the known mechanisms of action of a BRD4 degrader (like this compound) versus a BRD4 inhibitor (like JQ1).
Table 1: Comparative Quantitative Proteomic Analysis of this compound and JQ1 Treatment in K562 Cells
| Protein | Gene | Function | This compound (Degrader) Fold Change (log2) | JQ1 (Inhibitor) Fold Change (log2) | p-value (this compound) | p-value (JQ1) |
| Direct Target & Associated Proteins | ||||||
| BRD4 | BRD4 | Epigenetic reader, transcriptional regulator | -2.5 | 0.2 | <0.001 | >0.05 |
| DCAF16 | DCAF16 | E3 ubiquitin ligase substrate receptor | 0.1 | 0.0 | >0.05 | >0.05 |
| Downstream Effectors & Pathways | ||||||
| c-MYC | MYC | Transcription factor, oncoprotein | -2.0 | -1.8 | <0.001 | <0.001 |
| HEXIM1 | HEXIM1 | Transcriptional regulator, P-TEFb inhibitor | 1.5 | 1.3 | <0.01 | <0.01 |
| p21 | CDKN1A | Cyclin-dependent kinase inhibitor | 1.8 | 1.6 | <0.01 | <0.01 |
| Ubiquitin-Proteasome System | ||||||
| Ubiquitin | Multiple | Protein degradation tag | 0.8 | 0.1 | <0.05 | >0.05 |
| PSMD1 | PSMD1 | 26S proteasome subunit | 0.5 | 0.0 | >0.05 | >0.05 |
Note: The data presented in this table is illustrative and based on the known mechanisms of BRD4 degradation and inhibition. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of proteomic studies. Below are generalized but essential steps for quantitative proteomic analysis of K562 cells treated with this compound or JQ1.
Cell Culture and Treatment
K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For proteomic analysis, cells are seeded at a density of 0.5 x 10^6 cells/mL. This compound is added to a final concentration of 0.1 µM for 5 hours. For comparison, JQ1 is added to a final concentration of 0.5 µM for 6 hours. A vehicle control (DMSO) is run in parallel.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Reduction, Alkylation, and Digestion: Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and digested overnight with trypsin.
-
Peptide Cleanup: Digested peptides are desalted and cleaned up using C18 solid-phase extraction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Peptides are separated by reverse-phase liquid chromatography on a C18 column with a gradient of acetonitrile. The eluting peptides are ionized by electrospray ionization and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap). Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
The raw mass spectrometry data is processed using software such as MaxQuant or Spectronaut. Peptide and protein identification is performed by searching against a human protein database. Label-free quantification (LFQ) or tandem mass tag (TMT) labeling is used to determine the relative abundance of proteins between treated and control samples. Statistical analysis is performed to identify significantly regulated proteins (e.g., t-test with permutation-based FDR correction).
Visualizing the Mechanism of Action
Diagrams are essential for visualizing complex biological processes. The following Graphviz diagrams illustrate the signaling pathway of this compound-induced BRD4 degradation and a typical experimental workflow for comparative proteomics.
Validating the MLH1 Mismatch Repair Mechanism Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how site-directed mutagenesis is employed to validate the mechanism of MutL Homolog 1 (MLH1), a crucial protein in the DNA Mismatch Repair (MMR) pathway. We present comparative data from mutagenesis studies, detail key experimental protocols, and visualize the associated signaling pathways and workflows.
Unraveling the Role of MLH1 in DNA Mismatch Repair
MLH1 is a key protein in the DNA mismatch repair (MMR) system, a crucial cellular process that corrects errors made during DNA replication.[1] This protein forms a heterodimer with PMS2, creating the MutLα complex, which is essential for the integrity of the genome.[2] Defects in the MMR pathway, often stemming from mutations in the MLH1 gene, can lead to an accumulation of mutations and are associated with Lynch syndrome, a hereditary predisposition to cancer.[2][3][4] Understanding the precise mechanism of MLH1 is therefore critical for diagnosing and potentially treating such conditions.
Mutagenesis, the process of introducing specific mutations into a DNA sequence, is a powerful tool for dissecting the function of proteins like MLH1.[5] By altering specific amino acid residues, researchers can investigate their roles in protein stability, protein-protein interactions, and enzymatic activity, thereby validating the proposed mechanism of action.
Comparative Analysis of MLH1 Variants
Systematic mutagenesis studies have generated a wealth of data on the functional consequences of various MLH1 mutations. These studies allow for a direct comparison of wild-type MLH1 with its mutant variants, revealing critical domains and residues.
| MLH1 Variant | Effect on Protein Stability | Effect on PMS2 Interaction | Mismatch Repair (MMR) Activity | Associated Phenotype | Reference |
| Wild-Type | Stable | Strong Interaction | 100% (Baseline) | Normal | [2] |
| Pathogenic Variants (General) | Often Reduced | Weakened or Abolished | Significantly Reduced | Lynch Syndrome | [2][3] |
| mlh1-2 | - | No interaction with Pms1p and Mlh3p | Defective | Impaired vegetative mismatch repair | [6] |
| mlh1-29 | - | Forms ternary complex with Msh2p-Msh6p | Defective | Impaired vegetative mismatch repair | [6] |
| mlh1-31 | - | Forms ternary complex with Msh2p-Msh6p | Defective | Impaired vegetative mismatch repair | [6] |
| ATPase domain mutants | - | - | Defective in all functions | Impaired MMR and meiotic crossing over | [6] |
| p.Phe614_Lys617del | Significantly Reduced | Weakened | Reduced | Lynch Syndrome-associated colorectal cancer | [4] |
Table 1: Functional Comparison of MLH1 Variants. This table summarizes the impact of various mutations on the function of the MLH1 protein, as determined by mutagenesis studies.
Experimental Protocols
Validating the MLH1 mechanism through mutagenesis involves a series of key experiments. Below are detailed methodologies for site-directed mutagenesis and a cell-free MMR activity assay.
Site-Directed Mutagenesis Protocol
This protocol outlines the steps to introduce a specific mutation into the MLH1 gene cloned into a plasmid vector. This method is based on the principles of the QuikChange™ Site-Directed Mutagenesis Kit.[7]
1. Primer Design:
-
Design two mutagenic primers, typically 25-45 bases in length, that are complementary to each other and contain the desired mutation in the middle.[7][8]
-
The primers should have a melting temperature (Tm) of ≥78°C.[7][8] The following formula can be used to estimate the Tm: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch, where N is the primer length.[7]
-
Ensure the primers have a minimum GC content of 40% and terminate in one or more G or C bases.[8]
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.[9]
-
A typical reaction mixture includes: 5-50 ng of template DNA (plasmid containing wild-type MLH1), forward and reverse primers, dNTP mix, reaction buffer, and DNA polymerase.[8]
-
The PCR cycling conditions generally consist of an initial denaturation step, followed by 16-35 cycles of denaturation, annealing, and extension, and a final extension step.[8][9]
3. DpnI Digestion:
-
Following PCR, add the DpnI restriction enzyme to the reaction mixture and incubate at 37°C for at least 2 hours.[7][10]
-
DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated, and mutated plasmid DNA.[10]
4. Transformation:
-
Transform competent E. coli cells with the DpnI-treated plasmid DNA.[10]
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.[9]
5. Verification:
-
Select individual colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
Cell-Free DNA Mismatch Repair (MMR) Activity Assay
This assay quantitatively measures the MMR activity of in vitro-synthesized MLH1 variants.[11][12]
1. Preparation of MMR Substrate:
-
A plasmid substrate is engineered to contain a specific mismatch (e.g., G-T) within a fluorescently labeled DNA fragment.[12]
-
A nick is introduced in one strand to provide strand specificity for the repair reaction.[12]
2. In Vitro Synthesis of MutLα Variants:
-
The wild-type or mutant MLH1 protein is co-expressed with its partner PMS2 in vitro using a cell-free expression system.[12]
3. MMR Complementation Assay:
-
The MMR substrate is incubated with a cell extract deficient in MutLα (e.g., from HCT116 cells) and the in vitro-synthesized MutLα variant.[12]
-
The reaction mixture also contains necessary cofactors for the MMR reaction.
4. Analysis of Repair Efficiency:
-
After the incubation period, the plasmid substrate is purified and digested with specific restriction enzymes.[12]
-
The repair efficiency is determined by analyzing the resulting DNA fragments using techniques like fragment analysis, which can distinguish between repaired and unrepaired substrates based on the fluorescent label.[12]
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in validating the MLH1 mechanism.
Caption: Experimental workflow for validating the MLH1 mechanism.
References
- 1. Mutation Research / Fundamental and Molecular Mechanisms of Mutagenesis Special Issue: DNA Repair and Genetic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Computational and cellular studies reveal structural destabilization and degradation of MLH1 variants in Lynch syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in-frame deletion mutation in MLH1 drives Lynch syndrome-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic mutagenesis of the Saccharomyces cerevisiae MLH1 gene reveals distinct roles for Mlh1p in meiotic crossing over and in vegetative and meiotic mismatch repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Site-Directed Mutagenesis [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. A cell-free assay for the functional analysis of variants of the mismatch repair protein MLH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of MMH1 and Other DCAF16-Based Degraders
In the rapidly evolving field of targeted protein degradation (TPD), the recruitment of the DCAF16 E3 ubiquitin ligase has emerged as a promising strategy for the development of novel therapeutics. This guide provides a detailed comparison of MMH1, a potent BRD4 degrader, with other notable DCAF16-based degraders. We will delve into their mechanisms of action, comparative performance data, and the experimental protocols used to evaluate their efficacy. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals working in the TPD space.
Mechanism of Action: DCAF16 Recruitment
DCAF16 (DDB1 and CUL4 associated factor 16) is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. DCAF16-based degraders, which include molecular glues and proteolysis-targeting chimeras (PROTACs), function by inducing proximity between DCAF16 and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Many of these degraders employ a covalent mechanism, forming a bond with specific cysteine residues on DCAF16 to enhance their activity.
This compound is a novel molecular glue that potently and covalently recruits DCAF16 to the second bromodomain (BD2) of BRD4, a key epigenetic reader and therapeutic target in oncology.[1][2] This induced ternary complex formation leads to the selective degradation of BRD4.
Comparative Performance of DCAF16-Based Degraders
The following tables summarize the quantitative performance of this compound and other DCAF16-based degraders against their respective targets. It is important to note that direct comparisons of potency can be influenced by the specific cell lines, treatment times, and assay formats used in different studies.
Table 1: DCAF16-Based BRD4 Degraders
| Degrader | Type | Target | Cell Line | DC50 | Dmax | Notes |
| This compound | Molecular Glue (Covalent) | BRD4 | Jurkat (HiBiT) | <100 nM | >90% (at 6h) | Potent and rapid degradation.[3] |
| TMX1 | Molecular Glue (Covalent) | BRD4 | K562 | Not specified | ~60% | Template-assisted covalent modification of DCAF16.[2][3] |
| KB02-JQ1 | PROTAC (Covalent) | BRD4 | HEK293T | 5-40 µM (effective concentration range) | Not specified | Covalently modifies DCAF16 to promote BRD4 degradation.[4][5] |
Table 2: Other Notable DCAF16-Based Degraders
| Degrader | Type | Target | Cell Line | DC50 | Dmax | Notes |
| AMPTX-1 | Molecular Glue (Reversibly Covalent) | BRD9 | Not specified | Not specified | Not specified | Recruits DCAF16 to BRD9. |
| MC-25B | PROTAC (Covalent) | FKBP12 | Not specified | Not specified | Not specified | Engages DCAF16 at cysteines C177-179.[6] |
Signaling and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: DCAF16-based degrader mechanism of action.
Caption: Experimental workflow for evaluating DCAF16-based degraders.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of DCAF16-based degraders.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to determine the dose- and time-dependent degradation of the target protein and to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
1. Cell Culture and Treatment:
-
Seed cells (e.g., K562, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the DCAF16-based degrader (e.g., this compound, TMX1, KB02-JQ1) at a range of concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the degrader-induced formation of the ternary complex between the target protein, the degrader, and the DCAF16 E3 ligase complex.[6]
1. Cell Culture and Transfection (if necessary):
-
For endogenous protein studies, use cell lines with detectable levels of the target and DCAF16.
-
For over-expression studies, co-transfect cells (e.g., HEK293T) with plasmids encoding tagged versions of the target protein (e.g., FLAG-BRD4) and DCAF16 (e.g., HA-DCAF16).[7]
2. Cell Treatment and Lysis:
-
Treat the cells with the degrader at a concentration known to be effective, or with a vehicle control, for a short duration (e.g., 2-4 hours). To prevent degradation of the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the degrader.[6][7]
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
3. Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against one of the components of the putative complex (e.g., anti-FLAG for FLAG-BRD4) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads and wash them several times with the lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
5. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against all three components of the expected ternary complex (e.g., anti-FLAG, anti-HA, and an antibody against a component of the CUL4-DDB1 complex if DCAF16 is not tagged). An increased co-precipitation of the other components in the degrader-treated sample compared to the control indicates the formation of the ternary complex.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the degrader induces the ubiquitination of the target protein.
1. Cell Culture and Treatment:
-
Culture and treat the cells with the degrader as described in the Western Blot protocol. Include a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation of the Target Protein:
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitate the target protein using a specific antibody as described in the Co-IP protocol.
3. Western Blot for Ubiquitin:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin, P4D1).
-
A smear or ladder of high-molecular-weight bands in the degrader-treated lane, corresponding to the ubiquitinated target protein, confirms degrader-induced ubiquitination.
Conclusion
This compound stands out as a highly potent DCAF16-based molecular glue for the degradation of BRD4, demonstrating rapid and extensive protein knockdown.[3] While other DCAF16-based degraders like TMX1 and KB02-JQ1 also effectively target BRD4, and molecules such as AMPTX-1 and MC-25B showcase the versatility of DCAF16 recruitment for other targets, the available data suggests this compound as a leading candidate for BRD4 degradation. The provided experimental protocols offer a robust framework for the head-to-head comparison and further characterization of these and future DCAF16-based degraders. As the landscape of TPD continues to expand, rigorous and standardized evaluation of these novel molecules will be crucial for advancing the most promising candidates toward clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Cross-Validation of MMH1 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MMH1, a novel BRD4 molecular glue degrader, with other alternatives. It includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of its activity and mechanism.
This compound is a novel BRD4 molecular glue degrader that induces the degradation of the BRD4 protein by recruiting the CUL4 and DCAF16 E3 ubiquitin ligases to the second bromodomain (BD2) of BRD4.[1] A key feature of its mechanism is the "template-assisted covalent modification," where the BRD4-MMH1-DCAF16 ternary complex formation facilitates a covalent bond between this compound and DCAF16, thereby stabilizing the complex and enhancing degradation efficiency.[2][3] While direct cross-laboratory validation studies for this compound are not yet publicly available, this guide summarizes the key findings from the foundational study by Yen-Der Li and colleagues and compares this compound's performance with other DCAF16-recruiting BRD4 degraders.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its activity.
Caption: this compound-induced degradation of BRD4 via DCAF16 recruitment.
Caption: A typical workflow for characterizing this compound activity in vitro.
Quantitative Comparison of BRD4 Degraders
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound in comparison to other DCAF16-recruiting molecular glue degraders targeting BRD4 in K562 cells after a 5-hour treatment, based on quantitative proteomics data from Yen-Der Li et al.
| Compound | DC50 (nM) | Dmax (%) |
| This compound | 18 | >95 |
| MMH2 | 1.8 | >95 |
| GNE-0011 | 200 | ~80 |
| TMX1 | 3 | >95 |
Experimental Protocols
Cell-Based Degradation Assays
1. Cell Culture and Treatment:
-
K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C and 5% CO2.
-
For degradation experiments, cells are seeded at an appropriate density and treated with a dose-response of this compound or control compounds for a specified duration (e.g., 5 hours).
2. Western Blotting:
-
Following treatment, cells are harvested and lysed.
-
Protein concentrations are determined, and equal amounts of protein are resolved by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane, which is then blocked and incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
After incubation with a secondary antibody, protein bands are visualized using chemiluminescence.
3. Quantitative Mass Spectrometry-Based Proteomics:
-
Treated cells are lysed, and proteins are digested into peptides.
-
Peptides are labeled with tandem mass tags (TMT) for relative quantification.
-
Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data is analyzed to determine the relative abundance of proteins across different treatment conditions, allowing for the calculation of DC50 and Dmax values.
Biophysical Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation:
-
This assay measures the proximity between BRD4 and DCAF16 induced by the degrader.
-
Recombinant tagged proteins (e.g., His-DCAF16 and GST-BRD4 BD2) are incubated with fluorescently labeled antibodies against the tags (e.g., anti-His-Tb and anti-GST-d2).
-
The addition of this compound brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal that is measured on a plate reader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders. | Broad Institute [broadinstitute.org]
Safety Operating Guide
Proper Disposal Procedures for MMH1
Disclaimer: No specific Safety Data Sheet (SDS) for MMH1 is readily available. The following procedures are based on the known reactive functionalities of this compound and general principles for hazardous waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols to ensure compliance with local, state, and federal regulations.[1]
This compound is a novel molecular glue degrader of BRD4.[2][3][4][5] It contains a reactive acrylamide (B121943) functional group, which is known to be toxic, carcinogenic, and mutagenic.[1] Therefore, this compound and any materials contaminated with it must be handled and disposed of as hazardous waste.[1] A non-reactive analog, this compound-NR, also exists; while designed to be less reactive, its toxicity profile is unknown, and it should be handled with caution and disposed of as chemical waste.[1][6]
Personal Protective Equipment (PPE)
Before handling this compound or any related waste, wearing the proper Personal Protective Equipment (PPE) is mandatory to minimize exposure.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[1] | Prevents skin contact with the hazardous chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[1] | Protects eyes from potential splashes of liquids or contact with powder. |
| Body Protection | A fully buttoned lab coat must be worn.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1] | Prevents inhalation of this compound powder or aerosols. |
Step-by-Step Disposal Procedures
Proper segregation and containment are critical for the safe disposal of this compound waste. All waste must be treated as hazardous.[7]
Step 1: Waste Segregation
To prevent unintended reactions, this compound waste must be kept separate from other chemical waste streams.[1] Designate specific, clearly labeled hazardous waste containers for all this compound-contaminated materials.[1]
Step 2: Waste Collection and Containment
Different types of waste require specific containers and handling procedures.
| Waste Type | Disposal Container | Collection Procedure |
| Solid Waste | Labeled, sealed, and compatible hazardous waste container.[7] | Collect all solid waste, including unused this compound powder and contaminated items (e.g., pipette tips, tubes, gloves, weigh boats, and paper towels), in the designated container.[1][7] |
| Liquid Waste | Labeled, sealed, and compatible hazardous waste container (organic or aqueous).[7] | Collect all liquid waste containing this compound.[7] Do not dispose of this compound waste down the drain .[1] |
| Contaminated Sharps | Puncture-resistant sharps container labeled as hazardous waste.[7] | Dispose of any needles, scalpels, or other sharps that have come into contact with this compound in this container.[7] |
Step 3: Labeling and Storage
Properly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS office. Store the sealed containers in a designated, secure area away from general laboratory traffic while awaiting pickup.
Step 4: Final Disposal
Arrange for the disposal of all this compound hazardous waste through your institution's EHS office.[1] They will provide final guidance on pickup and removal according to regulatory requirements.
Emergency Spill Protocol
In the event of an this compound spill, immediate and appropriate action is critical.[7]
-
Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.[1]
-
Don PPE: Before attempting to clean the spill, put on the required PPE, including double gloves, safety goggles, and a lab coat.[1]
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to avoid raising dust.[1]
-
For liquid spills: Cover with an appropriate absorbent material.[1]
-
-
Clean the Spill: Carefully collect the absorbent material and the spilled substance using non-sparking tools.[1] Place all collected material into a designated hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.[1]
-
Dispose of Cleaning Materials: All materials used for cleaning, including wipes and absorbents, must be disposed of as hazardous waste.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office.[1]
Diagrams of Procedural Workflows
The following diagrams illustrate the logical steps for the proper disposal and emergency handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Emergency response workflow for an this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound (HY-156827-5) | Szabo-Scandic [szabo-scandic.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Monomethyl Hydrazine (MMH)
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Monomethyl Hydrazine (B178648) (MMH) in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate the risks associated with this hazardous chemical.
Immediate Safety Information: Understanding the Hazard
Monomethyl Hydrazine (MMH) is a fuming, colorless liquid with an ammonia-like odor.[1][2] It is highly toxic, flammable, corrosive, and a suspected human carcinogen based on animal data.[3][4] Exposure can occur through inhalation, skin absorption, ingestion, and eye contact.[5]
Key Hazards:
-
Toxicity: MMH is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[3][6] It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[3][4] Symptoms of exposure may include vomiting, diarrhea, dizziness, and convulsions.[3] Prolonged or repeated exposure can lead to damage of the liver, kidneys, central nervous system, and blood.[3]
-
Flammability: MMH is a Class IB Flammable Liquid with a low flash point.[5] Its vapors can form explosive mixtures with air at or above its flash point.[3]
-
Reactivity: It is a powerful reducing agent that can ignite spontaneously upon contact with strong oxidizing agents (like hydrogen peroxide or nitrogen tetroxide), metal oxides, and porous materials such as cloth or wood.[4][7][8]
Data Presentation: Chemical Properties and Exposure Limits
For quick reference, the following tables summarize key quantitative data for MMH.
Table 1: Physical and Chemical Properties of Monomethyl Hydrazine
| Property | Value |
| Molecular Weight | 46.07 g/mol [2] |
| Boiling Point | 190°F (87.8°C)[1][2] |
| Freezing Point | -62°F (-52.2°C)[1] |
| Flash Point | 17°F (-8.3°C)[1] |
| Autoignition Temperature | 382°F (194.4°C)[8] |
| Vapor Pressure | 38 mmHg[1] |
| Specific Gravity | 0.874 @ 77°F (25°C)[8] |
| Lower Explosive Limit (LEL) | 2.5%[1] |
| Upper Explosive Limit (UEL) | 97%[8] |
| Solubility | Miscible in water[1] |
Table 2: Occupational Exposure Limits for Monomethyl Hydrazine
| Organization | Limit Type | Value | Notes |
| OSHA | PEL (Ceiling) | 0.2 ppm (0.35 mg/m³) | Not to be exceeded at any time.[4] |
| NIOSH | REL (Ceiling) | 0.04 ppm (0.08 mg/m³) | 120-minute ceiling.[2] Considered a potential occupational carcinogen.[5] |
| ACGIH | TLV (TWA) | 0.01 ppm | 8-hour time-weighted average.[2] |
| IDLH | Immediately Dangerous to Life or Health | 20 ppm | [2] |
Personal Protective Equipment (PPE) Protocol
Due to the high toxicity and rapid skin absorption of MMH, stringent PPE is mandatory.[3]
Table 3: Recommended Personal Protective Equipment for Handling MMH
| Task / Situation | Required PPE |
| Low-Concentration Handling (in a certified chemical fume hood) | • Gloves: Chemical resistant gloves (e.g., Butyl rubber, Neoprene).[9] • Eye/Face Protection: Chemical safety goggles and a face shield.[10][11] • Body Protection: Chemical-resistant lab coat or apron.[10] |
| High-Concentration Handling / Transfers (outside of a fume hood or with risk of splash) | • Respiratory Protection: A full-facepiece, pressure-demand Self-Contained Breathing Apparatus (SCBA) or a supplied-air respirator.[5][12] Cartridge respirators are not suitable.[12] • Gloves: Heavy-duty chemical resistant gloves.[9] • Body Protection: Fully encapsulating, chemical-resistant suit.[3][10] • Footwear: Chemical-resistant boots. |
| Emergency Spill Response | • Level A Protection: A full encapsulated suit with a pressure-demand SCBA is required.[3] No skin surface should be exposed.[8] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of MMH requires meticulous planning and execution within a controlled environment.
Methodology for Safe Handling:
-
Preparation and Area Setup:
-
Designate a specific area for MMH handling, preferably within a certified chemical fume hood with explosion-proof ventilation.[3]
-
Ensure an eyewash station and emergency shower are immediately accessible and tested.[4][10]
-
Remove all sources of ignition, including open flames, sparks, and hot surfaces from the handling area.[4][10]
-
Ground and bond all metal containers and equipment used for transferring MMH to prevent static discharge.[6][10]
-
Have spill control materials (e.g., vermiculite, sand, or other non-combustible absorbent) readily available.[10][13]
-
-
Handling the Chemical:
-
Before use, carefully inspect the container for any damage or leaks.
-
Always handle MMH under a nitrogen blanket to prevent contact with air.[7]
-
Use only non-sparking tools for opening and closing containers.[4]
-
When transferring, use an automated pump or a closed handling system to minimize exposure.[4][12]
-
Avoid all contact with the material. Do not get it in eyes, on skin, or on clothing.[6]
-
-
Post-Handling Procedure:
Emergency and Disposal Plans
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area in case of a spill.[3]
-
Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[8]
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Control Vapors: Use a water spray or fog to suppress vapors, but prevent runoff from entering waterways.[6][8]
-
Containment: For small spills, absorb the material with earth, sand, or another non-combustible material and place it into a sealed container for disposal using non-sparking tools.[8][10]
-
Reporting: Notify the appropriate safety personnel immediately.
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical aid.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan:
-
All MMH waste, including contaminated absorbents and PPE, is considered hazardous waste.
-
Collect and store waste in sealed, properly labeled containers.
-
Do not mix MMH waste with other waste streams.
-
Disposal must be conducted by a licensed waste disposal company in strict accordance with all relevant local, state, and federal regulations.[3][10]
Mandatory Visualization: MMH Handling Workflow
The following diagram illustrates the logical workflow for safely handling Monomethyl Hydrazine, from initial assessment to final disposal.
Caption: Workflow for safe handling and emergency response for Monomethyl Hydrazine (MMH).
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. METHYL HYDRAZINE (MONOMETHYL HYDRAZINE) | Occupational Safety and Health Administration [osha.gov]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. nj.gov [nj.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine [cdc.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. scribd.com [scribd.com]
- 8. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. file1.lookchem.com [file1.lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
